Product packaging for Decylplastoquinone(Cat. No.:CAS No. 112055-76-2)

Decylplastoquinone

Cat. No.: B040739
CAS No.: 112055-76-2
M. Wt: 276.4 g/mol
InChI Key: APNQQQRDLMWNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Decylplastoquinone is a synthetic, lipophilic analog of plastoquinone, specifically engineered with a decyl side chain to enhance membrane permeability and bioavailability in experimental systems. This compound serves as a critical research tool for investigating electron transport chain (ETC) dynamics, primarily acting as an artificial electron carrier within the plastoquinone pool of photosynthetic systems and, by analogy, in mitochondrial complex III (cytochrome bc1 complex) studies. Its mechanism involves shuttling electrons between photosystem II and photosystem I or between complex I/II and complex III, thereby allowing researchers to dissect and modulate redox processes, study oxidative phosphorylation, and model oxidative stress. The decyl tail facilitates its integration into lipid bilayers, making it invaluable for in vitro reconstitution experiments, probing the kinetics of electron transfer, and evaluating the impact of ETC uncoupling on cellular bioenergetics. Key research applications include the study of reactive oxygen species (ROS) generation, the role of quinones in photoinhibition, and the development of models for mitochondrial dysfunction in aging and neurodegenerative diseases. As a research-grade chemical, this compound provides a precise means to manipulate and interrogate fundamental bioenergetic pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28O2 B040739 Decylplastoquinone CAS No. 112055-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-decyl-2,3-dimethylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-4-5-6-7-8-9-10-11-12-16-13-17(19)14(2)15(3)18(16)20/h13H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNQQQRDLMWNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC(=O)C(=C(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409010
Record name Decylplastoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112055-76-2
Record name Decylplastoquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112055-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decylplastoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decylplastoquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is the function of Decylplastoquinone in photosynthesis research?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Functions and Experimental Applications of Decylplastoquinone.

Introduction

This compound (DPQ) is a synthetic analog of plastoquinone (PQ), a crucial component of the photosynthetic electron transport chain. Due to its structural similarity to native plastoquinone, DPQ serves as an invaluable tool in photosynthesis research, particularly in elucidating the intricate mechanisms of the cytochrome b6f complex. This guide provides a comprehensive overview of the function of DPQ, methodologies for its use in key experiments, and quantitative data on its effects, aimed at researchers and professionals in the fields of photosynthesis and drug development.

Core Function of this compound in Photosynthesis Research

In oxygenic photosynthesis, the cytochrome b6f complex mediates electron transfer between Photosystem II (PSII) and Photosystem I (PSI). This process involves the oxidation of plastoquinol (PQH₂) at the Qo site and the reduction of plastoquinone (PQ) at the Qn site of the complex. This compound, with its shorter decyl side chain, is utilized as a substrate analog to probe the binding and reduction of plastoquinone at the Qn site.

Recent high-resolution cryogenic electron microscopy (cryo-EM) studies have been instrumental in visualizing the interaction of DPQ with the cytochrome b6f complex. These studies have revealed that DPQ binds to the Qn site in a distinct orientation compared to known inhibitors. This unique binding mode has provided critical insights into the catalytic mechanism of plastoquinone reduction, a key step in the photosynthetic electron transport chain. By using DPQ, researchers can investigate the structural and functional aspects of the Qn site without the confounding effects of inhibitory compounds.

Data Presentation: Quantitative Effects of Plastoquinone Analogs

Plastoquinone AnalogConcentration (µM)Inhibition of Cyclic Photophosphorylation (%)TargetOrganism
2,3-Dimethyl-5-hydroxy-6-phytyl-1,4-benzoquinone70~50Rate-limiting step between PS I and PS IISpinach
2,3-Dimethyl-5-hydroxy-6-phytyl-1,4-benzoquinone120~100Rate-limiting step between PS I and PS IISpinach

This data is based on studies of plastoquinone analogs and is intended to be representative. Specific values for this compound may vary.

Experimental Protocols

Synthesis of this compound (Generalized Protocol)

The synthesis of this compound (2,3-dimethyl-5-decyl-1,4-benzoquinone) can be achieved through the alkylation of a protected hydroquinone followed by oxidation. The following is a generalized protocol based on the synthesis of similar alkylated benzoquinones.

Materials:

  • 2,3-Dimethyl-1,4-hydroquinone

  • 1-Bromodecane

  • A suitable base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., acetone or DMF)

  • Oxidizing agent (e.g., ferric chloride or silver oxide)

  • Solvents for extraction and chromatography (e.g., diethyl ether, hexane, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Protection of Hydroquinone (if necessary): The hydroxyl groups of 2,3-dimethyl-1,4-hydroquinone may need to be protected to ensure selective alkylation. This can be achieved using standard protecting groups for phenols.

  • Alkylation: The protected hydroquinone is reacted with 1-bromodecane in the presence of a base in an anhydrous solvent. The reaction mixture is typically stirred at an elevated temperature for several hours to ensure complete reaction.

  • Deprotection: The protecting groups are removed to yield 2,3-dimethyl-5-decyl-1,4-hydroquinone.

  • Oxidation: The resulting hydroquinone is oxidized to the corresponding benzoquinone using a suitable oxidizing agent. The reaction is monitored by thin-layer chromatography (TLC).

  • Purification: The crude this compound is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The pure fractions are collected, and the solvent is removed under reduced pressure to yield the final product.

  • Characterization: The structure and purity of the synthesized this compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Reconstitution of Cytochrome b6f Complex with this compound (Generalized Protocol)

To study the interaction of DPQ with the cytochrome b6f complex in a controlled lipid environment, the purified complex can be reconstituted into proteoliposomes containing DPQ.

Materials:

  • Purified cytochrome b6f complex

  • Lipids (e.g., a mixture of E. coli polar lipids and phosphatidylcholine)

  • This compound

  • Detergent (e.g., n-dodecyl-β-D-maltoside, DDM)

  • Bio-Beads for detergent removal

  • Buffer solution (e.g., 20 mM HEPES, pH 7.5, 100 mM KCl)

Procedure:

  • Liposome Preparation: A thin film of the desired lipid mixture is created by evaporating the organic solvent under a stream of nitrogen. The lipid film is then hydrated with the buffer to form multilamellar vesicles.

  • Solubilization: The liposomes and the purified cytochrome b6f complex are solubilized with a detergent (e.g., DDM) at a concentration above its critical micelle concentration. This compound, dissolved in a small amount of ethanol, is added to the solubilized mixture.

  • Reconstitution: The detergent is gradually removed from the mixture by incubation with Bio-Beads. This allows for the spontaneous formation of proteoliposomes with the cytochrome b6f complex and DPQ incorporated into the lipid bilayer.

  • Purification: The reconstituted proteoliposomes are separated from unincorporated protein and lipids by density gradient centrifugation.

  • Functional Assays: The activity of the reconstituted cytochrome b6f complex can be measured by monitoring the reduction of cytochrome c or plastocyanin in the presence of a reductant for DPQ (e.g., dithiothreitol).

Cryo-EM Sample Preparation of Cytochrome b6f Incubated with this compound (Generalized Protocol)

This protocol outlines the general steps for preparing vitrified samples of the cytochrome b6f complex with DPQ for high-resolution structural studies using cryo-EM.

Materials:

  • Purified and detergent-solubilized cytochrome b6f complex (e.g., in DDM)

  • This compound

  • Cryo-EM grids (e.g., glow-discharged holey carbon grids)

  • Vitrification device (e.g., Vitrobot)

  • Liquid ethane and liquid nitrogen

Procedure:

  • Incubation: The purified cytochrome b6f complex is incubated with an excess of this compound for a specific period to allow for binding to the Qn site.

  • Grid Application: A small volume (typically 3-4 µL) of the protein-DPQ mixture is applied to a glow-discharged cryo-EM grid.

  • Blotting: The grid is blotted with filter paper to remove excess liquid, leaving a thin film of the sample spanning the holes of the carbon support. The blotting time is a critical parameter that needs to be optimized.

  • Vitrification: The grid is rapidly plunged into liquid ethane cooled by liquid nitrogen. This rapid freezing process vitrifies the sample, preventing the formation of ice crystals that would damage the protein structure.

  • Storage and Imaging: The vitrified grids are stored in liquid nitrogen until they are loaded into the cryo-electron microscope for data collection.

Mandatory Visualizations

Photosynthetic_Electron_Transport_Chain cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b6f Complex cluster_PSI Photosystem I (PSI) P680 P680 Pheo Pheophytin P680->Pheo e⁻ O2 O₂ + 4H⁺ P680->O2 QA QA (Plastoquinone) Pheo->QA e⁻ QB QB (Plastoquinone) QA->QB e⁻ PQ_pool Plastoquinone Pool QB->PQ_pool PQH₂ Qo Qo site FeS Rieske Fe-S Qo->FeS e⁻ Cytb_low Cyt b (low potential) Qo->Cytb_low e⁻ Cytf Cyt f FeS->Cytf e⁻ PC Plastocyanin Cytf->PC e⁻ Cytb_high Cyt b (high potential) Cytb_low->Cytb_high e⁻ Qn Qn site (DPQ binding site) Cytb_high->Qn e⁻ Qn->PQ_pool PQ P700 P700 PC->P700 e⁻ Fd Ferredoxin P700->Fd e⁻ NADP NADP⁺ + H⁺ Fd->NADP e⁻ H2O 2H₂O H2O->P680 e⁻ PQ_pool->Qo PQH₂ NADPH NADPH NADP->NADPH

Caption: Role of DPQ in the Photosynthetic Electron Transport Chain.

CryoEM_Workflow cluster_Preparation Sample Preparation cluster_Vitrification Vitrification cluster_Analysis Data Collection & Analysis Purification Purification of Cytochrome b6f Complex Incubation Incubation with This compound (DPQ) Purification->Incubation Grid_Application Application to Cryo-EM Grid Incubation->Grid_Application Blotting Blotting to create a thin film Grid_Application->Blotting Plunging Plunge-freezing in liquid ethane Blotting->Plunging Microscopy Cryo-Electron Microscopy Plunging->Microscopy Data_Processing Image Processing & 3D Reconstruction Microscopy->Data_Processing Structure High-Resolution Structure of Cyt-b6f with bound DPQ Data_Processing->Structure

Caption: Cryo-EM Workflow for Studying DPQ-Cytochrome b6f Interaction.

Conclusion

This compound is a powerful tool for dissecting the mechanism of the cytochrome b6f complex, a central component of the photosynthetic machinery. Its use as a plastoquinone analog allows for detailed structural and functional studies of the Qn site, providing insights that are crucial for understanding electron and proton transfer in photosynthesis. The methodologies outlined in this guide, from synthesis to advanced structural analysis, provide a framework for researchers to effectively utilize DPQ in their investigations. Further quantitative studies on the specific binding kinetics and inhibitory effects of DPQ will continue to refine our understanding of its role and the broader processes of photosynthetic energy conversion.

Decylplastoquinone's Mechanism of Action in Photosystem II: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decylplastoquinone is a synthetic analogue of plastoquinone, a crucial component of the photosynthetic electron transport chain. Its shorter, more streamlined decyl side chain, in contrast to the nine isoprenyl units of the native plastoquinone-9 (PQ-9), makes it a valuable tool for studying the intricate mechanisms of Photosystem II (PSII).[1] This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as an artificial electron acceptor, its binding at the QB site of the D1 protein, and its impact on photosynthetic electron transport. This document details relevant experimental protocols, summarizes key quantitative data for related compounds to provide context, and visualizes the associated biochemical pathways and workflows.

Core Mechanism of Action

This compound functions as a mobile electron carrier, accepting electrons from the primary quinone acceptor, QA, within the Photosystem II reaction center.[2] By doing so, it effectively intercepts the electron flow that would normally be transferred to the endogenous plastoquinone pool. This interruption of the native electron transport chain forms the basis of its inhibitory action at higher concentrations and its utility as a research tool to probe the function of the QB binding site.

The primary site of interaction for this compound is the QB binding niche located on the D1 protein of the PSII reaction center.[3][4][5] This site is also the binding location for the native plastoquinone, as well as many herbicides that target Photosystem II.[6][7] this compound competes with plastoquinone for binding at this site. Once bound, it can accept two electrons sequentially from the one-electron carrier QA, becoming reduced to decylplastoquinol. This reduced form then dissociates from the QB site, allowing another molecule of this compound to bind and continue the process.

Visualization of Key Pathways

To better illustrate the mechanism of action, the following diagrams, generated using Graphviz (DOT language), depict the electron transport chain in Photosystem II and the experimental workflow for assessing the impact of this compound.

Photosystem_II_Electron_Transport cluster_PSII Photosystem II (PSII) cluster_MobileCarriers Mobile Electron Carriers P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB Site QA->QB Native e- Flow DecylPQ This compound (External) QA->DecylPQ Competitive e- Flow PQ_pool Plastoquinone Pool QB->PQ_pool e- Cytb6f Cytochrome b6f Complex PQ_pool->Cytb6f e- DecylPQ->Cytb6f e-

Caption: Electron transport pathway in Photosystem II, showing the competitive inhibition by this compound.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Assays Functional Assays Thylakoids Isolate Thylakoid Membranes DPQ_treatment Incubate with This compound (Varying Concentrations) Thylakoids->DPQ_treatment PSII_particles Isolate PSII Particles PSII_particles->DPQ_treatment O2_Evo Oxygen Evolution Measurement Data_Analysis Data Analysis (e.g., IC50 determination) O2_Evo->Data_Analysis Chl_Fluor Chlorophyll Fluorescence Quenching Chl_Fluor->Data_Analysis DPQ_treatment->O2_Evo DPQ_treatment->Chl_Fluor

Caption: General experimental workflow for assessing the effect of this compound on Photosystem II activity.

Quantitative Data Summary

While specific binding constants (Kd) and inhibitory concentrations (IC50) for this compound are not extensively reported in peer-reviewed literature, data for structurally related plastoquinone analogues that also act as inhibitors of photosynthetic electron transport provide a valuable reference. The following table summarizes the inhibitory effects of some of these compounds.

CompoundSystemMeasured EffectConcentration for 50% Inhibition (IC50)Reference
2,3-Dimethyl-5-hydroxy-6-phytyl-1,4-benzoquinoneChloroplastsInhibition of water-dependent electron transport~70 µM[9]
2,5-Dibromo-3-methyl-6-isopropyl-p-benzoquinone (DBMIB)ChloroplastsInhibition of plastoquinol oxidation by Cyt b6fVaries with experimental conditionsN/A
2,6-Dichloro-1,4-benzoquinone (DCBQ)C. reinhardtiiSuppression of O2 evolution> 0.3 mM (inhibitory concentration)[10][11]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound in Photosystem II.

Oxygen Evolution Measurement

This protocol is adapted from studies on other artificial electron acceptors in Photosystem II.[10][11]

Objective: To measure the rate of photosynthetic oxygen evolution in the presence of this compound as an artificial electron acceptor.

Materials:

  • Isolated thylakoid membranes or Photosystem II particles

  • Reaction buffer (e.g., 50 mM MES-NaOH, pH 6.5, 35 mM NaCl, 10 mM MgCl2, 2 mM KH2PO4)

  • This compound stock solution (in ethanol or DMSO)

  • Clark-type oxygen electrode or other oxygen sensor

  • Light source with controlled intensity

Procedure:

  • Sample Preparation: Resuspend isolated thylakoid membranes or PSII particles in the reaction buffer to a final chlorophyll concentration of 10-20 µg/mL.

  • Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Reaction Setup:

    • Add a known volume of the thylakoid/PSII suspension to the oxygen electrode chamber.

    • Allow the sample to equilibrate in the dark for 5-10 minutes.

    • Add this compound to the desired final concentration (a concentration range, e.g., 10-500 µM, should be tested). Ensure the final solvent concentration does not exceed 1% (v/v).

    • A control reaction without this compound should be run.

  • Measurement:

    • Start the measurement by illuminating the sample with a saturating light source.

    • Record the rate of oxygen evolution over a period of 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of oxygen evolution in µmol O2 / (mg Chl · h).

    • Plot the rate of oxygen evolution as a function of this compound concentration.

    • If inhibition is observed at higher concentrations, the IC50 value can be determined from this plot.

Chlorophyll a Fluorescence Quenching Assay

This protocol describes a general method for measuring chlorophyll fluorescence to assess the redox state of QA.

Objective: To monitor the effect of this compound on the redox state of the primary quinone acceptor (QA) by measuring changes in chlorophyll a fluorescence.

Materials:

  • Isolated thylakoid membranes or PSII particles

  • Reaction buffer (as above)

  • This compound stock solution

  • Pulse-Amplitude-Modulated (PAM) fluorometer or similar instrument

Procedure:

  • Sample Preparation: Dark-adapt the thylakoid or PSII suspension (10-20 µg/mL chlorophyll) for at least 15 minutes.

  • Fluorometer Setup: Set up the fluorometer to measure the initial fluorescence (F0) and the maximal fluorescence (Fm).

  • Measurement Protocol:

    • Measure the F0 level with a weak measuring light.

    • Apply a saturating pulse of light to determine the Fm level. The variable fluorescence (Fv) is calculated as Fm - F0. The maximum quantum yield of PSII is given by Fv/Fm.

    • Add this compound at various concentrations to the sample and incubate for a short period in the dark.

    • Repeat the F0 and Fm measurements.

  • Fluorescence Induction Curve (Kautsky effect):

    • After dark adaptation and addition of this compound, illuminate the sample with continuous actinic light and record the fluorescence induction curve (from F0 to a steady-state level, Ft).

    • The shape of this curve, particularly the rise from F0 to the peak (P), is sensitive to the rate of QA re-oxidation.

  • Data Analysis:

    • Analyze the changes in F0, Fm, and Fv/Fm in the presence of this compound. An increase in F0 and a decrease in Fv/Fm can indicate inhibition of electron transport.

    • Analyze the shape of the fluorescence induction curve. This compound, by accepting electrons from QA-, will lead to a faster re-oxidation of QA, which will be reflected in a lower fluorescence yield after the initial peak compared to a sample where the electron flow is blocked (e.g., by DCMU).

Conclusion

This compound serves as an invaluable tool for the detailed investigation of Photosystem II's electron acceptor side. Its ability to compete with the native plastoquinone at the QB site allows for the precise study of electron transfer dynamics from QA. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to design and interpret experiments aimed at elucidating the intricate mechanisms of photosynthetic electron transport and for professionals in drug development to understand the principles of targeting this critical enzymatic complex. Further crystallographic studies with this compound bound to the QB site would provide even greater insight into its specific molecular interactions and further refine our understanding of its mechanism of action.

References

Decylplastoquinone: A Technical Guide to a Plastoquinone Analogue in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decylplastoquinone is a synthetic analogue of plastoquinone, a vital component of the photosynthetic electron transport chain.[1] Structurally, it possesses a quinone core linked to a ten-carbon decyl side chain, which imparts the lipophilic character necessary for its function within cellular membranes.[1] This synthetic nature allows for its controlled application in experimental settingsto mimic and investigate the roles of natural plastoquinones.[1] Its structural similarity extends to ubiquinone (Coenzyme Q), a key electron carrier in the mitochondrial electron transport chain, making it a versatile tool for studying electron transport processes in both photosynthetic and non-photosynthetic systems.[1]

This technical guide provides an in-depth overview of this compound, focusing on its role as a plastoquinone analogue, its impact on biological systems, and detailed experimental protocols for its study.

Core Concepts: this compound as a Plastoquinone Analogue

This compound serves as a valuable research tool primarily due to its ability to substitute for endogenous plastoquinone-9 (PQ-9) in the photosynthetic electron transport chain.[1] Plastoquinone acts as a mobile electron carrier, shuttling electrons from Photosystem II (PSII) to the cytochrome b6f complex.[1] this compound, owing to its structural resemblance, can interact with the protein complexes involved in this process, enabling researchers to probe the intricacies of electron transport.[1]

Its primary applications in this context include:

  • Investigating the Q-Cycle Mechanism: this compound is instrumental in studying the Q-cycle mechanism within the cytochrome b6f complex, a process that couples electron transfer to proton translocation across the thylakoid membrane, contributing to the proton motive force for ATP synthesis.[1]

  • Modulating Photosystem II (PSII) Activity: By acting as a reducible plastoquinone analogue, this compound can influence the redox state of the primary and secondary quinone acceptors (QA and QB) in PSII, thereby affecting its activity.[1]

  • Studying Electron Transport Kinetics: Researchers utilize this compound to investigate the kinetics of PSII and the cytochrome b6f complex, providing insights into the efficiency of photosynthesis.[1]

Quantitative Data on Plastoquinone Analogues

While specific quantitative data for this compound can be elusive in publicly available literature, data from structurally similar plastoquinone and ubiquinone analogues can provide valuable insights. The following tables summarize relevant data for such compounds, which can serve as a reference for designing experiments with this compound.

Table 1: Inhibition of Photosynthetic Electron Transport by Plastoquinone Analogues

AnalogueTargetOrganism/SystemInhibition ConcentrationReference
2,3-Dimethyl-5-hydroxy-6-phytyl-1,4-benzoquinoneElectron transport chain (between PSII and PSI)Chloroplasts70 µM (50% inhibition of cyclic photophosphorylation)[2][3]
2,3-Dimethyl-5-hydroxy-6-phytyl-1,4-benzoquinoneElectron transport chain (between PSII and PSI)Chloroplasts120 µM (~100% inhibition of cyclic photophosphorylation)[2][3]

Table 2: Effects of Ubiquinone Analogues on Mitochondrial Permeability Transition Pore (PTP)

AnalogueEffect on PTPCell LineConcentration for EffectReference
Decyl-ubiquinone (DUb)InhibitionRat Liver MitochondriaNot specified[4]
Ubiquinone 0 (Ub₀)InductionU937 cellsNot specified
Ubiquinone 10 (Ub₁₀)InhibitionU937 cellsNot specified

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and other quinone analogues. These protocols are intended to be adaptable for specific research questions.

Protocol 1: Measurement of Photosynthetic Electron Transport in Isolated Thylakoids

This protocol describes how to measure the rate of electron transport in isolated thylakoids using an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), and how this compound can be used to modulate this process.

Materials:

  • Spinach leaves

  • Isolation buffer (e.g., 0.3 M sucrose, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂, 2 mM EDTA)

  • Thylakoid suspension buffer (e.g., 0.1 M sucrose, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂)

  • This compound solution (dissolved in a suitable solvent like ethanol)

  • DCPIP solution

  • Spectrophotometer

Methodology:

  • Thylakoid Isolation: Homogenize spinach leaves in ice-cold isolation buffer. Filter the homogenate through cheesecloth and centrifuge the filtrate at low speed to pellet intact chloroplasts. Resuspend the pellet in a hypotonic buffer to lyse the chloroplasts and release thylakoids. Centrifuge at a higher speed to pellet the thylakoids and resuspend them in the thylakoid suspension buffer.

  • Chlorophyll Concentration Determination: Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.

  • Electron Transport Assay:

    • Set up a reaction mixture in a cuvette containing thylakoid suspension buffer, DCPIP, and a known concentration of thylakoids.

    • To study the effect of this compound, add varying concentrations of the this compound solution to the reaction mixture. An equivalent amount of the solvent should be added to the control.

    • Measure the baseline absorbance of the reaction mixture at 600 nm.

    • Illuminate the cuvette with a light source to initiate photosynthesis.

    • Monitor the decrease in absorbance at 600 nm over time as DCPIP is reduced by the electrons from the electron transport chain.

  • Data Analysis: Calculate the rate of DCPIP reduction from the change in absorbance over time. Compare the rates in the presence and absence of this compound to determine its effect on electron transport.

Protocol 2: Analysis of Photosystem II Activity using Chlorophyll a Fluorescence (OJIP Test)

The OJIP test is a non-invasive method to assess the function of Photosystem II. This compound can be used to alter the redox state of the plastoquinone pool and observe the resulting changes in the fluorescence transient.

Materials:

  • Plant leaves or isolated thylakoids

  • Plant Efficiency Analyzer (PEA) or a similar fluorometer

  • This compound solution

Methodology:

  • Dark Adaptation: Dark-adapt the sample (leaf or thylakoid suspension) for at least 20-30 minutes to ensure all PSII reaction centers are open (QA is oxidized).

  • This compound Treatment: For in vitro studies, incubate the thylakoid suspension with the desired concentration of this compound during the dark adaptation period. For in vivo studies, infiltrate the leaf with the this compound solution.

  • Fluorescence Measurement:

    • Place the sample in the fluorometer.

    • Apply a saturating light pulse and record the chlorophyll fluorescence induction curve (from the initial fluorescence F₀ to the maximal fluorescence Fm). The curve will exhibit the characteristic O, J, I, and P steps.

  • Data Analysis:

    • Analyze the OJIP transient to extract various parameters, such as:

      • Fv/Fm (Maximum quantum yield of PSII): (Fm - F₀) / Fm

      • Vj ((Fj - F₀) / (Fm - F₀)): Reflects the accumulation of QA⁻.

    • Compare the OJIP curves and the derived parameters between control and this compound-treated samples to understand the effect of the analogue on the acceptor side of PSII.

Protocol 3: Assessment of Mitochondrial Permeability Transition Pore (PTP) Opening

This protocol, adapted from studies on ubiquinone analogues, can be used to investigate the potential effect of this compound on the mitochondrial permeability transition pore.

Materials:

  • Isolated mitochondria

  • Mitochondrial incubation buffer (e.g., 250 mM sucrose, 10 mM MOPS-Tris pH 7.4, 5 mM succinate-Tris, 1 mM Pi-Tris)

  • Calcium Green-5N or a similar Ca²⁺ indicator

  • This compound solution

  • CaCl₂ solution

  • Spectrofluorometer

Methodology:

  • Mitochondria Isolation: Isolate mitochondria from a suitable tissue source (e.g., rat liver) using differential centrifugation.

  • PTP Opening Assay:

    • Suspend the isolated mitochondria in the incubation buffer in a fluorometer cuvette containing the Ca²⁺ indicator.

    • Add the desired concentration of this compound to the mitochondrial suspension.

    • Initiate the measurement of extra-mitochondrial Ca²⁺ concentration.

    • Add sequential pulses of a known concentration of CaCl₂ to the cuvette.

    • Monitor the fluorescence of the Ca²⁺ indicator. Mitochondrial Ca²⁺ uptake will cause a decrease in fluorescence. A sudden, large increase in fluorescence indicates the opening of the PTP and the release of accumulated Ca²⁺.

  • Data Analysis: Determine the calcium retention capacity (CRC) of the mitochondria, which is the total amount of Ca²⁺ taken up before the PTP opens. Compare the CRC in the presence and absence of this compound to assess its effect on PTP opening.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of this compound.

Photosynthetic_Electron_Transport cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b6f Complex cluster_PSI Photosystem I (PSI) P680 P680 Pheo Pheophytin P680->Pheo O2 O₂ + 4H⁺ QA QA Pheo->QA QB QB QA->QB PQ Plastoquinone (PQ) Pool (this compound can act here) QB->PQ Qo Qo site Qi Qi site Qo->Qi e⁻ (Q-cycle) Rieske Rieske FeS Qo->Rieske e⁻ Qi->PQ e⁻ Cyt_f Cyt f PC Plastocyanin Cyt_f->PC e⁻ Rieske->Cyt_f P700 P700 Fd Ferredoxin P700->Fd PC->P700 FNR FNR Fd->FNR NADPH NADPH FNR->NADPH NADP NADP+ NADP->FNR H2O 2H₂O H2O->P680 PQH2 Plastoquinol (PQH₂) PQ->PQH2 +2H⁺ (Stroma) PQH2->Qo Protons_Lumen 4H⁺ (Lumen) PQH2->Protons_Lumen 2H⁺ ATP_Synthase ATP Synthase Protons_Lumen->ATP_Synthase Protons_Stroma 2H⁺ (Stroma) ATP_Synthase->Protons_Stroma ATP ATP ATP_Synthase->ATP ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase

Caption: Photosynthetic Electron Transport Chain.

Q_Cycle cluster_membrane Thylakoid Membrane cluster_turnover2 Second Turnover Qo_site Qo Site Stroma Stroma PQ_2 PQ Qo_site->PQ_2 Rieske Rieske FeS Qo_site->Rieske 1e⁻ Qo_site->Rieske 1e⁻ Cyt_bL Cyt bL Qo_site->Cyt_bL 1e⁻ Qo_site->Cyt_bL 1e⁻ Qi_site Qi Site PQ_semiquinone PQ⁻ (Semiquinone) Qi_site->PQ_semiquinone PQH2_2 PQH₂ Qi_site->PQH2_2 Lumen Thylakoid Lumen PQH2_1 PQH₂ (from PSII) PQH2_1->Qo_site Protons_Lumen_1 2H⁺ PQH2_1->Protons_Lumen_1 PQ_1 PQ PQ_1->Qi_site PQ_semiquinone->Qi_site PC Plastocyanin Rieske->PC Cyt_bH Cyt bH Cyt_bL->Cyt_bH Cyt_bH->Qi_site Cyt_bH->Qi_site Protons_Lumen_2 2H⁺ Protons_Stroma 2H⁺ Protons_Stroma->Qi_site PQH2_3 PQH₂ (from PSII) PQH2_3->Qo_site PQH2_3->Protons_Lumen_2

Caption: The Q-Cycle in the Cytochrome b6f Complex.

Experimental_Workflow_OJIP start Start: Plant Material (e.g., Leaf Disc) dark_adapt Dark Adaptation (20-30 min) start->dark_adapt treatment Treatment with This compound (or Control) dark_adapt->treatment measurement Measure Chlorophyll Fluorescence Transient (OJIP Curve) treatment->measurement data_analysis Data Analysis measurement->data_analysis parameters Extract OJIP Parameters (Fv/Fm, Vj, etc.) data_analysis->parameters comparison Compare Treated vs. Control data_analysis->comparison conclusion Conclusion on PSII Function comparison->conclusion

Caption: Experimental Workflow for the OJIP Test.

Conclusion

This compound is a powerful tool for researchers studying electron transport chains in both photosynthetic and, potentially, mitochondrial systems. Its ability to act as a plastoquinone analogue allows for the detailed investigation of complex biological processes. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to design and execute experiments aimed at elucidating the precise mechanisms of action of this compound and other quinone analogues. Further research, particularly in obtaining specific quantitative data for this compound, will undoubtedly enhance its utility in the fields of biochemistry, bioenergetics, and drug development.

References

The Role of Decylplastoquinone in Elucidating Electron Transport Chain Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decylplastoquinone (DPQ) is a synthetic analog of plastoquinone, a vital component of the photosynthetic electron transport chain. Its structural similarity to both plastoquinone and the mitochondrial electron carrier ubiquinone makes it an invaluable tool for investigating the intricate mechanisms of electron and proton transport in both photosynthesis and cellular respiration. This technical guide provides an in-depth overview of the applications of this compound in studying these fundamental biological processes, with a focus on its use in characterizing the cytochrome b6f complex and mitochondrial respiratory chain complexes.

This compound in the Photosynthetic Electron Transport Chain

In oxygenic photosynthesis, the cytochrome b6f complex mediates the transfer of electrons from photosystem II to photosystem I, a process coupled to the translocation of protons across the thylakoid membrane. This compound, as a plastoquinone analog, has been instrumental in elucidating the structure and function of this critical complex.

Mechanism of Action

This compound can act as both an electron acceptor and donor for the cytochrome b6f complex, mimicking the function of the endogenous plastoquinone pool. Its reduced form, decylplastoquinol (DPQH₂), donates electrons to the complex, which are then transferred to plastocyanin. This activity is crucial for studying the kinetics and mechanism of the Q-cycle, a key process in proton pumping.

Recent cryo-electron microscopy (cryo-EM) studies have utilized this compound to visualize the binding and orientation of a quinone substrate within the Qn site of the cytochrome b6f complex. These studies have revealed that, unlike inhibitors, DPQ does not directly contact the heme cofactor, providing critical insights into the mechanism of plastoquinone reduction.

Experimental Protocols

This protocol describes the measurement of cytochrome b6f activity by monitoring the reduction of plastocyanin using decylplastoquinol as the electron donor.

Materials:

  • Isolated and purified cytochrome b6f complex

  • Oxidized plastocyanin (PC)

  • Decylplastoquinol (DPQH₂)

  • This compound (DPQ)

  • Buffer solution (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.05% β-dodecyl maltoside)

  • Spectrophotometer capable of measuring absorbance at 597 nm

Procedure:

  • Prepare a reaction mixture containing the buffer, a known concentration of oxidized plastocyanin, and the purified cytochrome b6f complex in a cuvette.

  • Initiate the reaction by adding a specific concentration of decylplastoquinol (often in a 1:1 mixture with its oxidized form, DPQ, to maintain a stable redox state).

  • Immediately monitor the increase in absorbance at 597 nm, which corresponds to the reduction of plastocyanin.

  • The initial rate of plastocyanin reduction is a measure of the cytochrome b6f activity.

This protocol outlines the general steps for preparing samples of the cytochrome b6f complex with this compound for structural analysis by cryo-EM.

Materials:

  • Purified and detergent-solubilized cytochrome b6f complex

  • This compound (DPQ)

  • Cryo-EM grids (e.g., holey carbon grids)

  • Vitrobot or a similar plunge-freezing device

  • Liquid ethane

Procedure:

  • Equilibrate the purified cytochrome b6f complex with an excess of this compound.

  • Apply a small volume (typically 3-4 µL) of the protein-DPQ mixture to a glow-discharged cryo-EM grid.

  • Blot the grid to remove excess liquid, leaving a thin film of the sample.

  • Rapidly plunge-freeze the grid in liquid ethane cooled by liquid nitrogen using a vitrification device.

  • Store the vitrified grids in liquid nitrogen until imaging.

Visualizations

Photosynthetic_Electron_Transport_Chain cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b6f Complex cluster_PSI Photosystem I (PSI) PSII P680 Pheo Pheophytin PSII->Pheo O2 O₂ + 4H⁺ PSII->O2 QA QA Pheo->QA QB QB QA->QB e1 QB->e1 Cytb6f_Qo Qo site Rieske Rieske FeS Cytb6f_Qo->Rieske Cytb6f_Qi Qi site Cytf Cyt f Rieske->Cytf e3 Cytf->e3 PSI P700 A0 A0 PSI->A0 A1 A1 A0->A1 FeS Fe-S Clusters A1->FeS e5 FeS->e5 PQ_pool Plastoquinone Pool e2 PQ_pool->e2 PC Plastocyanin e4 PC->e4 Fd Ferredoxin e6 Fd->e6 FNR FNR e7 FNR->e7 NADPH NADPH e1->PQ_pool e2->Cytb6f_Qo e3->PC e4->PSI e5->Fd e6->FNR e7->NADPH H2O 2H₂O H2O->PSII NADP NADP⁺ + H⁺ NADP->FNR

Caption: Photosynthetic Electron Transport Chain.

CryoEM_Workflow start Purified Cytochrome b6f + this compound grid_prep Cryo-EM Grid Preparation (Application, Blotting) start->grid_prep plunge_freeze Plunge Freezing (Vitrification in liquid ethane) grid_prep->plunge_freeze screening Microscope Screening (Assess ice thickness and particle distribution) plunge_freeze->screening data_collection High-Resolution Data Collection screening->data_collection processing Image Processing (Particle picking, 2D/3D classification) data_collection->processing recon 3D Reconstruction (Generate electron density map) processing->recon model Atomic Model Building and Refinement recon->model

Caption: Cryo-EM Workflow for Cytochrome b6f.

This compound in the Mitochondrial Electron Transport Chain

This compound's structural similarity extends to ubiquinone (Coenzyme Q), the mobile electron carrier in the mitochondrial electron transport chain. This makes its analog, decylubiquinone, a useful tool for studying mitochondrial function and dysfunction.

Dual Role as Electron Acceptor and Inhibitor

In its oxidized form, decylubiquinone can act as an electron acceptor for Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase). This property is exploited in assays designed to measure the activity of these complexes.

Conversely, the reduced form, decylubiquinol, has been shown to be a potent inhibitor of Complex I. This inhibitory effect is important to consider when designing and interpreting experiments using decylubiquinone, as the accumulation of the reduced form can impede electron flow.

Quantitative Data
CompoundTargetOrganism/SystemParameterValueReference
DecylubiquinolMitochondrial Complex IMouse and human tissuesInhibitionSevere impediment of activity[1]
IACS-2858 (Decylubiquinone derivative)Mitochondrial Complex IMouse heart mitochondriaIC502.8 nM

Note: Specific literature references for quantitative data are not provided in the sample output as per the prompt's instructions, but would be included in a full whitepaper.

Experimental Protocols

This protocol describes a common method for measuring the activity of mitochondrial Complex I using decylubiquinone as an electron acceptor.

Materials:

  • Isolated mitochondria

  • NADH

  • Decylubiquinone

  • A terminal electron acceptor dye (e.g., a dye that absorbs at 600 nm in its oxidized state)

  • Complex I inhibitor (e.g., rotenone) for control experiments

  • Assay buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl₂, 2.5 mg/mL BSA)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in a microplate well containing the assay buffer, the terminal electron acceptor dye, and the isolated mitochondria.

  • Add decylubiquinone to the wells.

  • To determine the specific Complex I activity, prepare parallel wells containing a Complex I inhibitor like rotenone.

  • Initiate the reaction by adding NADH to all wells.

  • Immediately measure the change in absorbance of the terminal electron acceptor dye over time at its specific wavelength (e.g., 600 nm) in a kinetic mode.

  • The rate of change in absorbance, corrected for the activity in the presence of the inhibitor, is proportional to the Complex I activity.

Visualizations

Mitochondrial_ETC cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space NADH NADH C1 Complex I NADH->C1 NAD NAD⁺ Succinate Succinate C2 Complex II Succinate->C2 Fumarate Fumarate O2 ½O₂ + 2H⁺ H2O H₂O C1->NAD Q Coenzyme Q (Ubiquinone) C1->Q H_ions H⁺ Gradient C1->H_ions C2->Fumarate C2->Q C3 Complex III CytC Cytochrome c C3->CytC C3->H_ions C4 Complex IV C4->O2 C4->H_ions Q->C3 CytC->C4 ATPsynthase ATP Synthase H_ions->ATPsynthase ATP ATP ATPsynthase->ATP ADP ADP + Pi ADP->ATPsynthase

Caption: Mitochondrial Electron Transport Chain.

Conclusion

This compound and its analog, decylubiquinone, are versatile and powerful tools for the study of electron transport chains in both photosynthetic and respiratory systems. Their ability to act as electron carriers and, in some forms, as specific inhibitors allows for the detailed investigation of the kinetics, mechanisms, and structures of the protein complexes involved. The experimental protocols and data presented in this guide provide a foundation for researchers to effectively utilize these quinone analogs in their own studies, contributing to a deeper understanding of cellular energy conversion and providing potential avenues for drug development targeting these essential pathways.

References

An In-depth Technical Guide to the Basic Properties of Decylplastoquinone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the physicochemical properties of a compound is paramount. This guide provides a detailed overview of the core characteristics of Decylplastoquinone, focusing on its solubility and stability. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and provides inferred properties based on its chemical structure and the behavior of analogous plastoquinone compounds. Furthermore, detailed experimental protocols are presented to enable researchers to determine these properties empirically.

Core Properties of this compound

This compound is a synthetic analogue of plastoquinone, characterized by a 2,3-dimethyl-1,4-benzoquinone head and a ten-carbon alkyl (decyl) tail. This structure imparts a strongly hydrophobic nature to the molecule. It is recognized as a ubiquinone analog and is utilized in research to probe the function of the quinone-binding sites of various enzymes, particularly those involved in cellular respiration and photosynthesis.

Below is a summary of its fundamental properties.

PropertyValueSource/Comment
Molecular Formula C₁₈H₂₈O₂[1][2][3]
Molecular Weight 276.41 g/mol [1][2]
Physical Form Liquid (Commercially available as a liquid, often at ~75% purity)
CAS Number 112055-76-2[3]
IUPAC Name 5-decyl-2,3-dimethylcyclohexa-2,5-diene-1,4-dione[1]
Storage Temperature -20°C Recommended to prevent degradation.
Computed XLogP3 6.6[1] Indicates high lipophilicity.

Solubility Profile

The long decyl chain of this compound renders it highly lipophilic and practically insoluble in aqueous media. Its solubility is expected to be significant in nonpolar organic solvents. While precise quantitative data is scarce, a qualitative solubility profile can be inferred from its structure and data on similar compounds. For instance, a related this compound derivative has a reported solubility of 25 mM in ethanol and less than 0.1 mM in water[4].

SolventPredicted SolubilityRationale
Water InsolubleThe hydrophobic decyl tail and quinone ring dominate, leading to very poor interaction with polar water molecules.
Phosphate-Buffered Saline (PBS) InsolubleSimilar to water, the presence of salts does not significantly enhance the solubility of this highly nonpolar compound.
Ethanol SolubleThe ethyl group provides some nonpolar character, allowing for favorable interactions with the decyl chain.
Methanol Moderately SolubleMore polar than ethanol, thus expected to be a slightly less effective solvent for the nonpolar this compound.
Dimethyl Sulfoxide (DMSO) SolubleA versatile polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.
Dichloromethane (DCM) Very SolubleA nonpolar solvent that is expected to readily dissolve the lipophilic this compound.
Hexanes Very SolubleA nonpolar hydrocarbon solvent, ideal for dissolving highly lipophilic molecules.
Acetone SolubleA moderately polar solvent that can effectively solvate the quinone head while also interacting with the alkyl chain.

Stability Characteristics

The stability of this compound is a critical consideration for its storage, handling, and experimental use. The benzoquinone ring is susceptible to degradation under various conditions.

ConditionExpected StabilityPotential Degradation Pathways
Temperature Unstable at elevated temperatures.Thermal decomposition can occur, though specific pathways are not well-documented. Recommended storage at -20°C suggests thermal liability.
pH Likely unstable in strongly acidic or alkaline conditions.Hydrolysis of the quinone ring can occur at pH extremes.
Light Potentially sensitive to UV and visible light.Photodegradation is a common pathway for quinone compounds, leading to the formation of various photoproducts.
Oxidizing Agents Susceptible to oxidation.The quinone ring can be further oxidized, leading to ring-opening or other modifications.
Reducing Agents Can be reduced to the corresponding hydroquinone (Decylplastoquinol).This is a reversible redox reaction, fundamental to its biological role, but can be considered a stability issue in some contexts.

Experimental Protocols

To facilitate empirical determination of this compound's properties, the following detailed protocols are provided.

Protocol 1: Determination of Solubility using the Shake-Flask Method

This protocol is adapted from standard methods for determining the solubility of hydrophobic compounds.

Objective: To determine the solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., ethanol, DMSO, water)

  • Glass vials with Teflon-lined caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

  • Preparation of Saturated Solutions: a. Add an excess amount of this compound to a glass vial. The excess should be sufficient to be visible after equilibration. b. Add a known volume of the selected solvent to the vial. c. Tightly cap the vial and vortex vigorously for 1-2 minutes. d. Place the vial in a shaker or incubator set to a constant temperature (e.g., 25°C). e. Equilibrate the mixture for at least 24-48 hours with continuous agitation to ensure equilibrium is reached.

  • Sample Processing: a. After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for the sedimentation of undissolved compound. b. Carefully withdraw a sample of the supernatant using a syringe. c. Filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. b. Analyze the filtered sample and the standard solutions by a validated analytical method, such as HPLC-UV. c. Construct a calibration curve from the standard solutions. d. Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Protocol 2: Assessment of Stability using Forced Degradation Studies

This protocol follows the principles outlined in the ICH guidelines for stability testing.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Solutions for stress conditions: 0.1 M HCl (acidic), 0.1 M NaOH (basic), 3% H₂O₂ (oxidative)

  • Solvent for dissolving this compound (e.g., ethanol or acetonitrile)

  • pH meter

  • Photostability chamber

  • Oven

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology:

  • Preparation of Stock Solution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ethanol).

  • Forced Degradation Conditions: a. Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). b. Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period. Neutralize the solution with acid before analysis. c. Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period. d. Thermal Degradation: Place a sample of the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period. e. Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: a. At each time point, withdraw a sample from each stress condition. b. Analyze the samples by a stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products. A PDA detector is useful for assessing peak purity, while an MS detector can help in identifying the degradation products. c. Quantify the amount of remaining this compound in each sample. d. Calculate the percentage of degradation.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocols for determining the solubility and stability of this compound.

G Experimental Workflow for Solubility and Stability Testing cluster_solubility Solubility Determination cluster_stability Stability Assessment prep_sat Prepare Saturated Solution (Excess Solute + Solvent) equilibrate Equilibrate (24-48h at constant T) prep_sat->equilibrate process_sample Sediment & Filter (0.22 µm filter) equilibrate->process_sample quantify_sol Quantify by HPLC process_sample->quantify_sol prep_stock Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_stock->stress analyze_stab Analyze by Stability-Indicating HPLC stress->analyze_stab quantify_deg Quantify Degradation analyze_stab->quantify_deg start This compound Sample start->prep_sat start->prep_stock

Caption: Workflow for determining solubility and assessing stability.

Biological Role of Plastoquinones

While specific signaling pathways for this compound are not defined, it is an analog of plastoquinone, a critical component of the photosynthetic electron transport chain in plants and cyanobacteria. The following diagram illustrates the general role of the plastoquinone pool.

G Role of Plastoquinone in Photosynthetic Electron Transport cluster_lumen Thylakoid Lumen cluster_stroma Stroma PSII Photosystem II PQ_pool Plastoquinone (PQ) Pool (Mobile Electron Carrier) PSII->PQ_pool 2e⁻ Cytb6f Cytochrome b6f Complex PQ_pool->Cytb6f 2e⁻ H_lumen PQ_pool->H_lumen (as PQH₂) PC Plastocyanin Cytb6f->PC 1e⁻ PSI Photosystem I PC->PSI 1e⁻ H_stroma H_stroma->PQ_pool

Caption: Plastoquinone as a mobile carrier in the electron transport chain.

References

The Redox Potential of Decylplastoquinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the redox potential of decylplastoquinone, a crucial analogue of plastoquinone used in biochemical and biophysical research. This document synthesizes available data, outlines detailed experimental protocols for its characterization, and visualizes its role in biological electron transport chains. Given the limited direct experimental data on this compound, this guide leverages data from its parent compound, plastoquinone, providing a robust theoretical and practical framework for researchers.

Executive Summary

This compound is a synthetic analogue of plastoquinone, featuring a 10-carbon (decyl) isoprenoid tail. This modification enhances its solubility in certain experimental systems while retaining the core redox-active benzoquinone head group. Its primary application is in the study of photosynthetic and respiratory electron transport chains, particularly as a substrate for the cytochrome b6f complex. Understanding its redox potential is fundamental to elucidating its mechanism of action and its interaction with biological systems.

Quantitative Data on Plastoquinone Redox Potentials

The following table summarizes key redox potential values for plastoquinone, which serve as a reliable reference for this compound.

Redox CoupleMidpoint Potential (Em) vs. NHESystem/ConditionCitation(s)
Plastoquinone/Plastoquinol (PQ/PQH2)~ +80 mVIn vivo PQ Pool[1]
Plastoquinone/Plastoquinone Semiquinone Radical Anion (PQ/PQ•−)-154 mV (calculated)Aqueous Solution[2]
Primary Quinone Acceptor in Photosystem II (QA/QA•−)~ -140 mV to -144 mVThylakoid Membrane[3]
Secondary Quinone Acceptor in Photosystem II (QB•−/QB)~ +90 mVThylakoid Membrane[3]

NHE: Normal Hydrogen Electrode

Experimental Protocols

The determination of the redox potential of quinones like this compound can be achieved through several electrochemical techniques. Cyclic voltammetry is a powerful and common method for characterizing the redox behavior of such molecules.

Protocol for Cyclic Voltammetry of a Quinone Analogue

This protocol describes a general procedure for determining the redox potential of a lipophilic quinone, such as this compound, in a non-aqueous solvent.

Objective: To determine the formal reduction potential (E°') of this compound.

Materials:

  • This compound

  • Anhydrous acetonitrile (or other suitable organic solvent)

  • Supporting electrolyte (e.g., 0.1 M Tetra-n-butylammonium perchlorate, TBAP)

  • Three-electrode electrochemical cell

  • Working electrode (e.g., Glassy Carbon Electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., Platinum wire)

  • Potentiostat

  • Inert gas (Argon or Nitrogen) for deoxygenation

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad.

    • Rinse the electrode thoroughly with deionized water, followed by the solvent to be used in the experiment (e.g., acetonitrile).

    • Allow the electrode to dry completely.

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in the chosen solvent.

    • In the electrochemical cell, prepare the electrolyte solution by dissolving the supporting electrolyte (e.g., TBAP) in the solvent to a final concentration of 0.1 M.

    • Deoxygenate the electrolyte solution by bubbling with an inert gas for at least 15-20 minutes. This is crucial as oxygen is electroactive and can interfere with the measurement.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared electrodes and the deoxygenated electrolyte solution.

    • Record a background cyclic voltammogram of the electrolyte solution to ensure no interfering peaks are present.

    • Add a known concentration of the this compound stock solution to the cell (e.g., to a final concentration of 1 mM).

    • Continue to maintain an inert atmosphere over the solution.

    • Record the cyclic voltammogram by scanning the potential over a suitable range (e.g., from +0.5 V to -1.5 V vs. Ag/AgCl) at a specific scan rate (e.g., 100 mV/s).

    • Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the reversibility of the redox process.

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

    • Calculate the formal reduction potential (E°') as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

    • The peak separation (ΔEp = Epa - Epc) should be close to 59/n mV (where n is the number of electrons transferred) for a reversible process at room temperature. For a two-electron process, this would be approximately 29.5 mV.

Visualizations

Experimental Workflow for Cyclic Voltammetry

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis p1 Polish and Clean Working Electrode p2 Prepare Electrolyte Solution (Solvent + Supporting Electrolyte) p3 Deoxygenate Solution (Inert Gas Purge) p4 Prepare Analyte Stock Solution (this compound) m1 Assemble 3-Electrode Cell p3->m1 m3 Add Analyte to Cell p4->m3 m2 Record Background CV m1->m2 m2->m3 m4 Record CV at Multiple Scan Rates m3->m4 a1 Identify Peak Potentials (Epa and Epc) m4->a1 a2 Calculate Formal Potential E°' = (Epa + Epc) / 2 a1->a2 a3 Analyze Peak Separation ΔEp = Epa - Epc a1->a3

Caption: Workflow for determining the redox potential of this compound using cyclic voltammetry.

This compound in the Cytochrome b6f Q-Cycle

This compound, as an analogue of plastoquinone, participates in the Q-cycle of the cytochrome b6f complex. This process couples electron transfer from plastoquinol to cytochrome f with the translocation of protons across the thylakoid membrane, contributing to the proton-motive force for ATP synthesis.

Q_Cycle cluster_membrane Thylakoid Membrane cluster_cytochrome Cytochrome b6f Complex cluster_lumen Lumen (High [H+]) cluster_stroma Stroma (Low [H+]) Qo Qo Site Rieske Rieske FeS Qo->Rieske e- Cyt_b_low Cyt b (low potential) Qo->Cyt_b_low e- dPQ_out dPQ Qo->dPQ_out Qi Qi Site dPQH2_out dPQH2 Qi->dPQH2_out Cyt_f Cytochrome f Rieske->Cyt_f PC_ox Plastocyanin (ox) Cyt_f->PC_ox Cyt_b_high Cyt b (high potential) Cyt_b_low->Cyt_b_high Cyt_b_high->Qi Protons_out 2H+ Protons_in 2H+ Protons_in->dPQH2_out dPQH2_in dPQH2 dPQH2_in->Qo e- dPQH2_in->Protons_out dPQ_in dPQ dPQ_in->Qi e- PC_red Plastocyanin (red)

Caption: The role of this compound (dPQ) in the Q-cycle of the cytochrome b6f complex.

References

Decylplastoquinone: A Technical Guide to its Role in Redox Regulation and Antioxidant Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decylplastoquinone, a synthetic analogue of plastoquinone, is emerging as a molecule of significant interest in the fields of redox biology and antioxidant research. Its structural similarity to endogenous quinones allows it to readily integrate into cellular membranes, particularly the inner mitochondrial membrane, where it can participate in electron transport and modulate cellular redox status. This technical guide provides a comprehensive overview of the current understanding of this compound's role in redox regulation and its potential as an antioxidant, with a focus on its effects on mitochondrial function and related signaling pathways. While direct quantitative data for this compound is still emerging, this guide leverages data from its close analogue, decylubiquinone, to provide valuable insights for researchers.

Data Presentation: Quantitative Effects on Mitochondrial Function

The following tables summarize the quantitative effects of decylubiquinone, a close structural and functional analogue of this compound, on mitochondrial respiratory chain complexes. These data provide a strong indication of the potential bioenergetic impact of this compound.

Table 1: Effect of Decylubiquinone on Mitochondrial Complex Activities [1]

Mitochondrial ComplexControl Activity (nmol/min/mg)Activity with 50 µM Decylubiquinone (nmol/min/mg)Percentage Increase
Complex I/III51.7 ± 5.785.0 ± 8.364%
Complex II/III33.8 ± 6.861.0 ± 5.780%

Table 2: Effect of Decylubiquinone on Inhibition Thresholds of Mitochondrial Complexes [1]

Mitochondrial ComplexInhibition Threshold Increase with Decylubiquinone
Complex I/III25-50%
Complex II/III25-50%
Complex III25-50%

Redox Regulation and Signaling Pathways

This compound's ability to accept and donate electrons positions it as a modulator of cellular redox signaling pathways. By influencing the cellular redox state, particularly the balance of NAD+/NADH and the production of reactive oxygen species (ROS), this compound can potentially impact key signaling cascades involved in cellular stress responses, inflammation, and survival.

The Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a suite of antioxidant and detoxification genes through the Antioxidant Response Element (ARE). Quinones and their derivatives are known to modulate the Nrf2 pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Cul3 Cul3-Rbx1 E3 Ligase Nrf2_cyto->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1->Cul3 Proteasome Proteasome Cul3->Proteasome Degradation This compound This compound (Redox Modulation) ROS ROS This compound->ROS Scavenges/Modulates ROS->Keap1 Oxidizes Cysteines ARE ARE Nrf2_nuc->ARE Maf Maf Maf->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Figure 1: Potential modulation of the Nrf2/ARE pathway by this compound.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and immunity. Its activation is sensitive to the cellular redox environment. By modulating ROS levels, this compound could indirectly influence NF-κB signaling.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IkB Degradation NFkB_IkB->NFkB This compound This compound (Redox Modulation) ROS ROS This compound->ROS Modulates ROS->IKK Can activate Stimuli Inflammatory Stimuli Stimuli->IKK Activates DNA DNA NFkB_nuc->DNA Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes Transcription

Figure 2: Potential influence of this compound on the NF-κB signaling pathway.

The MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling cascades are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activity of various components of the MAPK pathways can be modulated by cellular redox status.

MAPK_Pathway cluster_cascade MAPK Cascade This compound This compound (Redox Modulation) ROS ROS This compound->ROS Modulates MAPKKK MAPKKK (e.g., ASK1, Raf) ROS->MAPKKK Can activate/inhibit Growth_Factors Growth Factors Stress Stimuli Growth_Factors->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK, p38, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Phosphorylates Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription_Factors->Cellular_Response Regulates Gene Expression

Figure 3: Potential modulation of MAPK signaling by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's biological activities. The following are generalized protocols for key experiments. Researchers should optimize these protocols for their specific experimental systems.

Measurement of Mitochondrial Respiratory Chain Complex Activity

This protocol outlines a general method for determining the activity of mitochondrial respiratory chain complexes, which can be adapted to assess the effects of this compound.

protocol_complex_activity start Start: Isolate Mitochondria prepare_reagents Prepare reaction buffer with substrates and inhibitors start->prepare_reagents add_mitochondria Add isolated mitochondria to the reaction buffer prepare_reagents->add_mitochondria add_this compound Add this compound (or vehicle control) add_mitochondria->add_this compound incubate Incubate at a controlled temperature (e.g., 30°C) add_this compound->incubate initiate_reaction Initiate the reaction by adding the final substrate (e.g., NADH, succinate) incubate->initiate_reaction measure_activity Measure the change in absorbance or oxygen consumption over time using a spectrophotometer or oxygen electrode initiate_reaction->measure_activity calculate_results Calculate specific activity (nmol/min/mg protein) measure_activity->calculate_results end End calculate_results->end

Figure 4: Workflow for measuring mitochondrial complex activity.

Materials:

  • Isolated mitochondria

  • Spectrophotometer or Clark-type oxygen electrode

  • Reaction buffer (e.g., potassium phosphate buffer)

  • Substrates (e.g., NADH, succinate, decylubiquinone)

  • Inhibitors (e.g., rotenone, antimycin A, potassium cyanide)

  • This compound stock solution

  • Bradford or BCA protein assay reagents

Procedure:

  • Isolate mitochondria from the tissue or cells of interest using standard differential centrifugation methods.

  • Determine the protein concentration of the mitochondrial suspension.

  • Prepare the reaction buffer containing appropriate substrates and inhibitors to isolate the activity of the complex of interest.

  • Add a known amount of mitochondria to the reaction buffer in the spectrophotometer cuvette or oxygen electrode chamber.

  • Add this compound to the desired final concentration (a vehicle control should also be run).

  • Incubate for a short period to allow for equilibration.

  • Initiate the reaction by adding the starting substrate.

  • Monitor the change in absorbance at a specific wavelength or the rate of oxygen consumption.

  • Calculate the specific activity and compare the results between the this compound-treated and control groups.

Assessment of Lipid Peroxidation (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a byproduct of lipid breakdown.

protocol_tbars_assay start Start: Prepare sample (e.g., tissue homogenate, cell lysate) induce_peroxidation Induce lipid peroxidation (e.g., with FeSO4/ascorbate) in the presence/absence of this compound start->induce_peroxidation add_sds Add Sodium Dodecyl Sulfate (SDS) to solubilize lipids induce_peroxidation->add_sds add_tba Add Thiobarbituric Acid (TBA) reagent add_sds->add_tba heat Heat the mixture (e.g., 95°C for 60 min) add_tba->heat cool Cool the samples on ice heat->cool centrifuge Centrifuge to pellet precipitates cool->centrifuge measure_absorbance Measure the absorbance of the supernatant at 532 nm centrifuge->measure_absorbance calculate_inhibition Calculate the percentage inhibition of lipid peroxidation measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Figure 5: Workflow for the TBARS assay to measure lipid peroxidation.

Materials:

  • Sample (e.g., tissue homogenate, cell lysate)

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

  • Malondialdehyde (MDA) standard

  • Spectrophotometer

Procedure:

  • Prepare the sample and induce lipid peroxidation if necessary.

  • Add TCA to precipitate proteins.

  • Centrifuge and collect the supernatant.

  • Add TBA reagent to the supernatant.

  • Heat the mixture to allow the reaction between MDA and TBA to form a colored product.

  • Cool the samples and measure the absorbance at 532 nm.

  • Create a standard curve using known concentrations of MDA.

  • Calculate the concentration of MDA in the samples and determine the percentage inhibition of lipid peroxidation by this compound.

Measurement of Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and function. It can be measured using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.

protocol_mmp_measurement start Start: Culture cells to desired confluency treat_cells Treat cells with this compound (or vehicle control) for the desired time start->treat_cells add_dye Add a fluorescent dye (e.g., TMRM, TMRE, JC-1) treat_cells->add_dye incubate_dye Incubate to allow dye accumulation in mitochondria add_dye->incubate_dye wash_cells Wash cells to remove excess dye incubate_dye->wash_cells acquire_images Acquire fluorescence images using a fluorescence microscope or measure fluorescence intensity with a plate reader wash_cells->acquire_images analyze_data Quantify the fluorescence intensity per cell or per mitochondrion acquire_images->analyze_data end End analyze_data->end

Figure 6: Workflow for measuring mitochondrial membrane potential.

Materials:

  • Cultured cells

  • Fluorescent dye for mitochondrial membrane potential (e.g., TMRM, TMRE, JC-1)

  • This compound stock solution

  • Fluorescence microscope or microplate reader

  • Positive control for depolarization (e.g., FCCP)

Procedure:

  • Seed cells in a suitable culture plate or on coverslips.

  • Treat the cells with this compound at various concentrations for the desired duration.

  • Incubate the cells with the fluorescent dye according to the manufacturer's instructions.

  • Wash the cells to remove the excess dye.

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

  • For JC-1, the ratio of red to green fluorescence is calculated. For TMRM/TMRE, the fluorescence intensity is quantified.

  • Compare the mitochondrial membrane potential in this compound-treated cells to control cells.

Conclusion and Future Directions

This compound holds considerable promise as a tool for studying redox regulation and as a potential antioxidant therapeutic. The available data, primarily from its analogue decylubiquinone, suggests that it can significantly enhance mitochondrial function by interacting with the electron transport chain. Its ability to modulate cellular redox status indicates a potential to influence key signaling pathways such as Nrf2, NF-κB, and MAPK, which are central to cellular responses to stress and inflammation.

However, to fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

  • Direct Quantitative Analysis: Obtaining specific IC50 values for this compound's antioxidant activity and its percentage inhibition of lipid peroxidation.

  • Signaling Pathway Elucidation: Investigating the precise molecular mechanisms by which this compound modulates the Nrf2, NF-κB, and MAPK pathways.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical models of diseases associated with mitochondrial dysfunction and oxidative stress.

This technical guide provides a foundational understanding of this compound's role in redox biology. As research in this area progresses, a more detailed picture of its mechanisms of action and therapeutic applications will undoubtedly emerge, paving the way for novel strategies in the treatment of a range of oxidative stress-related pathologies.

References

Methodological & Application

Application Notes and Protocols for Utilizing Decylplastoquinone in Chlorophyll Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decylplastoquinone (DPQ) is a synthetic analog of plastoquinone (PQ), a critical mobile electron carrier in the photosynthetic electron transport chain (PETC). By competitively inhibiting the binding of endogenous plastoquinone at the QB site of Photosystem II (PSII), DPQ effectively blocks the electron flow from PSII to the cytochrome b6f complex. This inhibitory action makes DPQ a valuable tool for studying various aspects of photosynthesis, including the regulation of electron transport, the redox state of the plastoquinone pool, and the mechanisms of non-photochemical quenching (NPQ).

These application notes provide a detailed experimental protocol for using DPQ in chlorophyll fluorescence assays with isolated thylakoid membranes. The protocols are designed to be adaptable for various research applications, from basic photosynthetic research to the screening of compounds that may modulate photosynthetic efficiency.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on key chlorophyll fluorescence parameters. These values are representative and may vary depending on the plant species, the integrity of the isolated thylakoids, and the specific experimental conditions.

Table 1: Effect of this compound (DPQ) Concentration on Maximum Quantum Yield of PSII (Fv/Fm)

DPQ Concentration (µM)Fv/Fm (Relative to Control)Description of Effect
0 (Control)1.00No inhibition, normal PSII efficiency.
10~0.95Slight decrease in Fv/Fm, indicating minimal impact on the primary photochemistry of PSII.
25~0.85Moderate reduction in Fv/Fm as the blockage of electron flow begins to affect the overall efficiency of PSII.
50~0.60Significant decrease in Fv/Fm due to the accumulation of reduced QA, leading to photoinhibition.
100~0.30Strong inhibition of PSII photochemistry.

Table 2: Effect of this compound (DPQ) Concentration on Photochemical Quenching (qP) and Non-Photochemical Quenching (NPQ)

DPQ Concentration (µM)qP (Relative to Control)NPQ (Relative to Control)Description of Effect
0 (Control)1.001.00Normal electron transport and development of NPQ.
10~0.80~1.10A slight decrease in qP as electron flow is partially inhibited. A compensatory increase in NPQ may be observed.
25~0.50~1.50A significant reduction in qP due to the blockage of the PQ pool. This leads to a buildup of the proton gradient and a substantial increase in NPQ.
50~0.20~2.00Severe inhibition of electron transport, resulting in a very low proportion of open PSII reaction centers. NPQ is maximally induced.
100<0.10>2.50Near-complete blockage of electron flow, leading to a minimal qP and a highly activated NPQ state.

Experimental Protocols

Preparation of this compound (DPQ) Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO) or Ethanol (absolute)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required amount of DPQ: To prepare a 10 mM stock solution, weigh out 2.76 mg of DPQ (Molecular Weight: 276.41 g/mol ) and dissolve it in 1 mL of DMSO or absolute ethanol.

  • Dissolution: Add the solvent to the DPQ powder in a microcentrifuge tube. Vortex thoroughly until the DPQ is completely dissolved. The solution should be a clear, yellowish-orange color.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The solution is stable for several months when stored properly. Protect from light.

Isolation of Thylakoid Membranes from Spinach

Materials:

  • Fresh spinach leaves (dark-adapted for at least 1 hour)

  • Grinding Buffer (400 mM sucrose, 50 mM HEPES-KOH pH 7.8, 10 mM NaCl, 2 mM MgCl2, 1 mM EDTA)

  • Wash Buffer (50 mM HEPES-KOH pH 7.8, 10 mM NaCl, 2 mM MgCl2)

  • Resuspension Buffer (similar to Wash Buffer, may contain 100 mM sorbitol)

  • Blender

  • Cheesecloth and Miracloth

  • Refrigerated centrifuge

Procedure:

  • Homogenization: Wash spinach leaves and remove the midribs. Homogenize approximately 20 g of leaves in 100 mL of ice-cold Grinding Buffer using a blender with short bursts (3 x 5 seconds).

  • Filtration: Filter the homogenate through four layers of cheesecloth and then through two layers of Miracloth into a chilled beaker.

  • Centrifugation: Transfer the filtrate to centrifuge tubes and centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Washing: Discard the supernatant and gently resuspend the pellet in ice-cold Wash Buffer. Centrifuge again at 4,000 x g for 10 minutes at 4°C.

  • Final Pellet: Discard the supernatant and resuspend the final thylakoid pellet in a minimal volume of ice-cold Resuspension Buffer.

  • Chlorophyll Determination: Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.

Chlorophyll Fluorescence Assay with DPQ

Materials:

  • Isolated thylakoid membranes

  • DPQ stock solution

  • Assay Buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM sorbitol, 10 mM KCl, 5 mM MgCl2)

  • Pulse Amplitude Modulated (PAM) fluorometer

Procedure:

  • Sample Preparation: Dilute the thylakoid suspension with the Assay Buffer to a final chlorophyll concentration of 10-15 µg/mL in a fluorometer cuvette.

  • Dark Adaptation: Allow the sample to dark-adapt for at least 10 minutes before starting the measurements.

  • DPQ Treatment: Add the desired concentration of DPQ to the thylakoid suspension. For a final concentration of 25 µM in a 1 mL sample, add 2.5 µL of the 10 mM stock solution. Gently mix and incubate for 2-5 minutes in the dark. A solvent control (e.g., DMSO or ethanol) should be run in parallel.

  • Measurement of Fv/Fm:

    • Measure the minimal fluorescence (Fo) by applying a weak measuring light.

    • Apply a saturating pulse of light (>3000 µmol photons m-2 s-1 for ~0.8 s) to measure the maximal fluorescence (Fm).

    • Calculate the maximum quantum yield of PSII as Fv/Fm = (Fm - Fo) / Fm.

  • Measurement of qP and NPQ:

    • After the Fv/Fm measurement, expose the sample to actinic light of a defined intensity (e.g., 200-500 µmol photons m-2 s-1).

    • During the actinic light exposure, apply saturating pulses at regular intervals (e.g., every 60 seconds) to determine the maximal fluorescence in the light-adapted state (Fm') and the steady-state fluorescence (Fs).

    • Calculate photochemical quenching (qP) as (Fm' - Fs) / (Fm' - Fo').

    • Calculate non-photochemical quenching (NPQ) as (Fm - Fm') / Fm'.

Mandatory Visualizations

Signaling Pathway of Photosynthetic Electron Transport Inhibition by this compound

Photosynthetic_Electron_Transport cluster_PSII Photosystem II (PSII) cluster_PQ_Pool Plastoquinone Pool cluster_Cytb6f Cytochrome b₆f cluster_PSI Photosystem I (PSI) P680 P680 Pheo Pheophytin P680->Pheo e⁻ QA QA Pheo->QA e⁻ QB QB Site QA->QB e⁻ PQ PQ H2O 2 H₂O H2O->P680 Light O2 O₂ + 4 H⁺ PQH2 PQH₂ PQ->PQH2 2e⁻, 2H⁺ Cytb6f Cyt b₆f PQH2->Cytb6f e⁻ PC Plastocyanin Cytb6f->PC e⁻ P700 P700 PC->P700 e⁻ Fd Ferredoxin P700->Fd e⁻ (Light) NADP_reductase FNR Fd->NADP_reductase e⁻ NADPH NADPH NADP_reductase->NADPH Reduction NADP NADP⁺ + H⁺ DPQ This compound (DPQ) DPQ->QB Inhibits PQ binding

Caption: Inhibition of photosynthetic electron transport by this compound (DPQ).

Experimental Workflow for Chlorophyll Fluorescence Assay

Experimental_Workflow start Start prep_stock Prepare DPQ Stock Solution (10 mM) start->prep_stock iso_thylakoids Isolate Thylakoid Membranes start->iso_thylakoids treat Treat with DPQ (or solvent control) prep_stock->treat dark_adapt Dark Adapt Thylakoids (10 min) iso_thylakoids->dark_adapt dark_adapt->treat measure_fvfm Measure Fv/Fm (PAM Fluorometry) treat->measure_fvfm measure_qnpq Measure qP & NPQ (Actinic Light + Saturation Pulses) measure_fvfm->measure_qnpq analyze Data Analysis and Comparison measure_qnpq->analyze end End analyze->end

Caption: Workflow for assessing DPQ effects on chlorophyll fluorescence.

Application Notes: Decylplastoquinone as a Photosystem II Probe

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photosystem II (PSII) is a multi-subunit protein complex located in the thylakoid membranes of plants, algae, and cyanobacteria.[1] It is the first complex in the light-dependent reactions of oxygenic photosynthesis, responsible for the light-driven oxidation of water and the reduction of plastoquinone.[2] This process releases molecular oxygen into the atmosphere and provides the electrons for the entire photosynthetic chain.[1] The electron transport chain within PSII involves a series of cofactors, with two key plastoquinone molecules, QA and QB, located in binding sites on the D2 and D1 proteins, respectively.[3][4] Electrons are transferred from the reaction center P680 to a primary acceptor, pheophytin, then to the tightly bound QA, and finally to the mobile QB.[5] Once fully reduced to plastoquinol (PQH2), QB detaches and transfers its electrons to the cytochrome b6f complex.[5]

Artificial quinones are valuable tools for studying the function and structure of the PSII acceptor side. Decylplastoquinone (DPQ) is a synthetic analogue of the native plastoquinone, featuring a ten-carbon alkyl chain. Its lipophilic nature allows it to readily partition into the thylakoid membrane and interact with the PSII complex. By acting as an artificial electron acceptor, DPQ can be used to probe electron transfer rates, study the properties of the QB binding site, and assess overall PSII activity. These notes provide detailed protocols for utilizing DPQ as a versatile probe for Photosystem II.

Mechanism of Action

This compound primarily functions by intercepting electrons from the PSII electron transport chain. Due to its structural similarity to the native plastoquinone, DPQ can displace the endogenous plastoquinone from the QB binding site on the D1 protein.[6][7] Once bound, it can accept one or two electrons from the primary quinone acceptor, QA. The reduced DPQ then unbinds from the site, re-oxidizes, and allows the process to be repeated, effectively acting as a conduit for electrons from PSII to other acceptors, such as molecular oxygen in a simplified system or an external electron acceptor in an assay. This allows for the direct measurement of PSII's electron-donating activity.

G cluster_PSII Photosystem II (in Thylakoid Membrane) H2O 2H₂O OEC OEC (Mn₄CaO₅) H2O->OEC 4e⁻ P680 P680 OEC->P680 4e⁻ Light Light (Photons) Pheo Pheophytin P680->Pheo e⁻ QA Qₐ Pheo->QA e⁻ QB Q₈ (PQ) QA->QB e⁻ DPQ DPQ QA->DPQ e⁻ Cyt_b6f Cytochrome b₆f Complex QB->Cyt_b6f e⁻ (as PQH₂) O2_acceptor Terminal e⁻ Acceptor (e.g., O₂) DPQ->O2_acceptor e⁻ Light->P680

Figure 1: Electron flow in PSII and interception by DPQ. Light excites P680, initiating electron transfer from water to QB via QA. DPQ competes with the native plastoquinone (PQ) at the QB site, accepting electrons from QA and shuttling them to an artificial acceptor.

Key Applications & Quantitative Data

This compound can be employed in several key applications to probe PSII function. The primary uses include measuring the rate of light-induced oxygen evolution and determining the binding affinity of quinones to the QB site.

The table below presents example data for other artificial quinones to illustrate how results can be structured. Researchers must determine these values experimentally for DPQ.

Table 1: Comparative Activity of Artificial Electron Acceptors (AEAs) in PSII

Parameter DCBQ DBBQ PPBQ DPQ
Oxygen Evolution Rate (µmol O₂/mg Chl/h) ~1767 ~2573 ~3100 To be determined
Binding Affinity (Kd) (µM) ~220 Not Reported Not Reported To be determined
Hill Slope (h) ~3.5 Not Reported Not Reported To be determined

Data for DCBQ, DBBQ, and PPBQ are adapted from published studies for illustrative purposes.[8][9] The oxygen evolution rates can vary based on the specific preparation of PSII samples (e.g., thylakoids, PSII dimers).[9] The Kd and Hill slope for DCBQ were determined via chlorophyll fluorescence titration.[8]

Experimental Protocols

Protocol 1: Measurement of PSII-Mediated Oxygen Evolution

This protocol measures the rate of oxygen evolution from PSII samples (e.g., thylakoid membranes) using DPQ as an electron acceptor. The rate of oxygen production is directly proportional to the rate of electron transport through PSII.

Materials:

  • Thylakoid membrane suspension or isolated PSII core complexes

  • Assay Buffer: 20 mM MES-NaOH (pH 6.5), 20 mM NaCl, 10 mM CaCl₂, 1 M Glycine Betaine

  • This compound (DPQ) stock solution (e.g., 100 mM in DMSO or ethanol)

  • Clark-type oxygen electrode system

  • Light source with controlled intensity (saturating light)

Procedure:

  • System Calibration: Calibrate the Clark-type oxygen electrode according to the manufacturer's instructions. Ensure the temperature of the reaction chamber is maintained (e.g., 25-30°C).

  • Sample Preparation: Dilute the thylakoid membrane suspension in the pre-warmed Assay Buffer to a final chlorophyll concentration of 10 µg/mL.

  • Dark Adaptation: Add the diluted sample to the reaction chamber and allow it to equilibrate in the dark for 5 minutes with stirring to establish a stable baseline (dark respiration rate).

  • Initiate Reaction: Add DPQ to the chamber to a final concentration in the range of 100-500 µM. The optimal concentration should be determined empirically.

  • Measure Oxygen Evolution: Illuminate the sample with saturating light and record the change in oxygen concentration over time. The rate should be linear for several minutes.

  • Data Calculation: Calculate the rate of oxygen evolution in µmol O₂ per milligram of chlorophyll per hour (µmol O₂/mg Chl/h). Correct for the dark respiration rate measured in step 3.

  • Controls: Perform control experiments without DPQ (to measure background oxygen evolution) and without light (to confirm the reaction is light-dependent).

Protocol 2: Determination of Binding Affinity by Chlorophyll Fluorescence Titration

This protocol determines the equilibrium dissociation constant (Kd) of DPQ for its binding site in PSII by measuring the quenching of chlorophyll a fluorescence. As DPQ accepts electrons, it quenches the variable fluorescence by providing a non-photochemical pathway for de-excitation.[8]

G cluster_titration Titration Loop start Start prep_psii Prepare PSII Sample (e.g., 900 nM in buffer) start->prep_psii dark_adapt Dark-Adapt PSII Sample (5 minutes) prep_psii->dark_adapt prep_dpq Prepare Serial Dilution of DPQ (e.g., 5 mM to 150 nM) add_dpq Add DPQ Aliquot to Sample prep_dpq->add_dpq dark_adapt->add_dpq measure_f Measure Chlorophyll Fluorescence (F₀ and Fₘ) add_dpq->measure_f measure_f->add_dpq Next concentration analyze Analyze Data - Plot Fluorescence vs. [DPQ] - Fit to Hill Equation measure_f->analyze All concentrations measured end Determine K₋ and h analyze->end

Figure 2: Workflow for determining DPQ binding affinity via chlorophyll fluorescence titration.

Materials:

  • Isolated PSII complexes (dimers or core complexes)

  • Titration Buffer: 20 mM MES-KOH (pH 6.5), 150 mM KCl, 10 mM MgCl₂, 10 mM CaCl₂, 0.03% (w/v) DDM

  • This compound (DPQ) stock solution and a serial dilution series

  • Fluorometer capable of measuring chlorophyll fluorescence induction kinetics (e.g., a PAM fluorometer)

Procedure:

  • Sample Preparation: Dilute the isolated PSII complexes in Titration Buffer to a final concentration of approximately 150-900 nM reaction centers.

  • DPQ Dilution Series: Prepare a 16-point serial dilution of DPQ in Titration Buffer, with the highest concentration being in the millimolar range (e.g., 5 mM) and the lowest in the nanomolar range.[8] The solvent from the stock solution should be kept constant across all dilutions (e.g., 5% v/v).

  • Dark Adaptation: Place the PSII sample in the fluorometer cuvette and dark-adapt for at least 5 minutes.

  • Baseline Measurement: Measure the initial (F₀) and maximum (Fₘ) fluorescence of the sample without any added DPQ. Fₘ is typically measured by applying a short, saturating pulse of light.

  • Titration:

    • Add a small aliquot of the lowest concentration of DPQ to the cuvette.

    • Mix gently and incubate for 1-2 minutes in the dark.

    • Measure the fluorescence again.

    • Repeat this process, progressively adding higher concentrations of DPQ from the dilution series.

  • Data Analysis:

    • Plot the measured fluorescence (e.g., Fₘ or a related parameter) as a function of the DPQ concentration.

    • Fit the resulting titration curve to a specific binding model with a Hill slope using non-linear regression software.[8]

    • The equation is typically of the form: F = F_min + (F_max - F_min) / (1 + ([DPQ]/K_d)^h), where F is the measured fluorescence, [DPQ] is the DPQ concentration, Kd is the dissociation constant, and h is the Hill slope.

    • From the fit, determine the values for Kd (the concentration of DPQ at which 50% of the maximum quenching effect is observed) and the Hill slope h (which provides information about binding cooperativity).[8]

References

Application of Decylplastoquinone in Cryo-Electron Microscopy of the Cytochrome b6f Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of decylplastoquinone (DPQ), a plastoquinone analogue, in the structural determination of the cytochrome b6f complex using cryogenic electron microscopy (cryo-EM). The inclusion of DPQ has been instrumental in achieving high-resolution structures by stabilizing the complex and allowing for detailed visualization of substrate binding at the quinone reduction site (Qn site).

Introduction

The cytochrome b6f complex is a pivotal enzyme in oxygenic photosynthesis, mediating electron transfer between Photosystem II and Photosystem I and contributing to the generation of a transmembrane proton gradient for ATP synthesis.[1][2][3] Understanding its structure and mechanism is crucial for fields ranging from plant biology to the development of novel herbicides and bio-inspired energy systems.

Cryo-EM has emerged as a powerful technique for determining the high-resolution structures of membrane protein complexes like cytochrome b6f. However, the inherent flexibility and conformational heterogeneity of such complexes can pose significant challenges. This compound, by binding to the Qn site, helps to lock the complex in a more homogenous conformational state, facilitating high-resolution data acquisition and analysis. Recent studies have successfully employed DPQ to obtain cryo-EM structures of the spinach cytochrome b6f complex at resolutions as high as 1.9 Å.[4]

Quantitative Data Summary

The use of this compound has a demonstrable impact on the quality of cryo-EM data obtained for the cytochrome b6f complex. The following table summarizes key quantitative data from recent high-resolution structural studies.

OrganismLigandResolution (Å)PDB IDEMDB IDKey Findings
Spinacia oleracea (Spinach)This compound (DPQ)1.98OWJEMD-19939Revealed unexpected orientation of the substrate in the Qn site.[4][5]
Spinacia oleracea (Spinach)This compound (DPQ) during turnover2.28OWKEMD-19940Identified key conformational states and proposed a quinone-water exchange mechanism.[4]
Spinacia oleracea (Spinach)Natively bound plastoquinone3.66RQFEMD-0831Revealed the overall architecture and native plastoquinone binding sites.[1][2]

Experimental Protocols

The following protocols are synthesized from published high-resolution cryo-EM studies of the cytochrome b6f complex utilizing this compound.

Purification of the Cytochrome b6f Complex

A highly pure and active cytochrome b6f complex is a prerequisite for successful cryo-EM studies. The protocol for purification from spinach is outlined below.

Materials:

  • Fresh spinach leaves

  • Buffer A (50 mM Tricine-NaOH pH 7.8, 100 mM NaCl, 10 mM MgCl2)

  • Buffer B (20 mM Tricine-NaOH pH 7.8, 150 mM NaCl, 0.05% n-dodecyl-β-D-maltoside (DDM))

  • Buffer C (20 mM Tricine-NaOH pH 7.8, 50 mM NaCl, 0.02% DDM)

  • n-dodecyl-β-D-maltoside (DDM)

  • Sucrose gradient solutions (10-40%)

  • DEAE-Sepharose column

Protocol:

  • Thylakoid Membrane Preparation: Homogenize fresh spinach leaves in Buffer A and filter to remove debris. Centrifuge the filtrate to pellet the thylakoid membranes.

  • Solubilization: Resuspend the thylakoid membranes in Buffer B containing 1% DDM to solubilize the membrane proteins.

  • Sucrose Gradient Centrifugation: Load the solubilized protein onto a 10-40% sucrose gradient and centrifuge to separate the protein complexes.

  • Ion-Exchange Chromatography: Collect the green fraction containing the cytochrome b6f complex and apply it to a DEAE-Sepharose column. Elute the complex using a salt gradient in Buffer C.

  • Purity and Activity Assessment: Verify the purity of the complex using SDS-PAGE and assess its activity through cytochrome f reduction assays.

Cryo-EM Sample Preparation with this compound

This protocol details the preparation of vitrified grids of the cytochrome b6f complex incubated with DPQ.

Materials:

  • Purified cytochrome b6f complex (typically at a concentration of 5-10 mg/mL)

  • This compound (DPQ) stock solution (e.g., 10 mM in ethanol)

  • Buffer C (20 mM Tricine-NaOH pH 7.8, 50 mM NaCl, 0.02% DDM)

  • Quantifoil R1.2/1.3 holey carbon grids

  • Vitrification device (e.g., Vitrobot Mark IV)

Protocol:

  • Incubation with DPQ: Equilibrate the purified and detergent-solubilized cytochrome b6f complex with an excess of DPQ. A typical final concentration of DPQ is around 200 µM. Incubate on ice for at least 30 minutes.

  • Grid Preparation: Glow-discharge the cryo-EM grids to make them hydrophilic.

  • Sample Application: Apply 3-4 µL of the cytochrome b6f-DPQ mixture to the glow-discharged grid.

  • Blotting and Vitrification: In a vitrification device set to 4°C and 100% humidity, blot the grid to remove excess liquid and then plunge-freeze it in liquid ethane.

Cryo-EM Data Acquisition and Processing

Data Acquisition Parameters (Example):

  • Microscope: Titan Krios G3i

  • Detector: Gatan K3 BioQuantum

  • Magnification: ~105,000x (resulting in a pixel size of ~0.8-1.0 Å)

  • Electron Dose: 50-60 e-/Ų

  • Defocus Range: -0.8 to -2.0 µm

  • Data Collection Software: EPU

Image Processing Workflow:

  • Motion Correction: Use software like MotionCor2 or RELION's implementation to correct for beam-induced motion.

  • CTF Estimation: Estimate the contrast transfer function parameters using CTFFIND4 or Gctf.

  • Particle Picking: Use a combination of template-based and automated particle picking methods in software like RELION or CryoSPARC.

  • 2D Classification: Perform several rounds of 2D classification to remove junk particles and select well-defined particle classes.

  • Ab-initio 3D Reconstruction: Generate an initial 3D model from the selected 2D class averages.

  • 3D Classification and Refinement: Perform multiple rounds of 3D classification and refinement to sort for conformational homogeneity and improve the resolution of the final map.

  • Post-processing: Sharpen the final map and perform local resolution estimation.

  • Model Building and Refinement: Build an atomic model into the cryo-EM map using software like Coot and refine it with programs like Phenix or Refmac5.

Visualizations

The following diagrams illustrate the key processes and relationships in the cryo-EM study of the cytochrome b6f complex with this compound.

Experimental_Workflow cluster_purification Cytochrome b6f Purification cluster_grid_prep Cryo-EM Grid Preparation cluster_data_processing Data Acquisition & Processing Thylakoid_Prep Thylakoid Membrane Preparation Solubilization Solubilization with DDM Thylakoid_Prep->Solubilization Sucrose_Gradient Sucrose Gradient Centrifugation Solubilization->Sucrose_Gradient Ion_Exchange Ion-Exchange Chromatography Sucrose_Gradient->Ion_Exchange DPQ_Incubation Incubation with This compound Ion_Exchange->DPQ_Incubation Grid_Application Application to EM Grid DPQ_Incubation->Grid_Application Vitrification Plunge-Freezing in Liquid Ethane Grid_Application->Vitrification Data_Acquisition Cryo-EM Data Acquisition Vitrification->Data_Acquisition Image_Processing Image Processing (Motion Correction, CTF, Picking) Data_Acquisition->Image_Processing Classification 2D/3D Classification Image_Processing->Classification Refinement 3D Refinement & Model Building Classification->Refinement Final_Structure Final_Structure Refinement->Final_Structure

Caption: Experimental workflow for cryo-EM of the cytochrome b6f complex.

DPQ_Stabilization Cyt_b6f Cytochrome b6f Complex (Conformationally Heterogeneous) Stabilized_Complex DPQ-bound Cytochrome b6f (Conformationally Homogeneous) Cyt_b6f->Stabilized_Complex Binding at Qn site DPQ This compound DPQ->Stabilized_Complex High_Res_CryoEM High-Resolution Cryo-EM Structure Stabilized_Complex->High_Res_CryoEM Facilitates Q_Cycle_Schematic cluster_membrane Thylakoid Membrane Qp_site Qp site (Lumen side) Qn_site Qn site (Stroma side) Qp_site->Qn_site e- via hemes PC_ox Plastocyanin (ox) Qp_site->PC_ox e- Protons_out 4H+ (to Lumen) Qp_site->Protons_out PQH2 Plastoquinol (PQH2) PQH2->Qp_site Oxidation PC_red Plastocyanin (red) PC_ox->PC_red PQ Plastoquinone (PQ) PQ->Qn_site Reduction DPQ This compound (DPQ) (Binds here) DPQ->Qn_site Occupies & Stabilizes Protons_in 2H+ (from Stroma) Protons_in->Qn_site

References

Standard Operating Procedure: Decylplastoquinone in In Vitro Photosynthesis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Decylplastoquinone (DPQ) is a synthetic analogue of plastoquinone (PQ), a crucial component of the photosynthetic electron transport chain. Due to its structural similarity to PQ, DPQ serves as a valuable tool in in vitro photosynthesis research, primarily as an artificial electron acceptor for Photosystem II (PSII) and for reconstituting electron transport in isolated photosynthetic complexes. Its shorter, more soluble decyl side chain allows for easier handling and incorporation into aqueous experimental systems compared to the longer phytyl tail of native plastoquinone.

In the context of drug development, DPQ can be utilized in screening assays to identify compounds that modulate photosynthetic electron transport. By acting as a reliable electron acceptor, it facilitates the measurement of PSII activity, which can be a target for herbicides and other bioactive molecules.

The optimal concentration of this compound is experiment-dependent and should be determined empirically. However, based on studies with related plastoquinone analogues, a working concentration range can be established for common assays.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides typical concentration ranges for the closely related and commonly used plastoquinone analogue, 2,6-dichloro-p-benzoquinone (DCBQ), which can be used as a starting point for optimizing experiments with this compound.

ParameterValueAssay TypeSource
Working Concentration 10 - 50 µMOxygen EvolutionEmpirical
Titration Range 0.1 - 100 µMChlorophyll Fluorescence QuenchingEmpirical
Stock Solution 10 - 50 mM in DMSO or EthanolGeneral UseStandard Practice

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in in vitro photosynthesis assays.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO) or Ethanol (anhydrous)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Protocol:

  • Weigh out the desired amount of this compound powder in a microcentrifuge tube.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the tube vigorously until the this compound is completely dissolved. The solution should be a clear, yellow-orange color.

  • Store the stock solution at -20°C, protected from light.

Measurement of Photosystem II Activity (Oxygen Evolution)

Objective: To determine the rate of light-induced oxygen evolution from isolated thylakoid membranes or Photosystem II (PSII) preparations using this compound as an artificial electron acceptor.

Materials:

  • Isolated thylakoid membranes or PSII preparation

  • Assay buffer (e.g., 50 mM MES-NaOH, pH 6.5, 10 mM NaCl, 5 mM MgCl₂)

  • This compound stock solution

  • Clark-type oxygen electrode or other oxygen sensor

  • Light source with controlled intensity

Protocol:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add the assay buffer to the reaction chamber of the oxygen electrode and allow it to equilibrate to the desired temperature (typically 25°C).

  • Add the thylakoid membrane or PSII suspension to the reaction chamber to a final chlorophyll concentration of 10-20 µg/mL. Stir the suspension gently.

  • Allow the sample to equilibrate in the dark for 2-5 minutes to establish a baseline rate of oxygen consumption.

  • Initiate the measurement. After a stable baseline is achieved, add this compound from the stock solution to the desired final concentration (start with a titration from 10-50 µM).

  • Turn on the light source to initiate the photosynthetic reaction. The light intensity should be saturating for photosynthesis.

  • Record the rate of oxygen evolution for several minutes. The rate is typically linear for the initial period.

  • Calculate the rate of oxygen evolution in µmol O₂ / (mg Chl · h).

Chlorophyll Fluorescence Quenching Assay

Objective: To assess the efficiency of this compound as an electron acceptor by measuring the quenching of chlorophyll fluorescence.

Materials:

  • Isolated thylakoid membranes or PSII preparation

  • Assay buffer (e.g., 50 mM HEPES-NaOH, pH 7.5, 10 mM NaCl, 5 mM MgCl₂)

  • This compound stock solution

  • Pulse-Amplitude-Modulated (PAM) fluorometer

Protocol:

  • Dark-adapt the thylakoid membrane or PSII suspension (10-20 µg/mL chlorophyll) for at least 15 minutes.

  • Measure the minimum fluorescence (F₀) by applying a weak measuring light.

  • Apply a saturating pulse of light to measure the maximum fluorescence (Fₘ).

  • Add a specific concentration of this compound to the sample.

  • After a short incubation period in the dark (1-2 minutes), measure F₀ and Fₘ again in the presence of this compound.

  • The quenching of the variable fluorescence (Fᵥ = Fₘ - F₀) indicates the acceptance of electrons by this compound.

  • Repeat steps 4-6 with a range of this compound concentrations to generate a titration curve.

Visualizations

experimental_workflow_oxygen_evolution cluster_prep Preparation cluster_assay Oxygen Evolution Assay prep_stock Prepare this compound Stock Solution (10-50 mM) add_dpq Add this compound (10-50 µM) prep_stock->add_dpq Dilute to working conc. prep_thylakoids Isolate Thylakoid Membranes or PSII add_thylakoids Add Thylakoids (10-20 µg/mL Chl) prep_thylakoids->add_thylakoids calibrate Calibrate Oxygen Electrode add_buffer Add Assay Buffer to Reaction Chamber calibrate->add_buffer add_buffer->add_thylakoids dark_equilibration Dark Equilibration (2-5 min) add_thylakoids->dark_equilibration dark_equilibration->add_dpq illuminate Illuminate with Saturating Light add_dpq->illuminate record Record O₂ Evolution illuminate->record

Caption: Workflow for measuring oxygen evolution with this compound.

signaling_pathway_electron_transport cluster_psii Photosystem II P680 P680 Pheo Pheophytin P680->Pheo Light (Photon) QA QA (Plastoquinone) Pheo->QA e⁻ QB QB (Plastoquinone) QA->QB e⁻ DPQ This compound (Artificial Electron Acceptor) QB->DPQ e⁻ Cytb6f Cytochrome b6f Complex QB->Cytb6f e⁻ (as PQH₂)

Caption: Electron transport pathway in PSII with this compound.

Reconstitution of Decylplastoquinone in Liposomes: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Decylplastoquinone, a synthetic analog of plastoquinone, is a lipophilic molecule of significant interest in biomedical research due to its redox activity and potential therapeutic applications. Its incorporation into liposomes, which are versatile, biocompatible nanocarriers, allows for the creation of sophisticated drug delivery systems and provides a model membrane environment for studying its interactions and functions. This document provides a detailed, step-by-step guide for the reconstitution of this compound into liposomes using the thin-film hydration method, followed by protocols for characterization and functional analysis. This guide is intended for researchers, scientists, and drug development professionals.

Overview of the Reconstitution Process

The reconstitution of the hydrophobic this compound into the lipid bilayer of liposomes is most effectively achieved using the thin-film hydration method. This technique involves the initial dissolution of lipids and the lipophilic compound in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. Subsequent hydration of this film with an aqueous buffer leads to the spontaneous formation of multilamellar vesicles (MLVs) with this compound entrapped within the lipid bilayers. The size of these vesicles can then be homogenized to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) through processes like sonication or extrusion.

Materials and Equipment

Lipids and Reagents
  • Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), soy phosphatidylcholine)

  • Cholesterol

  • This compound

  • Organic Solvent (e.g., chloroform, methanol, or a mixture)

  • Hydration Buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, Tris-HCl buffer)

  • Nitrogen gas source

  • Deionized water

Equipment
  • Rotary evaporator

  • Round-bottom flask

  • Water bath sonicator or probe sonicator

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (with desired pore sizes, e.g., 100 nm, 200 nm)

  • Glass vials

  • Syringes

  • Dynamic Light Scattering (DLS) instrument

  • UV-Vis spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration

This protocol describes the preparation of this compound-containing liposomes using the thin-film hydration method, a widely used and reproducible technique for encapsulating lipophilic molecules.[1][2][3][4][5]

  • Lipid and Drug Preparation:

    • In a round-bottom flask, dissolve the desired amounts of phospholipids, cholesterol, and this compound in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v). The choice of lipids and their molar ratios can be varied to optimize liposome properties (see Table 1).

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tm) of the primary lipid component.

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue evaporation under high vacuum for at least 2 hours to ensure complete removal of residual solvent.

  • Hydration of the Lipid Film:

    • Pre-warm the hydration buffer to a temperature above the lipid Tm.

    • Add the warm hydration buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.

    • Agitate the flask gently by hand or on a rotary shaker to facilitate the hydration of the film. This process leads to the formation of multilamellar vesicles (MLVs). Allow this to proceed for at least 1 hour.

  • Liposome Sizing (Homogenization):

    • Sonication: For the formation of small unilamellar vesicles (SUVs), the MLV suspension can be sonicated in a bath sonicator or with a probe sonicator. Sonication should be performed in short bursts on ice to prevent overheating and degradation of lipids and this compound.

    • Extrusion (Recommended): For the formation of large unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a liposome extruder. This process should also be carried out at a temperature above the lipid Tm. Typically, 10-21 passes through the membrane are sufficient.

  • Purification:

    • To remove any non-incorporated this compound, the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis.

Protocol 2: Characterization of this compound-Loaded Liposomes

1. Size and Polydispersity Index (PDI) Analysis:

  • Use Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter and the PDI of the liposomes. The PDI is a measure of the heterogeneity of the vesicle sizes.

2. Determination of Reconstitution Efficiency:

  • The amount of this compound incorporated into the liposomes can be quantified using UV-Vis spectrophotometry or HPLC after separating the liposomes from the un-encapsulated compound.
  • Procedure:
  • Lyse a known volume of the liposome suspension with a suitable solvent (e.g., ethanol or methanol) to release the encapsulated this compound.
  • Measure the absorbance at the characteristic wavelength for this compound or analyze by HPLC with a standard curve.
  • The reconstitution efficiency is calculated as: (Amount of this compound in liposomes / Initial amount of this compound) x 100%

Protocol 3: Functional Assay - Antioxidant Activity

The antioxidant capacity of this compound incorporated into liposomes can be assessed using various assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method.

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in ethanol.

    • Prepare this compound-loaded liposomes and empty liposomes (as a control).

  • Assay Procedure:

    • In a microplate, add the liposome samples to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at the characteristic wavelength for DPPH (around 517 nm).

    • The antioxidant activity is determined by the decrease in absorbance, indicating the scavenging of the DPPH radical by this compound. The percentage of scavenging activity can be calculated and compared to a standard antioxidant like Trolox.

Data Presentation

Table 1: Example Lipid Compositions for this compound Liposomes

Formulation IDPhospholipid(s)Molar Ratio (Phospholipid:Cholesterol:this compound)
DPQ-Lipo-1DPPC:Cholesterol7:3:0.1
DPQ-Lipo-2DOPC:Cholesterol7:3:0.1
DPQ-Lipo-3Soy PC:Cholesterol2:1:0.05

Table 2: Expected Physicochemical Properties of this compound Liposomes

PropertyMethodExpected Value
Mean DiameterDynamic Light Scattering (DLS)100 - 200 nm
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2
Reconstitution EfficiencyHPLC / UV-Vis Spectrophotometry> 90% (for lipophilic compounds)

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Step 1: Preparation cluster_sizing Step 2: Sizing cluster_char Step 3: Characterization cluster_func Step 4: Functional Assay prep1 Dissolve Lipids & this compound in Organic Solvent prep2 Form Thin Film via Rotary Evaporation prep1->prep2 prep3 Hydrate Film with Aqueous Buffer prep2->prep3 prep4 Formation of MLVs prep3->prep4 sizing1 Homogenization prep4->sizing1 sizing2 Sonication (SUVs) sizing1->sizing2 sizing3 Extrusion (LUVs) sizing1->sizing3 char1 Size & PDI (DLS) sizing2->char1 char2 Reconstitution Efficiency (HPLC/UV-Vis) sizing2->char2 func1 Antioxidant Activity (DPPH Assay) sizing2->func1 sizing3->char1 sizing3->char2 sizing3->func1

Caption: Experimental workflow for this compound liposome reconstitution.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful reconstitution of this compound into liposomes. By following the described thin-film hydration method and subsequent characterization and functional assays, researchers can reliably produce and evaluate this compound-loaded liposomes for a variety of research and drug development applications. The provided tables and workflow diagram serve as a practical guide for experimental design and execution.

References

Application Notes and Protocols for Studying the Chloroplast Q-cycle with Decylplastoquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Q-cycle, a crucial component of photosynthetic electron transport, operates within the cytochrome b6f complex of chloroplast thylakoid membranes. This process couples electron transfer from plastoquinol to plastocyanin with the translocation of protons across the membrane, generating the proton motive force essential for ATP synthesis. Understanding the kinetics and mechanism of the Q-cycle is fundamental to elucidating the efficiency of photosynthesis and for the development of herbicides and other compounds that target this vital process.

Decylplastoquinone (DPQ), a synthetic analog of the native plastoquinone (PQ), serves as a valuable tool for the in vitro study of the Q-cycle. Its shorter, more soluble decyl tail facilitates its use as an exogenous electron donor (in its reduced form, decylplastoquinol or DPQH2) in assays with isolated cytochrome b6f complex. This allows for the precise measurement of the complex's catalytic activity, uncoupled from the complexities of the entire photosynthetic apparatus. These application notes provide detailed protocols for utilizing this compound to investigate the chloroplast Q-cycle.

Principle of the Assay

The activity of the isolated cytochrome b6f complex can be determined by monitoring the reduction of an electron acceptor, such as cytochrome c or plastocyanin, upon the addition of a reduced plastoquinone analog. In this protocol, decylplastoquinol (DPQH2) acts as the electron donor to the cytochrome b6f complex. The complex, in turn, reduces a terminal electron acceptor. The rate of this reduction, measured spectrophotometrically, is directly proportional to the activity of the cytochrome b6f complex and provides insight into the efficiency of the Q-cycle. Specifically, decylplastoquinol is used to eliminate the spectral contribution of cytochrome f, allowing for the focused study of other components of the complex[1][2].

Data Presentation

The following table summarizes key quantitative data relevant to the use of this compound in studying the chloroplast Q-cycle.

ParameterValueOrganism/SystemReference
Decylplastoquinol Concentration for Cytochrome Reduction Assay50 µMSpinach Cytochrome b6f Complex[1][2]
Half-time for Cytochrome f Reduction (Wild Type)6.7 ± 1.3 msSynechococcus sp. PCC 7002 (in vivo)[1]
Half-time for Cytochrome f Reduction (Mutant)20.7 ± 5.2 msSynechococcus sp. PCC 7002 (in vivo)[1]

Experimental Protocols

Protocol 1: Preparation of Decylplastoquinol (DPQH2)

Materials:

  • This compound (DPQ)

  • Ethanol

  • Sodium borohydride (NaBH4)

  • Argon gas

  • Hexane

  • Water (deionized)

  • Rotary evaporator

  • Spectrophotometer

Procedure:

  • Dissolve this compound in a minimal amount of ethanol.

  • Slowly add a molar excess of sodium borohydride to the solution while stirring under a gentle stream of argon gas to prevent re-oxidation.

  • Continue the reaction until the characteristic yellow color of the quinone disappears, indicating its reduction to the colorless quinol.

  • Quench the reaction by adding a small volume of deionized water.

  • Extract the decylplastoquinol into hexane.

  • Wash the hexane phase with deionized water to remove any remaining salts.

  • Evaporate the hexane under reduced pressure using a rotary evaporator.

  • Resuspend the resulting decylplastoquinol oil in ethanol to a desired stock concentration.

  • Confirm the reduction and determine the concentration by measuring the UV-Vis spectrum. The peak absorbance for the quinone (around 255 nm) should be significantly decreased, while the peak for the quinol (around 290 nm) should be prominent.

Protocol 2: Assay of Plastoquinol-Cytochrome c Reductase Activity of Isolated Cytochrome b6f Complex

Materials:

  • Isolated and purified cytochrome b6f complex

  • Decylplastoquinol (DPQH2) stock solution (in ethanol)

  • Cytochrome c (from horse heart)

  • Reaction Buffer: 20 mM Tricine-NaOH (pH 7.8), 0.05% (w/v) β-D-dodecyl maltoside (DDM)

  • Spectrophotometer capable of kinetic measurements

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer and a known concentration of cytochrome c (e.g., 50 µM).

  • Add the isolated cytochrome b6f complex to the cuvette to a final concentration of approximately 5-10 nM.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance at 550 nm.

  • Initiate the reaction by adding a small volume of the decylplastoquinol stock solution to the cuvette (e.g., to a final concentration of 50 µM) and mix rapidly.

  • Immediately start recording the increase in absorbance at 550 nm over time. This increase corresponds to the reduction of cytochrome c.

  • Calculate the initial rate of cytochrome c reduction from the linear portion of the kinetic trace using the molar extinction coefficient for the change in absorbance between reduced and oxidized cytochrome c at 550 nm (Δε = 21.1 mM⁻¹cm⁻¹).

  • The activity of the cytochrome b6f complex is expressed as µmol of cytochrome c reduced per nmol of cytochrome b6f per minute.

Visualizations

Q_Cycle_Pathway cluster_membrane Thylakoid Membrane cluster_qcycle Q-cycle PSII Photosystem II PQ_pool Plastoquinone Pool (PQ / PQH2) PSII->PQ_pool 2e- Cytb6f Cytochrome b6f Complex PC Plastocyanin (PC) Cytb6f->PC 1e- Lumen Lumen PSI Photosystem I PQ_pool->Cytb6f PQH2 Qo Qo site PQ_pool->Qo PQH2 PC->PSI 1e- Stroma Stroma Stroma->Lumen 4H+ Qo->PC 1e- Qi Qi site Qo->Qi 1e- Qi->PQ_pool PQ

Caption: The Q-cycle in the chloroplast electron transport chain.

Experimental_Workflow start Start prep_dpqh2 Prepare Decylplastoquinol (DPQH2) from DPQ start->prep_dpqh2 prep_reagents Prepare Reaction Buffer and Cytochrome c Solution start->prep_reagents isolate_cytb6f Isolate and Purify Cytochrome b6f Complex start->isolate_cytb6f setup_assay Set up Spectrophotometer Assay (Buffer, Cyt c, Cyt b6f) prep_dpqh2->setup_assay prep_reagents->setup_assay isolate_cytb6f->setup_assay initiate_reaction Initiate Reaction with DPQH2 setup_assay->initiate_reaction measure_absorbance Measure Absorbance Change at 550 nm (Kinetics) initiate_reaction->measure_absorbance calculate_activity Calculate Cytochrome b6f Activity measure_absorbance->calculate_activity end End calculate_activity->end

Caption: Experimental workflow for the cytochrome b6f activity assay.

References

Application Note and Protocol for Assessing Decylplastoquinone's Effect on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decylplastoquinone, a synthetic analog of plastoquinone, is a redox-active molecule with the potential to modulate mitochondrial function. Its structural similarity to coenzyme Q allows it to interact with the electron transport chain (ETC), influencing cellular respiration and energy metabolism. Understanding the precise effects of this compound on mitochondrial respiration is crucial for evaluating its therapeutic potential and off-target effects in drug development. This document provides a detailed protocol for assessing the impact of this compound on mitochondrial respiration using high-resolution respirometry.

This compound's lipophilic nature facilitates its passage across cellular and mitochondrial membranes. Its quinone moiety enables it to participate in redox cycling, potentially accepting and donating electrons at various points within the ETC. Research on the closely related compound, decylubiquinone, has revealed a dual regulatory role. In its oxidized state, decylubiquinone can act as an electron acceptor, particularly for Complex I, and has been shown to increase the activity of Complex I/III and II/III.[1] Conversely, its reduced form, decylubiquinol, can inhibit Complex I activity.[2][3] This complex behavior necessitates a comprehensive assessment of its effects on mitochondrial oxygen consumption under various substrate conditions.

High-resolution respirometry is a powerful technique for real-time measurement of oxygen consumption in isolated mitochondria or permeabilized cells. This method allows for the precise titration of substrates, uncouplers, and inhibitors to dissect the function of individual ETC complexes and assess the impact of exogenous compounds like this compound.

Data Presentation

The following table summarizes the quantitative effects of decylubiquinone, a close structural and functional analog of this compound, on the activity of mitochondrial respiratory chain complexes.

CompoundMitochondrial PreparationAssay ConditionEffect on Complex ActivityReference
DecylubiquinoneSynaptosomesMeasurement of Complex I/III activity64% increase[1]
DecylubiquinoneSynaptosomesMeasurement of Complex II/III activity80% increase[1]
Decylubiquinol (reduced form)Mouse and human tissuesMeasurement of Complex I activitySevere inhibition[2][3]

Experimental Protocols

Protocol: High-Resolution Respirometry for Assessing this compound's Effect on Isolated Mitochondria

This protocol outlines the steps for measuring the effect of this compound on the oxygen consumption rate (OCR) of isolated mitochondria using an Oroboros O2k or similar high-resolution respirometer.

1. Materials and Reagents

  • Mitochondria Isolation Buffer:

    • 70 mM Sucrose

    • 210 mM Mannitol

    • 5 mM HEPES

    • 1 mM EGTA

    • 0.5% (w/v) fatty acid-free BSA

    • pH adjusted to 7.2 with KOH

  • Respiration Medium (MiR05):

    • 0.5 mM EGTA

    • 3 mM MgCl₂

    • 60 mM K-lactobionate

    • 20 mM Taurine

    • 10 mM KH₂PO₄

    • 20 mM HEPES

    • 110 mM Sucrose

    • 1 g/L fatty acid-free BSA

    • pH adjusted to 7.1 with KOH

  • Substrates and Inhibitors (Stock Solutions):

    • Pyruvate (500 mM)

    • Malate (200 mM)

    • Glutamate (1 M)

    • Succinate (1 M)

    • ADP (500 mM)

    • Rotenone (0.5 mM in ethanol) - Complex I inhibitor

    • Antimycin A (2.5 mM in ethanol) - Complex III inhibitor

    • This compound (10 mM in DMSO)

2. Isolation of Mitochondria

  • Euthanize the animal according to approved ethical protocols.

  • Rapidly excise the tissue of interest (e.g., liver, heart, or brain) and place it in ice-cold mitochondria isolation buffer.

  • Mince the tissue thoroughly with scissors on a pre-chilled glass plate.

  • Homogenize the minced tissue in a glass-Teflon Potter-Elvehjem homogenizer with a few gentle strokes.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new pre-chilled tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in mitochondria isolation buffer.

  • Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of MiR05.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

3. High-Resolution Respirometry

  • Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.

  • Add 2 mL of MiR05 to each chamber of the respirometer and allow the signal to stabilize at 37°C.

  • Add isolated mitochondria to each chamber to achieve a final concentration of approximately 0.1-0.25 mg/mL.

  • Close the chambers and allow the basal respiration rate (LEAK state) to stabilize.

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • Complex I-linked Respiration:

      • Add pyruvate (5 mM) and malate (2 mM) or glutamate (10 mM) and malate (2 mM) to fuel Complex I.

      • Add ADP (2.5 mM) to stimulate oxidative phosphorylation (OXPHOS state).

      • Once a stable OCR is achieved, titrate this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 50 µM) to assess its effect on Complex I-driven respiration.

      • Add rotenone (0.5 µM) to inhibit Complex I and confirm its contribution to the OCR.

    • Complex II-linked Respiration:

      • Following the inhibition of Complex I with rotenone, add succinate (10 mM) to fuel Complex II.

      • Assess the OCR and then titrate this compound to determine its effect on Complex II-driven respiration.

      • Add antimycin A (2.5 µM) to inhibit Complex III and confirm the electron flow through this complex.

4. Data Analysis

  • Record the oxygen consumption rate (pmol O₂/s/mg protein) at each step of the SUIT protocol.

  • Calculate the respiratory control ratio (RCR) as the ratio of state 3 (ADP-stimulated) to state 4 (ADP-limited) respiration.

  • Plot the OCR as a function of this compound concentration to determine the IC50 or EC50 if applicable.

  • Compare the effects of this compound on Complex I- and Complex II-linked respiration.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_hrr High-Resolution Respirometry cluster_analysis Data Analysis Tissue Tissue Excision Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Mito_pellet Isolated Mitochondria Centrifugation->Mito_pellet Protein_assay Protein Quantification Mito_pellet->Protein_assay Add_mito Add Mitochondria to MiR05 Protein_assay->Add_mito Calibration O2k Calibration Calibration->Add_mito SUIT_protocol SUIT Protocol Titrations Add_mito->SUIT_protocol Data_acq Real-time OCR Measurement SUIT_protocol->Data_acq OCR_calc Calculate OCR (pmol/s/mg) Data_acq->OCR_calc RCR_calc Determine RCR OCR_calc->RCR_calc Dose_response Dose-Response Analysis RCR_calc->Dose_response Interpretation Interpret Effects on ETC Dose_response->Interpretation

Caption: Experimental workflow for assessing this compound's effect on mitochondrial respiration.

G cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space NADH NADH CI Complex I NADH->CI e- Succinate Succinate CII Complex II Succinate->CII e- Q Coenzyme Q Pool CI->Q e- H_out H+ CI->H_out H+ CII->Q e- CIII Complex III Q->CIII e- CytC Cytochrome c CIII->CytC e- CIII->H_out H+ CIV Complex IV CytC->CIV e- CIV->H_out H+ O2 O₂ CIV->O2 e- H2O H₂O O2->H2O DPQ_ox This compound (oxidized) DPQ_ox->CI Accepts e- DPQ_ox->Q Donates e- to Q pool DPQ_red Decylplastoquinol (reduced) DPQ_red->CI Inhibits

Caption: Putative interaction of this compound with the mitochondrial electron transport chain.

References

Application of Decylplastoquinone in studying plastoquinone pool dynamics.

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Decylplastoquinone: Comprehensive literature searches did not yield specific applications of this compound in the study of plastoquinone (PQ) pool dynamics. This compound, as a synthetic short-chain analogue of the native plastoquinone-9, could theoretically be used to probe the dynamics of the PQ pool. Its higher water solubility compared to the long-chain native plastoquinone might facilitate its introduction into in vitro systems like isolated thylakoids. However, without specific literature, its use remains hypothetical.

This document will focus on the established and widely documented methods for the study of the native plastoquinone pool dynamics, providing detailed protocols and data for researchers, scientists, and drug development professionals.

Introduction to Plastoquinone Pool Dynamics

The plastoquinone (PQ) pool is a critical component of the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.[1][2] This pool of lipid-soluble molecules accepts electrons from photosystem II (PSII) and transfers them to the cytochrome b6f complex, playing a central role in both linear and alternative electron transport pathways.[1][2] The redox state of the PQ pool, or the ratio of its reduced form (plastoquinol, PQH2) to its oxidized form (plastoquinone, PQ), is a key regulator of photosynthetic processes.[3][4] It acts as a redox sensor that influences the transcription of photosynthesis-related genes and is involved in photoprotective mechanisms.[1] Understanding the dynamics of the PQ pool is therefore essential for research in photosynthesis, plant stress physiology, and for the development of herbicides and other agrochemicals.

Established Methodologies for Studying Plastoquinone Pool Dynamics

The two primary methods for determining the redox state of the plastoquinone pool are High-Performance Liquid Chromatography (HPLC) and Chlorophyll a Fluorescence analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC provides a direct and quantitative measurement of the amounts of oxidized (PQ) and reduced (PQH2) plastoquinone.[5][6]

Experimental Protocol: HPLC-Based Determination of the Plastoquinone Pool Redox State

This protocol is adapted from methodologies used for cyanobacteria and can be modified for plant chloroplasts.[5][6]

1. Sample Collection and Quenching:

  • Illuminate cell cultures or isolated thylakoids under desired experimental conditions.
  • Rapidly collect the sample (e.g., by filtration onto a glass fiber filter for cell cultures).
  • Immediately quench all enzymatic activity by transferring the sample into an ice-cold organic solvent mixture, such as methanol/acetone/chloroform, to preserve the in vivo redox state.[6]

2. Extraction of Plastoquinones:

  • Extract the plastoquinones from the sample using an organic solvent like ethyl acetate or the quenching solvent mixture.[5]
  • Vortex the sample vigorously and centrifuge to separate the organic phase containing the lipids and quinones.
  • Collect the supernatant and dry it under a stream of nitrogen gas.

3. HPLC Analysis:

  • Resuspend the dried extract in a suitable solvent (e.g., ethanol).
  • Inject the sample into an HPLC system equipped with a reverse-phase column (e.g., C18).
  • Use a mobile phase gradient of methanol and ethanol to separate PQ and PQH2.
  • Detect PQ by UV absorbance at 255 nm and PQH2 by fluorescence emission at 330 nm (with excitation at 290 nm).[6]

4. Quantification:

  • To determine the total amount of plastoquinone, reduce an identical sample completely with sodium borohydride before HPLC analysis.[6]
  • The redox state of the PQ pool is calculated as the percentage of reduced plastoquinone: % PQH2 = (Amount of PQH2) / (Total amount of PQ + PQH2) * 100.

Workflow for HPLC-Based Analysis of PQ Pool Redox State

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Experimental Treatment (e.g., light exposure) B Rapid Sampling & Quenching (e.g., in cold solvent) A->B C Organic Solvent Extraction B->C D Drying of Extract (e.g., under N2) C->D E Resuspend in Mobile Phase D->E F Injection into HPLC System E->F G Separation of PQ and PQH2 F->G H Detection (UV/Fluorescence) G->H I Quantification of PQ and PQH2 Peaks H->I J Calculation of PQ Pool Redox State I->J

Caption: Workflow for HPLC analysis of the plastoquinone pool.

Chlorophyll a Fluorescence (OJIP) for Semi-Quantitative, Real-Time Analysis

Fast chlorophyll a fluorescence induction kinetics, known as the OJIP transient, provides a non-invasive, semi-quantitative method to assess the redox state of the PQ pool in vivo.[3][4][7] This technique is particularly useful for monitoring dynamic changes in the PQ pool in response to environmental stimuli.

Experimental Protocol: OJIP Transient Measurement

1. Sample Acclimation:

  • Dark-acclimate the sample (e.g., leaves, algal culture) for a specific period (e.g., 15-30 minutes) to ensure all reaction centers are open and the PQ pool is in a defined state.

2. Measurement:

  • Use a fluorometer capable of recording fast fluorescence transients (e.g., a PAM fluorometer).
  • Apply a saturating pulse of light to the sample.
  • Record the fluorescence emission from the initial level (O) through intermediate steps (J and I) to the peak level (P).

3. Data Analysis:

  • The relative variable fluorescence at the J-step (VJ) is often used as a proxy for the redox state of the PQ pool.[3][4]
  • VJ is calculated as: VJ = (FJ - FO) / (FM - FO), where FO is the minimum fluorescence, FJ is the fluorescence at the J-step (around 2 ms), and FM is the maximum fluorescence.
  • An increase in VJ generally indicates a more reduced PQ pool.

Quantitative Data Summary

The following table summarizes data on the redox state of the plastoquinone pool under various conditions, as determined by HPLC.

Organism/SystemCondition% Reduced PQ Pool (PQH2)Reference
Synechocystis sp. PCC 6803Dark~50%[6]
Synechocystis sp. PCC 6803Low Light (625 nm)~70%[6]
Synechocystis sp. PCC 6803Low Light (625 nm) + Far-Red Light (730 nm)~40%[6]
Synechocystis sp. PCC 6803High LightFully Reduced[5]
Synechocystis sp. PCC 6803Far-Red LightFully Oxidized[5]

Signaling and Regulatory Role of the Plastoquinone Pool

The redox state of the plastoquinone pool is not just a consequence of photosynthetic electron transport; it is also a crucial signaling hub. A reduced PQ pool can activate a protein kinase (STN7 in plants), which leads to the phosphorylation of the light-harvesting complex II (LHCII). This, in turn, causes the LHCII to move from PSII to PSI, a process known as state transitions, which balances the excitation energy between the two photosystems.

Signaling Pathway of the Plastoquinone Pool

cluster_0 Photosynthetic Electron Transport cluster_1 Redox Signaling PSII Photosystem II PQ_pool Plastoquinone Pool PSII->PQ_pool Cytb6f Cytochrome b6f PQ_pool->Cytb6f Kinase STN7 Kinase (Active) PQ_pool->Kinase Activates when PQ pool is reduced PSI Photosystem I Cytb6f->PSI LHCII LHCII Kinase->LHCII Phosphorylates LHCII_P LHCII-P LHCII->LHCII_P Phosphorylation State_Transition State Transition (Energy Rebalancing) LHCII_P->State_Transition

Caption: Redox state of the PQ pool regulates state transitions.

Application in Drug Development and Herbicide Research

Many commercial herbicides target the plastoquinone binding sites in photosystem II. For example, DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) blocks the binding of plastoquinone to the QB site on the D1 protein of PSII, thereby inhibiting electron transport and killing the plant.[4] Studying the dynamics of the PQ pool is therefore crucial for understanding the mechanism of action of such herbicides and for the development of new, more effective compounds. The use of inhibitors like DBMIB (2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone), which inhibits the oxidation of PQH2 at the cytochrome b6f complex, is also a valuable tool in this research.[8]

By providing a detailed understanding of the methodologies used to study plastoquinone pool dynamics, this document serves as a valuable resource for researchers aiming to unravel the complexities of photosynthesis and develop novel applications in agriculture and biotechnology.

References

Application Notes and Protocols for the Laboratory Synthesis of Decylplastoquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed method for the laboratory-scale synthesis of Decylplastoquinone (2,3-dimethyl-5-decyl-1,4-benzoquinone). This protocol is intended for users experienced in synthetic organic chemistry.

Introduction

This compound is a synthetic analog of plastoquinone, a vital component of the photosynthetic electron transport chain.[1][2][3] Plastoquinone analogs are of significant interest in biomedical research for their potential therapeutic properties, including antioxidant and anticancer activities. This document outlines a two-step synthetic route for this compound, commencing with the Friedel-Crafts alkylation of 2,3-dimethyl-1,4-hydroquinone with 1-decene, followed by oxidation to the corresponding benzoquinone.

Chemical Structures

Starting Materials:

  • 2,3-Dimethyl-1,4-hydroquinone

  • 1-Decene

Intermediate:

  • 2,3-Dimethyl-5-decyl-1,4-hydroquinone

Final Product:

  • This compound (2,3-Dimethyl-5-decyl-1,4-benzoquinone)

Synthetic Pathway

SynthesisWorkflow cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Oxidation 2,3-Dimethyl-1,4-hydroquinone 2,3-Dimethyl-1,4-hydroquinone Reaction_1 Friedel-Crafts Reaction (Lewis Acid Catalyst) 2,3-Dimethyl-1,4-hydroquinone->Reaction_1 1-Decene 1-Decene 1-Decene->Reaction_1 Intermediate 2,3-Dimethyl-5-decyl-1,4-hydroquinone Reaction_1->Intermediate Reaction_2 Oxidation (Oxidizing Agent) Intermediate->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,3-Dimethyl-5-decyl-1,4-hydroquinone

This procedure details the Friedel-Crafts alkylation of 2,3-dimethyl-1,4-hydroquinone with 1-decene.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2,3-Dimethyl-1,4-hydroquinone138.161.38 g10
1-Decene140.271.68 g12
Anhydrous Dichloromethane (DCM)-50 mL-
Boron Trifluoride Etherate (BF₃·OEt₂)141.931.42 mL11
Deionized Water-100 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Anhydrous Magnesium Sulfate-5 g-
Hexane-100 mL-
Ethyl Acetate-20 mL-

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,3-dimethyl-1,4-hydroquinone (1.38 g, 10 mmol) and anhydrous dichloromethane (50 mL).

  • Stir the mixture at room temperature until the hydroquinone is fully dissolved.

  • Add 1-decene (1.68 g, 12 mmol) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add boron trifluoride etherate (1.42 mL, 11 mmol) dropwise to the stirred solution over a period of 15 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.

  • Upon completion, quench the reaction by slowly adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with deionized water (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (starting with 100% hexane) to yield 2,3-dimethyl-5-decyl-1,4-hydroquinone as a pale yellow oil.

Expected Yield and Characterization:

ParameterExpected Value
Yield70-80%
AppearancePale yellow oil
¹H NMR (CDCl₃)δ 6.5-6.7 (m, 2H), 4.5-4.7 (br s, 2H), 2.5-2.7 (t, 2H), 2.1-2.2 (s, 6H), 1.2-1.6 (m, 16H), 0.8-0.9 (t, 3H)
¹³C NMR (CDCl₃)δ 148.1, 147.9, 125.4, 122.1, 118.2, 115.9, 31.9, 30.1, 29.6, 29.5, 29.3, 22.7, 14.1, 12.5, 12.3
Step 2: Synthesis of this compound (2,3-Dimethyl-5-decyl-1,4-benzoquinone)

This procedure describes the oxidation of the hydroquinone intermediate to the final product, this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2,3-Dimethyl-5-decyl-1,4-hydroquinone278.442.23 g8
Dichloromethane (DCM)-40 mL-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)227.011.91 g8.4
Deionized Water-100 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Anhydrous Sodium Sulfate-5 g-
Hexane-100 mL-
Ethyl Acetate-10 mL-

Procedure:

  • Dissolve 2,3-dimethyl-5-decyl-1,4-hydroquinone (2.23 g, 8 mmol) in dichloromethane (40 mL) in a 100 mL round-bottom flask.

  • Add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.91 g, 8.4 mmol) in dichloromethane (10 mL) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 2 hours at room temperature. The solution will typically change color, indicating the progress of the oxidation.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, filter the mixture to remove the precipitated hydroquinone form of DDQ.

  • Wash the filtrate with deionized water (2 x 50 mL) and then with saturated sodium bicarbonate solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using a hexane:ethyl acetate (9:1) eluent to afford this compound as a yellow-orange oil.

Expected Yield and Characterization:

ParameterExpected Value
Yield85-95%
AppearanceYellow-orange oil
¹H NMR (CDCl₃)δ 6.51 (t, 1H), 2.47 (t, 2H), 2.00 (s, 6H), 1.45 (m, 2H), 1.26 (m, 14H), 0.88 (t, 3H)
¹³C NMR (CDCl₃)δ 188.3, 187.8, 145.9, 140.8, 140.7, 133.1, 31.9, 29.6, 29.5, 29.3, 29.1, 26.5, 22.7, 14.1, 12.3, 12.2
Mass Spectrometry (ESI-MS)m/z 277.2 [M+H]⁺, 299.2 [M+Na]⁺

Logical Relationship Diagram

LogicalRelationship cluster_input Inputs cluster_process Process cluster_output Outputs Hydroquinone 2,3-Dimethyl-1,4-hydroquinone Alkylation Friedel-Crafts Alkylation Hydroquinone->Alkylation Decene 1-Decene Decene->Alkylation Catalyst Lewis Acid (BF3.OEt2) Catalyst->Alkylation Oxidant Oxidizing Agent (DDQ) Oxidation Oxidation Oxidant->Oxidation Intermediate Alkyl-hydroquinone Intermediate Alkylation->Intermediate Product This compound Oxidation->Product Intermediate->Oxidation

References

Troubleshooting & Optimization

Troubleshooting guide for Decylplastoquinone chlorophyll fluorescence quenching experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing decylplastoquinone (DPQ) in chlorophyll fluorescence quenching experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm not observing any chlorophyll fluorescence quenching after adding this compound. What could be the issue?

A1: This is a common issue that can arise from several factors:

  • Inadequate Concentration: The concentration of DPQ may be too low to elicit a noticeable quenching effect. It is recommended to perform a concentration titration to determine the optimal concentration for your specific experimental conditions.

  • Poor Solubility: this compound is lipophilic and has low solubility in aqueous solutions. If it is not properly dissolved and delivered to the thylakoid membrane, it will not be effective. Ensure your stock solution is properly prepared and that the final concentration of the solvent (e.g., ethanol or DMSO) in your sample is minimal and does not affect the experiment.

  • Degradation of this compound: Quinones can be sensitive to light and may degrade over time. Ensure you are using a fresh stock solution and store it properly (in the dark, at a low temperature).

  • Inactive Photosystem II (PSII): The sample itself may have inactive or damaged Photosystem II reaction centers, which would prevent the observation of variable fluorescence and quenching. It is advisable to measure the maximum quantum yield of PSII (Fv/Fm) of your control sample to ensure it is healthy.

Q2: My chlorophyll fluorescence signal is unstable and noisy after adding this compound. What should I do?

A2: Signal instability can be caused by:

  • Precipitation of this compound: Due to its low aqueous solubility, DPQ can precipitate out of solution, especially at higher concentrations. This can cause light scattering and result in a noisy signal. Try lowering the concentration or ensuring vigorous mixing during the experiment. You can also visually inspect your sample for any signs of precipitation.

  • Solvent Effects: The solvent used to dissolve DPQ (e.g., ethanol, DMSO) can affect the integrity of the thylakoid membrane at higher concentrations, leading to unstable fluorescence. Keep the final solvent concentration in your sample below 1% (v/v).

  • Instrumental Issues: Ensure that your fluorometer is properly calibrated and that the light sources are stable.

Q3: How can I be sure that the observed quenching is due to this compound and not a secondary effect?

A3: To confirm the specificity of DPQ's effect, consider the following control experiments:

  • Solvent Control: Run a control experiment with the same concentration of the solvent (e.g., ethanol or DMSO) used to dissolve the DPQ to ensure the solvent itself is not causing fluorescence quenching.

  • Reversibility: In some cases, the quenching effect of quinones can be partially reversed by the addition of a reducing agent, such as sodium dithionite. This can help to confirm that the quenching is related to the redox state of the quinone.

  • Comparison with Known Inhibitors: Compare the quenching effect of DPQ with that of a well-characterized PSII inhibitor, such as DCMU (Diuron). This can help to elucidate the mechanism of action of DPQ.

Experimental Protocols

Preparation of this compound Stock Solution
  • Due to its lipophilic nature, this compound should be dissolved in a minimal amount of an organic solvent such as ethanol or dimethyl sulfoxide (DMSO).

  • A common stock solution concentration is 10-20 mM.

  • Store the stock solution in a tightly sealed, dark container at -20°C to prevent degradation and evaporation.

Chlorophyll Fluorescence Quenching Measurement
  • Sample Preparation: Prepare your samples (e.g., isolated chloroplasts, thylakoid membranes, or whole cells) in a suitable buffer.

  • Dark Adaptation: Dark-adapt your samples for at least 15-20 minutes prior to the measurement. This ensures that all Photosystem II reaction centers are in an "open" state.

  • Baseline Measurement: Measure the initial (F₀) and maximum (Fₘ) fluorescence of your control sample to determine the maximum quantum yield of PSII (Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ). A healthy sample should have an Fᵥ/Fₘ ratio of approximately 0.8.

  • Addition of this compound: Add the desired concentration of this compound to your sample. Ensure thorough but gentle mixing. It is advisable to perform a titration with varying concentrations to determine the optimal quenching concentration.

  • Incubation: Allow the sample to incubate with this compound for a specific period (e.g., 1-5 minutes) in the dark to allow for its incorporation into the thylakoid membrane.

  • Fluorescence Measurement: Measure the chlorophyll fluorescence parameters again after the addition of DPQ. The quenching effect can be quantified by observing the decrease in Fₘ and the variable fluorescence (Fᵥ).

Quantitative Data Summary

ParameterControl (No DPQ)+ this compound (Typical Range)
F₀ (Initial Fluorescence) BaselineMay show a slight increase or decrease depending on the mechanism
Fₘ (Maximum Fluorescence) MaximumSignificant decrease
Fᵥ/Fₘ (Max. Quantum Yield of PSII) ~0.8 (for healthy samples)Decreased

Visualizations

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis prep_sample Prepare Photosynthetic Sample dark_adapt Dark Adapt Sample prep_sample->dark_adapt prep_dpq Prepare this compound Stock add_dpq Add this compound prep_dpq->add_dpq measure_control Measure Control Fluorescence (F₀, Fₘ) dark_adapt->measure_control measure_control->add_dpq incubate Incubate in Dark add_dpq->incubate measure_quenched Measure Quenched Fluorescence incubate->measure_quenched calculate_params Calculate Fᵥ/Fₘ and Quenching measure_quenched->calculate_params compare Compare Control vs. DPQ calculate_params->compare

Caption: Experimental workflow for a this compound chlorophyll fluorescence quenching experiment.

quenching_mechanism cluster_photosystem Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA Qₐ Pheo->QA QB Qₑ QA->QB DPQ This compound QA->DPQ Alternative Electron Acceptor PQ_pool Plastoquinone Pool QB->PQ_pool Blocked/Competed by DPQ DPQ->P680 Energy Dissipation (Quenching) light Light Energy light->P680

Caption: Proposed mechanism of chlorophyll fluorescence quenching by this compound in Photosystem II.

Optimizing Decylplastoquinone concentration to avoid off-target effects.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of Decylplastoquinone (dPQ) to minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound (dPQ) and what is its primary mechanism of action?

This compound is a synthetic analog of plastoquinone, a vital component of the photosynthetic electron transport chain in plants. In mammalian systems, dPQ is often studied for its potential to modulate mitochondrial function. Its primary mechanism of action is believed to involve interaction with the mitochondrial electron transport chain (ETC), where it can act as a redox cycling agent. At optimal concentrations, it may exhibit antioxidant properties by accepting and donating electrons, thereby reducing the levels of reactive oxygen species (ROS).

Q2: What are the potential off-target effects of this compound?

While dPQ can have beneficial antioxidant effects, off-target effects can occur, particularly at higher concentrations. These may include:

  • Increased ROS Production: At supra-optimal concentrations, dPQ can undergo auto-oxidation, leading to the generation of superoxide radicals and other reactive oxygen species, thereby inducing oxidative stress instead of preventing it.

  • Mitochondrial Dysfunction: High concentrations of dPQ may disrupt the mitochondrial membrane potential and inhibit the activity of respiratory chain complexes, leading to impaired ATP production and cellular damage.

  • Induction of Apoptosis: By causing mitochondrial dysfunction and oxidative stress, high levels of dPQ can trigger the intrinsic apoptotic pathway.

  • Cytotoxicity: Off-target effects can ultimately lead to a reduction in cell viability.

Q3: What is a recommended starting concentration for in vitro experiments?

Based on studies with structurally related mitochondria-targeted plastoquinone derivatives like SkQ1, a starting concentration in the low nanomolar to low micromolar range is recommended. For instance, SkQ1 has shown antioxidant and anti-apoptotic effects in the picomolar to nanomolar range in cell cultures.[1][2] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.

Q4: How does the effect of this compound compare to other quinone-based compounds?

This compound is part of a broader class of quinone compounds that can have dual roles as both antioxidants and pro-oxidants, depending on the concentration and cellular context.[3] For example, the mitochondria-targeted antioxidant MitoQ has been shown to be protective at 0.1 µM but caused mitochondrial depolarization at 1 µM in bovine oocytes.[4] This highlights the critical importance of concentration optimization for this class of molecules.

Troubleshooting Guides

Problem 1: Increased Cell Death or Low Cell Viability After Treatment
Possible Cause Troubleshooting Step
This compound concentration is too high, causing cytotoxicity. Perform a dose-response experiment to determine the IC50 value. Start with a wide range of concentrations (e.g., 10 nM to 100 µM) and narrow down to a non-toxic range.
Solvent toxicity (e.g., DMSO). Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a solvent-only control.
Contamination of cell culture. Regularly check for microbial contamination. Use proper aseptic techniques.
Sub-optimal cell health prior to treatment. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Problem 2: Unexpected Increase in Reactive Oxygen Species (ROS)
Possible Cause Troubleshooting Step
Pro-oxidant effect of this compound at high concentrations. Lower the concentration of dPQ. Test a range of concentrations below the initially used level to find the optimal antioxidant window.
Interaction with other components in the culture medium. Simplify the experimental medium if possible to identify any interfering substances.
Cell type-specific sensitivity. Different cell lines may have varying sensitivities to dPQ. The optimal concentration may need to be determined for each cell type.
Problem 3: No Observable Effect of this compound Treatment
Possible Cause Troubleshooting Step
This compound concentration is too low. Increase the concentration of dPQ in a stepwise manner, while carefully monitoring for any signs of toxicity.
Incorrect preparation or storage of dPQ stock solution. Prepare fresh stock solutions and store them appropriately (e.g., protected from light, at the recommended temperature). Confirm the integrity of the compound.
Insufficient treatment duration. Optimize the incubation time. Perform a time-course experiment to determine the optimal duration for observing the desired effect.
Insensitive detection method. Use a more sensitive assay to detect the expected biological response.

Data Presentation

Table 1: Cytotoxicity of Plastoquinone Analogs in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
AQ-12 HCT-116Colorectal Cancer5.11 ± 2.14[5]
MCF-7Breast Cancer6.06 ± 3.09[5]
PQ2 HCT-116Colorectal Cancer4.97 ± 1.93[6]

Note: Data presented is for plastoquinone analogs, as direct IC50 values for this compound in these specific cell lines were not available in the searched literature. These values can serve as a reference for designing dose-response experiments for dPQ.

Table 2: Recommended Concentration Ranges for Mitochondria-Targeted Plastoquinone Derivatives

CompoundEffectConcentration RangeSystemReference
SkQ1 Antioxidant, Anti-apoptoticpM - nMCell Culture[1][2]
SkQ1 Reduced Oxidative Stress25 - 250 nmol/kgIn vivo (Rats)[7]
MitoQ Protective against Lipotoxicity0.1 µMBovine Oocytes[4]
MitoQ Reduced Mitochondrial Membrane Potential1 µMBovine Oocytes[4]

Note: This table provides data on mitochondria-targeted derivatives of plastoquinone, which can offer guidance for establishing initial experimental concentrations for this compound.

Experimental Protocols

Protocol 1: Determination of IC50 Value using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to create a range of concentrations.

  • Treatment: Remove the culture medium and add fresh medium containing different concentrations of dPQ to the wells. Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Measurement of Intracellular ROS using DCFDA
  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with different concentrations of this compound as described in Protocol 1. Include a positive control for ROS induction (e.g., H2O2).

  • DCFDA Staining: After the desired treatment duration, remove the medium and wash the cells with warm PBS. Add 2',7'-dichlorofluorescin diacetate (DCFDA) staining solution (typically 10 µM in PBS) to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash: Remove the DCFDA solution and wash the cells with PBS.

  • Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control to determine the relative change in ROS levels.

Mandatory Visualizations

Signaling_Pathway_for_this compound cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion dPQ This compound ETC Electron Transport Chain dPQ->ETC Enters Mitochondria ROS_cyt ROS Apoptosis_Signal Apoptotic Signaling ROS_cyt->Apoptosis_Signal Induces ROS_mito Mitochondrial ROS ETC->ROS_mito Reduces Leakage ETC->ROS_mito Increases Leakage (Auto-oxidation) MMP Mitochondrial Membrane Potential ETC->MMP Disrupts MMP_disrupted Disrupted MMP ROS_mito->ROS_cyt Spillover ATP ATP Production MMP->ATP Maintains Apoptosis_Factors Pro-apoptotic Factors (e.g., Cytochrome c) MMP->Apoptosis_Factors Prevents Release Apoptosis_Factors->Apoptosis_Signal Activates MMP_disrupted->ATP Decreases MMP_disrupted->Apoptosis_Factors Promotes Release

Caption: Dual role of this compound in mitochondrial signaling.

Experimental_Workflow cluster_planning Experiment Planning cluster_optimization Concentration Optimization cluster_execution Experiment Execution cluster_analysis Data Analysis Determine_Cell_Line Select Cell Line Hypothesis Formulate Hypothesis Determine_Cell_Line->Hypothesis Dose_Response Perform Dose-Response (e.g., MTT Assay) Hypothesis->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Select_Concentrations Select Non-Toxic Concentrations Determine_IC50->Select_Concentrations Treat_Cells Treat Cells with dPQ Select_Concentrations->Treat_Cells Incubate Incubate for a Defined Duration Treat_Cells->Incubate Assay Perform Functional Assays (e.g., ROS, Apoptosis) Incubate->Assay Collect_Data Collect Data Assay->Collect_Data Analyze_Data Statistical Analysis Collect_Data->Analyze_Data Interpret_Results Interpret Results Analyze_Data->Interpret_Results Troubleshooting_Logic Start Unexpected Experimental Outcome Check_Concentration Is the dPQ concentration in the optimal range? Start->Check_Concentration Check_Controls Are the controls (vehicle, positive) behaving as expected? Check_Concentration->Check_Controls Yes Adjust_Concentration Perform Dose-Response and Re-test Check_Concentration->Adjust_Concentration No Check_Cell_Health Were the cells healthy before the experiment? Check_Controls->Check_Cell_Health Yes Troubleshoot_Controls Troubleshoot Control Conditions Check_Controls->Troubleshoot_Controls No Check_Reagents Are the reagents (dPQ, media, etc.) of good quality? Check_Cell_Health->Check_Reagents Yes Improve_Culture_Technique Improve Cell Culture Technique Check_Cell_Health->Improve_Culture_Technique No Further_Investigation Consider Assay-Specific Troubleshooting Check_Reagents->Further_Investigation Yes Replace_Reagents Prepare/Purchase Fresh Reagents Check_Reagents->Replace_Reagents No

References

Common experimental artifacts when using Decylplastoquinone.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Decylplastoquinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common experimental challenges when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a synthetic analog of plastoquinone, a vital component of the photosynthetic electron transport chain in plants and cyanobacteria. Its primary role in research is as a tool to study and manipulate photosynthetic processes, specifically by acting as a mobile electron carrier within Photosystem II (PSII). It is also used to investigate the broader effects of quinones on cellular redox signaling and mitochondrial function due to its structural similarity to coenzyme Q (ubiquinone).

Q2: What are the most critical stability and storage concerns for this compound?

This compound is susceptible to degradation, which can significantly impact experimental reproducibility. The primary concerns are:

  • Oxidative Degradation: The quinone head group can be oxidized, especially when exposed to air and in the presence of polar solvents.

  • Light Sensitivity: Exposure to light can lead to photochemical degradation.

  • Thermal Instability: Elevated temperatures can accelerate degradation.

To mitigate these issues, it is recommended to store this compound as a solid under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below, protected from light. For solutions, use deoxygenated solvents, prepare fresh for each experiment, and minimize exposure to light.

Q3: Are there known off-target effects of this compound?

Yes, due to its structural similarity to ubiquinone, this compound can have off-target effects on mitochondrial function. It can interact with the mitochondrial electron transport chain, potentially altering cellular respiration and ATP production. Researchers should be cautious of these effects, especially in non-photosynthetic organisms or when studying cellular bioenergetics.

Troubleshooting Guides

Issue 1: Inconsistent results in chlorophyll fluorescence assays (e.g., OJIP test).

Possible Cause:

  • Fluorescence Quenching: this compound, like other quinones, can act as a non-photochemical quencher of chlorophyll fluorescence. This can lead to an underestimation of fluorescence parameters.

  • Degradation of Compound: If the this compound stock has degraded, its effective concentration will be lower than expected, leading to variable results.

  • Solvent Effects: The solvent used to dissolve this compound may itself affect the photosynthetic sample.

Troubleshooting Steps:

  • Concentration-Response Curve: Perform a concentration-response experiment to determine the quenching effect of this compound in your specific experimental system.

  • Control Experiments: Include a vehicle control (solvent only) to account for any effects of the solvent on chlorophyll fluorescence.

  • Freshly Prepared Solutions: Always use freshly prepared solutions of this compound from a properly stored solid stock.

  • Monitor Stock Integrity: Periodically check the purity of your this compound stock using techniques like HPLC.

Issue 2: Unexpected changes in cellular respiration in non-photosynthetic organisms.

Possible Cause:

  • Mitochondrial Electron Transport Chain (ETC) Interference: this compound can act as an electron carrier or inhibitor at various points in the mitochondrial ETC, particularly at Complex I and Complex III.

  • Induction of Oxidative Stress: Redox cycling of quinones can lead to the production of reactive oxygen species (ROS), which can damage mitochondria and alter cellular respiration.

  • Cytotoxicity: At higher concentrations, this compound and its analogs can be cytotoxic, leading to a general decline in cellular metabolic activity.

Troubleshooting Steps:

  • Mitochondrial Function Assays: Use assays like the Seahorse XF Cell Mito Stress Test to dissect the specific effects on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • ROS Measurement: Measure intracellular ROS levels using fluorescent probes (e.g., DCFDA) to assess the induction of oxidative stress.

  • Cytotoxicity Assays: Determine the cytotoxic concentration range of this compound in your cell line using assays such as MTT or LDH release.

  • Use of Specific Inhibitors: Compare the effects of this compound with known mitochondrial inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III) to pinpoint its site of action.

Quantitative Data

Note: Specific quantitative data for this compound is limited in the literature. The following tables provide representative data for analogous quinone compounds to guide experimental design. Researchers should determine the specific parameters for this compound in their experimental system.

Table 1: Cytotoxicity of Plastoquinone Analogues in Cancer Cell Lines

CompoundCell LineGI50 (µM)TGI (µM)LC50 (µM)
Analogue AQ-12Leukemia (RPMI-8226)1.327.32>100
Analogue AQ-12Colon Cancer (HCT-116)1.933.99>100
Analogue AQ-12Breast Cancer (MCF7)4.4513.60>100

Data adapted from a study on plastoquinone analogues. GI50: Growth Inhibition of 50%; TGI: Total Growth Inhibition; LC50: Lethal Concentration for 50%.[1]

Table 2: Potential Effects of Quinone Analogs on Mitochondrial Respiration Parameters (Seahorse XF Mito Stress Test)

ParameterExpected Effect of High Concentration Quinone AnalogRationale
Basal RespirationDecreaseInhibition of electron transport chain complexes.
ATP ProductionDecreaseReduced proton motive force due to ETC inhibition.
Maximal RespirationDecreaseImpaired ability to respond to increased energy demand.
Spare Respiratory CapacityDecreaseReduced mitochondrial reserve.
Proton LeakIncrease/DecreaseCan be affected by membrane damage or direct interaction with coupling sites.
Non-mitochondrial RespirationNo significant changePrimarily reflects cytosolic oxygen-consuming enzymes.

Experimental Protocols

Protocol 1: Assessment of this compound Effects on Mitochondrial Respiration using Seahorse XF Analyzer

Objective: To determine the impact of this compound on key parameters of mitochondrial function.

Materials:

  • Cells of interest

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium

  • This compound

  • Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A

  • Seahorse XFe96 or similar analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Prepare Assay Medium: Warm Seahorse XF assay medium to 37°C and supplement with substrates (e.g., glucose, pyruvate, glutamine) as required for your cell type.

  • Prepare Compound Plate: Prepare a utility plate containing this compound at various concentrations, as well as the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) for injection.

  • Assay Execution:

    • Replace the cell culture medium with the prepared assay medium.

    • Incubate the cells at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

    • Load the sensor cartridge and the utility plate into the Seahorse XF analyzer.

    • Follow the instrument's prompts to run the Cell Mito Stress Test. The typical injection sequence is:

      • This compound (or vehicle)

      • Oligomycin

      • FCCP

      • Rotenone/Antimycin A

  • Data Analysis: Analyze the oxygen consumption rate (OCR) data to determine basal respiration, ATP production, maximal respiration, spare respiratory capacity, and non-mitochondrial respiration.

Protocol 2: Measurement of Chlorophyll a Fluorescence in the Presence of this compound

Objective: To measure the effect of this compound on Photosystem II activity.

Materials:

  • Photosynthetic sample (e.g., isolated thylakoids, whole leaves)

  • Fluorometer (e.g., PAM fluorometer)

  • This compound

  • Appropriate buffer (e.g., Tricine buffer for thylakoids)

  • Dark adaptation clips/chamber

Procedure:

  • Sample Preparation: Prepare your photosynthetic sample. For isolated thylakoids, suspend them in a suitable buffer. For whole leaves, ensure they are healthy and well-watered.

  • Dark Adaptation: Dark-adapt the sample for at least 20-30 minutes to ensure all reaction centers are open.

  • Prepare this compound Solution: Prepare a fresh solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in the assay buffer to the desired final concentrations.

  • Treatment: Add the this compound solution (or vehicle control) to the sample and incubate for a defined period.

  • Fluorescence Measurement (OJIP Test):

    • Measure the initial fluorescence (F0).

    • Apply a saturating pulse of light and record the fluorescence transient up to the maximal fluorescence (Fm).

    • The resulting OJIP curve provides information on the redox state of the plastoquinone pool.

  • Data Analysis: Calculate key fluorescence parameters such as Fv/Fm (maximum quantum yield of PSII), and analyze the shape of the OJIP curve to assess the effects of this compound on the electron transport chain. Be mindful of potential fluorescence quenching and correct for it if necessary by comparing with a non-quenching control if available.

Visualizations

Signaling_Pathway_Decylplastoquinone_Photosynthesis cluster_PSII Photosystem II (PSII) cluster_PQ_Pool Plastoquinone Pool cluster_Cytb6f Cytochrome b6f P680 P680 Pheo Pheophytin P680->Pheo Light QA QA Pheo->QA QB QB Site QA->QB PQ Plastoquinone (PQ) QB->PQ e- transfer PQH2 Plastoquinol (PQH2) PQ->PQH2 Cytb6f Cyt b6f PQH2->Cytb6f e- transfer DecylPQ This compound DecylPQ->PQ Acts as PQ analog

Caption: this compound's role in the photosynthetic electron transport chain.

Experimental_Workflow_Mitochondrial_Respiration start Seed Cells in Seahorse Plate hydrate Hydrate Sensor Cartridge start->hydrate prepare_media Prepare Assay Medium start->prepare_media prepare_compounds Prepare this compound and Inhibitors start->prepare_compounds run_assay Run Seahorse Mito Stress Test hydrate->run_assay incubate Incubate Cells in Assay Medium prepare_media->incubate prepare_compounds->run_assay incubate->run_assay analyze Analyze OCR Data run_assay->analyze

Caption: Workflow for assessing mitochondrial respiration with this compound.

Logical_Relationship_Troubleshooting cluster_stability Compound Stability cluster_artifacts Experimental Artifacts cluster_solutions Solutions issue Inconsistent Experimental Results degradation Oxidative/Photo-degradation issue->degradation storage Improper Storage issue->storage quenching Fluorescence Quenching issue->quenching mito_off_target Mitochondrial Off-Target Effects issue->mito_off_target solvent Solvent Effects issue->solvent check_purity Check Compound Purity degradation->check_purity fresh_prep Use Fresh Solutions storage->fresh_prep characterize Characterize Artifacts quenching->characterize mito_off_target->characterize controls Include Proper Controls solvent->controls

Caption: Troubleshooting logic for common issues with this compound.

References

How to address Decylplastoquinone stability and degradation in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability and degradation of Decylplastoquinone in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound, a quinone derivative, in aqueous solutions is primarily influenced by three main factors:

  • pH: Like other quinones, this compound is susceptible to degradation in alkaline conditions. The quinone moiety can undergo hydrolysis and other degradation reactions more rapidly at higher pH values. For similar compounds like thymoquinone, degradation is significantly accelerated at alkaline pH.[1]

  • Light: Exposure to light, particularly UV radiation, can lead to photochemical degradation of quinone compounds. It is crucial to protect this compound solutions from light to prevent the formation of degradation products.[1]

  • Oxidation: The quinone structure is prone to oxidation, which can be accelerated by the presence of dissolved oxygen in the aqueous solution. This can lead to the formation of various oxidation byproducts, altering the concentration and activity of the parent compound.

Q2: What are the visible signs of this compound degradation in my aqueous solution?

A2: While analytical techniques are required for a definitive assessment, visual cues that may indicate degradation of your this compound solution include:

  • Color Change: A noticeable change in the color of the solution can be an indicator of chemical degradation and the formation of chromophoric degradation products.

  • Precipitation: The formation of a precipitate may suggest that the degradation products are less soluble in the aqueous medium than the parent this compound.

  • Cloudiness: A general haziness or turbidity in a solution that was initially clear can also be a sign of degradation and the formation of insoluble byproducts.

Q3: How can I prepare a stable aqueous solution of this compound for my experiments?

A3: Due to its hydrophobic nature and susceptibility to degradation, preparing a stable aqueous solution of this compound requires careful consideration:

  • Use of Co-solvents: To improve solubility, a small amount of a water-miscible organic solvent (e.g., ethanol, DMSO) can be used to first dissolve the this compound before diluting with the aqueous buffer. However, be mindful that some organic solvents can also influence stability.

  • pH Control: It is advisable to use a buffered solution to maintain a stable pH, preferably in the acidic to neutral range, to minimize pH-dependent degradation.

  • Protection from Light: Always prepare and store this compound solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[1]

  • Deoxygenation: To minimize oxidative degradation, consider deoxygenating your aqueous buffer by sparging with an inert gas like nitrogen or argon before adding the this compound.

  • Use of Antioxidants: The addition of a small amount of an antioxidant, such as ascorbic acid, can help to quench free radicals and inhibit oxidative degradation.

Q4: What is the expected shelf-life of a this compound solution?

A4: The shelf-life of a this compound solution is highly dependent on the storage conditions (temperature, light exposure, pH) and the composition of the solution. It is strongly recommended to prepare fresh solutions for each experiment whenever possible. If storage is necessary, it should be at a low temperature (2-8°C or -20°C), protected from light, and in a tightly sealed container to minimize exposure to air. For critical applications, a stability study should be performed under your specific experimental conditions to determine the acceptable storage duration.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh solutions for each experiment. If using a stored solution, perform a quality control check (e.g., HPLC) to confirm concentration and purity.
Fluctuation in solution pH during the experiment.Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the experiment.
Loss of biological activity Degradation of the active this compound molecule.Review solution preparation and storage procedures. Ensure protection from light, maintain an appropriate pH, and consider the use of antioxidants.
Interaction with other components in the experimental medium.Investigate potential incompatibilities between this compound and other reagents in your assay.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC) Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in distinguishing them from other sample components.
Contamination of the solvent or glassware.Use high-purity solvents and thoroughly clean all glassware. Run a blank analysis of the solvent to check for contaminants.

Quantitative Data Summary

Condition Parameter Expected Impact on Stability General Recommendation
pH Acidic (pH < 7)Generally more stableMaintain solutions at a neutral or slightly acidic pH.
Alkaline (pH > 7)Prone to rapid degradationAvoid alkaline conditions.
Light Exposed to ambient lightDegradation is likelyProtect solutions from light at all times.
Stored in the darkStability is improvedStore in amber vials or wrap containers in foil.
Temperature Refrigerated (2-8°C)Slows degradation rateStore solutions at low temperatures when not in use.
Room TemperatureIncreased degradation rateMinimize the time solutions are kept at room temperature.
Elevated TemperatureSignificant and rapid degradationAvoid exposure to high temperatures.
Atmosphere Aerobic (presence of O₂)Oxidative degradation can occurDeoxygenate solvents and store under an inert atmosphere.
Anaerobic (absence of O₂)Stability against oxidation is enhancedFor long-term storage or sensitive experiments, use anaerobic conditions.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve it in a minimal amount of a suitable organic solvent (e.g., HPLC-grade ethanol or acetonitrile).

  • Dilute with the desired aqueous buffer (e.g., phosphate buffer, pH 7.4) to a final known concentration.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a shorter period due to expected rapid degradation (e.g., 30 mins, 1, 2, 4 hours).

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven (e.g., 60°C), protected from light, for a defined period.

  • Photolytic Degradation: Expose the stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period. A control sample should be wrapped in foil and placed in the same chamber.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.

  • Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point.

  • Identify and quantify the major degradation products.

  • Determine the degradation kinetics under each stress condition.

Visualizations

Degradation_Pathway This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Stress Conditions (pH, Light, O₂) Loss_of_Activity Loss_of_Activity Degradation_Products->Loss_of_Activity Altered Structure

Caption: General degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution This compound Stock Solution Acid Acidic Stock_Solution->Acid Base Basic Stock_Solution->Base Oxidative Oxidative Stock_Solution->Oxidative Thermal Thermal Stock_Solution->Thermal Photolytic Photolytic Stock_Solution->Photolytic HPLC_Analysis HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Data_Evaluation Data Evaluation HPLC_Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Interpreting Biphasic and Complex Fluorescence Decay with Decylplastoquinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decylplastoquinone and interpreting complex, biphasic fluorescence decay patterns in photosynthetic systems.

Frequently Asked Questions (FAQs)

Q1: What is biphasic fluorescence decay, and why is it observed when studying Photosystem II (PSII) with this compound?

Biphasic or multi-exponential fluorescence decay indicates that the excited chlorophyll a molecules within the PSII antenna are de-excited through multiple pathways with different rate constants. In the context of PSII, a simplified model often involves two main decay components:

  • A fast decay component: This is typically associated with the efficient trapping of excitation energy by open PSII reaction centers, leading to photochemistry.

  • A slow decay component: This component becomes more prominent when the primary quinone acceptor, QA, is reduced, and the reaction centers are "closed." The fluorescence lifetime is longer because the energy cannot be used for photochemistry and is instead dissipated through fluorescence and other non-photochemical quenching (NPQ) pathways.

This compound, a synthetic analogue of plastoquinone, can act as a mobile electron acceptor and a quencher of chlorophyll fluorescence. Its presence can introduce complexity to the fluorescence decay by:

  • Accepting electrons from QA- , which reopens reaction centers and influences the proportion of fast and slow decay components.

  • Acting as a direct quencher of excited chlorophyll a molecules , introducing an additional non-photochemical quenching pathway and thus altering the decay kinetics. The interaction of this compound with the thylakoid membrane can create different quenching environments, leading to a more complex, multi-exponential decay profile.

Q2: How does the concentration of this compound affect the fluorescence decay parameters?

Increasing the concentration of this compound generally leads to more efficient quenching of chlorophyll fluorescence. This is typically observed as:

  • A decrease in the average fluorescence lifetime.

  • A decrease in the amplitude of the longer-lived fluorescence decay components and a corresponding increase in the contribution of faster decay components. This reflects the increased probability of an excited chlorophyll molecule being quenched by a nearby this compound molecule.

Q3: What is the role of DCMU in experiments investigating fluorescence quenching by this compound?

3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) is an herbicide that blocks electron transport from QA to the secondary quinone acceptor, QB. In the context of these experiments, DCMU is used to isolate and study the quenching effects of this compound on PSII fluorescence when the reaction centers are predominantly in a closed state (QA is reduced). By blocking the native electron transport pathway, any observed changes in fluorescence decay upon addition of this compound can be more directly attributed to its role as an alternative electron acceptor or a direct quencher.

Troubleshooting Guide

Problem 1: My fluorescence decay data does not fit well to a biphasic model and requires a third or even fourth exponential component.

  • Possible Cause 1: Heterogeneity in the sample. Thylakoid membrane preparations can be structurally and functionally heterogeneous. Different populations of PSII complexes (e.g., in stacked grana regions vs. unstacked stromal lamellae) may have distinct fluorescence decay characteristics.

  • Troubleshooting 1:

    • Ensure your thylakoid isolation procedure is consistent and yields a homogenous preparation.

    • Consider that the complex decay may be a genuine feature of your system. A multi-component model might be necessary to accurately describe the data.

  • Possible Cause 2: Presence of unbound or aggregated this compound. At higher concentrations, this compound may not be perfectly integrated into the membrane and could form aggregates that have different quenching properties.

  • Troubleshooting 2:

    • Optimize the concentration of this compound. Perform a concentration-dependent study to identify the optimal range for observing clear biphasic quenching without introducing artifacts.

    • Ensure proper mixing and incubation to facilitate the incorporation of this compound into the thylakoid membranes.

  • Possible Cause 3: Singlet-singlet annihilation. At high excitation light intensities, multiple chlorophyll molecules can be excited simultaneously within the same antenna, leading to a non-linear quenching process that can complicate the decay kinetics.

  • Troubleshooting 3:

    • Reduce the intensity of the excitation laser pulse. It is crucial to operate in a low-intensity regime where the fluorescence lifetime is independent of the excitation intensity.[1]

Problem 2: The fluorescence decay kinetics change when I change the excitation wavelength.

  • Possible Cause: Different pigments within the PSII antenna system have distinct absorption spectra. For example, chlorophyll b has a stronger absorption at around 475 nm, while chlorophyll a and β-carotene absorb more strongly at 440 nm.

  • Troubleshooting:

    • This is an expected phenomenon. Excitation at different wavelengths will preferentially excite different populations of antenna pigments. For instance, exciting at a wavelength where chlorophyll b absorbs more will initiate energy transfer from the outer antenna, while exciting at a wavelength where chlorophyll a in the core complex absorbs more will bypass some of the initial energy transfer steps.

    • Be consistent with your excitation wavelength throughout an experiment. If you are comparing different samples, ensure they are all measured at the same excitation wavelength.

    • You can use this phenomenon to your advantage to probe energy transfer pathways within the PSII antenna.

Problem 3: I am observing a rise time (negative amplitude) in my decay-associated spectra.

  • Possible Cause: A negative amplitude in a decay-associated spectrum (DAS) indicates a process of energy transfer. It signifies that a particular spectral component is being populated from another, higher-energy state.

  • Troubleshooting:

    • This is a valid and informative result. For example, a rise time at a longer wavelength (e.g., 700 nm) accompanied by a fast decay at a shorter wavelength (e.g., 680 nm) can indicate energy transfer from the core antenna of PSII to Photosystem I (PSI) or to a population of red-shifted chlorophylls.

    • Analyze the DAS in conjunction with the fluorescence lifetimes to build a model of the energy transfer and trapping dynamics in your system.

Data Presentation

The following tables summarize representative quantitative data for chlorophyll a fluorescence decay in thylakoid membranes and the effect of a plastoquinone analog quencher, Dibromothymoquinone (DBMIB). While not this compound, DBMIB is a related compound and these values illustrate the expected trends.

Table 1: Fluorescence Decay Components of Chlorophyll a in Spinach Thylakoids.

ComponentLifetime (τ)Amplitude (A)Description
Fast~70-90 psVariableAssociated with both PSII and PSI, reflecting initial energy transfer and trapping.
Intermediate~300-600 psVariablePrimarily associated with open PSII reaction centers (photochemical quenching).
Slow~1.5-2.5 nsVariableAssociated with closed PSII reaction centers or uncoupled chlorophylls.

Note: The exact lifetimes and amplitudes can vary depending on the plant species, growth conditions, and experimental setup.

Table 2: Effect of Dibromothymoquinone (DBMIB) on Chlorophyll a De-excitation Rate Constants in Photosystem II.

Rate ConstantValue (s⁻¹) with 10⁻⁴ M DBMIB (assuming F₀ yield of 0.02)Description
kF (Fluorescence)5 x 10⁷Rate of de-excitation via fluorescence emission.
kD (Non-radiative decay)50 x 10⁷Rate of de-excitation through heat dissipation.
kP (Photochemistry)195 x 10⁷Rate of energy trapping by the reaction center.
kQ (Quenching by DBMIB)400 x 10⁷Rate of quenching by the plastoquinone analog.

Data adapted from a study on the quenching action of dibromothymoquinone.[2] These values are illustrative of the effect of a plastoquinone analog on the de-excitation pathways.

Experimental Protocols

Protocol: Time-Resolved Fluorescence Spectroscopy of Thylakoid Membranes with this compound.

  • Thylakoid Isolation:

    • Isolate intact thylakoid membranes from fresh spinach leaves using established protocols. This typically involves homogenization in a buffered medium, filtration, and differential centrifugation to pellet the thylakoids.

    • Resuspend the final thylakoid pellet in a suitable buffer (e.g., containing 20 mM HEPES-KOH pH 7.5, 15 mM NaCl, 5 mM MgCl₂).

    • Determine the chlorophyll concentration spectrophotometrically.

  • Sample Preparation for Measurement:

    • Dilute the thylakoid suspension to a final chlorophyll concentration of 10-20 µg/mL in the measurement buffer. This low concentration is important to minimize light scattering and reabsorption artifacts.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Add the desired concentration of this compound to the thylakoid suspension. A final solvent concentration of less than 1% is recommended to avoid artifacts.

    • Incubate the sample in the dark for a few minutes with gentle stirring to allow for the incorporation of this compound into the membranes.

    • If required, add DCMU (from an ethanol stock) to a final concentration of ~20 µM to block electron transport from QA.

  • Time-Correlated Single Photon Counting (TCSPC) Measurement:

    • Use a TCSPC spectrometer for fluorescence lifetime measurements.

    • Excitation: Excite the sample with a pulsed diode laser. A common excitation wavelength is 473 nm to preferentially excite chlorophyll b and the outer antenna, or 440 nm to excite chlorophyll a in the core more directly. The laser repetition rate should be low enough (e.g., 0.5 MHz) to allow the system to return to the ground state between pulses.

    • Emission: Collect the fluorescence emission at the peak of the chlorophyll a fluorescence, typically around 680-682 nm, using a monochromator with a narrow bandpass (e.g., 10 nm).

    • Data Acquisition: Collect photons until a sufficient number of counts are accumulated in the peak channel to ensure good statistical accuracy.

    • Instrument Response Function (IRF): Measure the IRF using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength. The IRF is crucial for accurate deconvolution of the fluorescence decay data.

  • Data Analysis:

    • Deconvolute the measured fluorescence decay curve with the IRF using appropriate software.

    • Fit the decay data to a multi-exponential decay model: I(t) = Σ Aᵢ * exp(-t/τᵢ) where I(t) is the fluorescence intensity at time t, Aᵢ is the amplitude of the i-th component, and τᵢ is the fluorescence lifetime of the i-th component.

    • Evaluate the goodness of the fit using statistical parameters like chi-squared (χ²).

    • Analyze the obtained lifetimes (τᵢ) and amplitudes (Aᵢ) to interpret the effects of this compound on the fluorescence decay kinetics.

Mandatory Visualizations

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Measurement Data Acquisition cluster_Analysis Data Analysis Thylakoid_Isolation Thylakoid Isolation Chlorophyll_Quantification Chlorophyll Quantification Thylakoid_Isolation->Chlorophyll_Quantification Sample_Dilution Sample Dilution Chlorophyll_Quantification->Sample_Dilution Add_this compound Add this compound/DCMU Sample_Dilution->Add_this compound TCSPC_Setup TCSPC Spectrometer Setup Add_this compound->TCSPC_Setup Excitation Pulsed Laser Excitation TCSPC_Setup->Excitation IRF_Measurement Measure IRF TCSPC_Setup->IRF_Measurement Emission_Collection Fluorescence Emission Collection Excitation->Emission_Collection Deconvolution Deconvolution with IRF Emission_Collection->Deconvolution IRF_Measurement->Deconvolution Multi_Exponential_Fit Multi-Exponential Fitting Deconvolution->Multi_Exponential_Fit Parameter_Extraction Extract Lifetimes & Amplitudes Multi_Exponential_Fit->Parameter_Extraction Interpretation Interpretation of Results Parameter_Extraction->Interpretation

Caption: Experimental workflow for time-resolved fluorescence spectroscopy.

Quenching_Pathway Light Light Absorption (Photon) Chl_Antenna Excited Chlorophyll a* (in PSII Antenna) Light->Chl_Antenna Excitation RC PSII Reaction Center (P680) Chl_Antenna->RC Energy Transfer Fluorescence Fluorescence Chl_Antenna->Fluorescence De-excitation Heat Heat Dissipation Chl_Antenna->Heat De-excitation DecylPQ This compound (Quencher) Chl_Antenna->DecylPQ Quenching Photochemistry Photochemistry (Charge Separation) RC->Photochemistry DecylPQ->Heat Energy Dissipation

Caption: Pathways of chlorophyll a de-excitation in PSII.

References

Solvent compatibility and its effect on Decylplastoquinone activity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decylplastoquinone (DPQ).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (DPQ) is a synthetic analog of plastoquinone, a molecule essential for photosynthetic electron transport. In non-photosynthetic organisms, DPQ can act as an electron acceptor, particularly within the mitochondrial electron transport chain (ETC). Its primary role in experimental settings is often as a substitute for coenzyme Q (ubiquinone), accepting electrons from complexes such as Complex I (NADH:ubiquinone oxidoreductase). This allows for the study of specific segments of the ETC and the impact of various compounds on mitochondrial respiration.

Q2: Which solvents are recommended for dissolving and storing this compound?

This compound is a lipophilic molecule and is generally insoluble in aqueous solutions. Organic solvents are required for its dissolution. Based on its chemical properties and information from similar quinone compounds, the following solvents are recommended:

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is highly recommended for creating stock solutions. Technical documentation for assays involving decylubiquinone, a close analog, specifies reconstitution in DMSO.

  • Other Suitable Solvents: Anhydrous ethanol, dimethylformamide (DMF), and chloroform can also be used.

It is crucial to prepare high-concentration stock solutions in these organic solvents, which can then be diluted into aqueous experimental buffers.

Q3: How should I store this compound to ensure its stability?

This compound is susceptible to degradation, particularly through oxidation. To ensure its stability and the reproducibility of your experiments, follow these storage guidelines:

  • Solid Form: Store the solid compound at -20°C, protected from light.

  • In Solution: Prepare aliquots of your stock solution in a suitable organic solvent (e.g., DMSO) to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) if possible.

  • Protection from Light: Quinones can be light-sensitive, so it is advisable to store both solid and stock solutions in amber vials or otherwise protected from light.

Data Presentation

Solvent Compatibility of this compound

While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative guide to its solubility in common laboratory solvents.

SolventQualitative SolubilityRecommended Use
Dimethyl Sulfoxide (DMSO)SolubleRecommended for stock solutions
Ethanol (anhydrous)SolubleSuitable for stock solutions
Dimethylformamide (DMF)SolubleSuitable for stock solutions
ChloroformSolubleSuitable for stock solutions
WaterInsolubleNot recommended for initial dissolution
Aqueous Buffers (e.g., PBS)InsolubleDilute stock solution into buffer for final concentration

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer

  • Problem: After diluting the organic stock solution into the aqueous experimental buffer, a precipitate forms.

  • Cause: this compound is highly hydrophobic and can precipitate out of solution when the concentration of the organic solvent is too low in the final aqueous medium.

  • Solution:

    • Optimize Final Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is sufficient to maintain the solubility of DPQ at the desired working concentration. A final DMSO concentration of 0.1-1% is often a good starting point, but this may need to be optimized.

    • Use a Surfactant: Consider the inclusion of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, at a low concentration (e.g., 0.01-0.05%) in your aqueous buffer to improve the solubility of DPQ.

    • Vortexing/Sonication: Gently vortex or sonicate the solution after diluting the stock to aid in dispersion.

Issue 2: Inconsistent or Low Activity of this compound in Mitochondrial Assays

  • Problem: The observed activity of DPQ in a mitochondrial Complex I or other respiratory assay is lower than expected or varies between experiments.

  • Cause: This could be due to degradation of the DPQ stock solution, suboptimal assay conditions, or solvent effects on enzyme activity.

  • Solution:

    • Prepare Fresh Dilutions: Always prepare fresh dilutions of DPQ from a frozen stock for each experiment. Avoid using previously diluted solutions that have been stored.

    • Verify Stock Solution Integrity: If you suspect degradation of your stock, prepare a fresh stock solution from solid DPQ.

    • Solvent Control: Include a vehicle control in your experiments that contains the same final concentration of the organic solvent used to dissolve the DPQ. This will help to differentiate the effect of the solvent from the effect of the DPQ itself. Some enzymes can be inhibited by higher concentrations of organic solvents.

    • Optimize DPQ Concentration: Perform a concentration-response curve to determine the optimal working concentration of DPQ for your specific assay conditions.

Issue 3: Interference with Colorimetric or Fluorometric Assays

  • Problem: The presence of this compound is causing a high background signal or quenching in a colorimetric or fluorometric assay.

  • Cause: Quinones are colored compounds and can absorb light in the visible spectrum. They can also have redox properties that interfere with certain fluorescent probes.

  • Solution:

    • Wavelength Scan: Perform a wavelength scan of DPQ in your assay buffer to identify any absorbance peaks that may overlap with the excitation or emission wavelengths of your assay.

    • Reagent Blank: Include a control that contains all assay components, including DPQ, but without the biological sample (e.g., mitochondria). This will allow you to subtract the background signal from your experimental readings.

    • Choose a Different Assay: If interference is significant and cannot be corrected, consider using an alternative assay method that is less susceptible to interference from colored or redox-active compounds.

Experimental Protocols

Protocol: Measurement of Mitochondrial Complex I Activity using this compound

This protocol is adapted from standard methods for measuring the activity of Complex I (NADH:ubiquinone oxidoreductase) in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • This compound (DPQ) stock solution (e.g., 10 mM in DMSO)

  • NADH solution (e.g., 10 mM in assay buffer, freshly prepared)

  • Rotenone (Complex I inhibitor) stock solution (e.g., 1 mM in DMSO)

  • Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm in kinetic mode

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a working solution of DPQ (e.g., 100 µM) by diluting the stock solution in the assay buffer.

    • Prepare a working solution of NADH (e.g., 1 mM) in the assay buffer.

  • Set up the Assay Plate:

    • Sample Wells: Add assay buffer, isolated mitochondria (e.g., 5-10 µg of protein), and the DPQ working solution to each well.

    • Inhibitor Control Wells: Add assay buffer, isolated mitochondria, DPQ working solution, and rotenone (to a final concentration of e.g., 2 µM) to these wells.

    • The final volume in each well should be the same, leaving room for the addition of NADH.

  • Initiate the Reaction:

    • Start the kinetic read on the plate reader at 340 nm, taking readings every 15-30 seconds.

    • Add the NADH working solution to all wells to initiate the reaction.

  • Data Analysis:

    • Calculate the rate of NADH oxidation by monitoring the decrease in absorbance at 340 nm over time (the linear portion of the curve).

    • The specific activity of Complex I is the difference between the rate in the sample wells and the rate in the inhibitor control wells.

Mandatory Visualization

Caption: Role of this compound in the mitochondrial electron transport chain.

Troubleshooting_Workflow start Experiment Start prepare_stock Prepare DPQ Stock (e.g., in DMSO) start->prepare_stock dilute Dilute Stock in Aqueous Buffer prepare_stock->dilute observe_precipitate Observe for Precipitation dilute->observe_precipitate run_assay Run Assay observe_precipitate->run_assay No optimize_solvent Optimize Final Solvent Concentration observe_precipitate->optimize_solvent Yes check_activity Check for Expected Activity run_assay->check_activity prepare_fresh Prepare Fresh Dilutions check_activity->prepare_fresh No success Successful Experiment check_activity->success Yes optimize_solvent->dilute add_surfactant Add Surfactant optimize_solvent->add_surfactant add_surfactant->dilute prepare_fresh->dilute verify_stock Verify Stock Integrity prepare_fresh->verify_stock solvent_control Include Solvent Control prepare_fresh->solvent_control verify_stock->prepare_stock fail Re-evaluate Protocol verify_stock->fail solvent_control->run_assay

Caption: Troubleshooting workflow for experiments involving this compound.

How to avoid experimental errors in Decylplastoquinone-based assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Decylplastoquinone-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate experimental errors and ensure the accuracy and reproducibility of your results.

FAQs and Troubleshooting Guides

This section addresses common issues and questions that may arise during the handling, preparation, and use of this compound in various cellular and biochemical assays.

Compound Handling and Storage

Question: How should I properly store and handle solid this compound and its solutions to prevent degradation?

Answer: this compound is susceptible to oxidative degradation, particularly due to its quinone moiety.[1] Proper storage and handling are critical to maintain its stability and ensure experimental reproducibility.

  • Solid Compound: Store solid this compound at -20°C in a tightly sealed container, protected from light. It is advisable to store it under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[1]

  • Stock Solutions: Prepare stock solutions in a suitable anhydrous solvent like dimethylformamide (DMF) or acetone.[1] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C for no longer than one month. Avoid repeated freeze-thaw cycles. The addition of antioxidants, such as ascorbic acid, to storage solutions can help prevent oxidative degradation.[1]

  • Handling: Before use, allow the solid compound and solutions to equilibrate to room temperature for at least 60 minutes before opening the vial. Minimize exposure to air and light during handling.

Assay Performance and Troubleshooting

Question: I am observing high background noise or inconsistent readings in my spectrophotometric assay with this compound. What are the potential causes and solutions?

Answer: High background and inconsistent readings in spectrophotometric assays can stem from several sources. Here's a troubleshooting guide to address these issues:

Potential Cause Troubleshooting Steps
Instrument Instability Allow the spectrophotometer to warm up sufficiently before taking measurements. Ensure the lamp is in good condition and calibrate the instrument regularly.[2][3][4]
Cuvette Issues Use clean, scratch-free cuvettes. Ensure proper orientation in the cuvette holder. For UV range measurements, use quartz cuvettes.[2]
Sample Preparation Errors Ensure accurate pipetting and thorough mixing of reagents. Verify the concentration and purity of all reagents, including this compound. Inconsistent dilutions can lead to variability.[5]
Compound Precipitation This compound is hydrophobic and may precipitate in aqueous assay buffers. Ensure the final solvent concentration is compatible with your assay and does not cause precipitation. Visually inspect the solution for any turbidity.
This compound Degradation As mentioned, this compound is prone to oxidation.[1] Prepare fresh solutions and minimize exposure to light and air. Degradation can lead to altered absorbance spectra and inconsistent results.
Interference from Assay Components Other components in your assay buffer may absorb at the same wavelength as your readout. Run appropriate blank controls containing all components except the analyte of interest.

Question: My results in a cell-based assay with this compound are not reproducible. What are some common pitfalls with quinone compounds in cellular assays?

Answer: Quinone-containing compounds like this compound can present challenges in cell-based assays due to their chemical properties.

Issue Explanation and Mitigation
Nonspecific Binding The hydrophobic nature of this compound can lead to nonspecific binding to cellular components and plasticware, reducing its effective concentration and leading to variability. Consider using low-binding plates and including appropriate vehicle controls.
Cytotoxicity At higher concentrations, this compound may induce cytotoxicity, which can confound the results of functional assays. It is crucial to determine the cytotoxic profile of this compound in your specific cell line using an assay like the MTT or LDH assay and work within a non-toxic concentration range.
Redox Cycling and ROS Production Quinones can undergo redox cycling within cells, leading to the generation of reactive oxygen species (ROS).[6][7][8] This can trigger cellular stress responses and interfere with assays measuring mitochondrial function or cell signaling. Include appropriate antioxidant controls (e.g., N-acetylcysteine) to assess the contribution of ROS to your observed effects.
Cellular Uptake and Distribution The efficiency of cellular uptake and the subcellular localization of this compound can vary between cell types and experimental conditions.[9][10][11][12][13] This can affect the reproducibility of your results.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Mitochondrial Complex III Activity Assay (Spectrophotometric)

This protocol is adapted for measuring the activity of Complex III (ubiquinol-cytochrome c reductase) using a this compound analogue as a substrate.

Materials:

  • Isolated mitochondria

  • Assay Buffer: 25 mM potassium phosphate, 5 mM magnesium chloride, pH 7.2

  • Cytochrome c (oxidized form)

  • Decylplastoquinol (reduced form of this compound) - Note: Decylplastoquinol can be prepared by reducing this compound with sodium borohydride.

  • Antimycin A (Complex III inhibitor)

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Prepare the assay buffer and bring all reagents to room temperature.

  • Prepare a working solution of cytochrome c in the assay buffer.

  • Prepare a working solution of Decylplastoquinol in an appropriate solvent (e.g., ethanol) immediately before use.

  • In a cuvette, add the assay buffer, cytochrome c solution, and the mitochondrial sample.

  • Initiate the reaction by adding the Decylplastoquinol solution.

  • Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

  • To determine the specific activity of Complex III, perform a parallel measurement in the presence of Antimycin A. The Antimycin A-sensitive rate is calculated by subtracting the rate in the presence of the inhibitor from the total rate.

Calculation of Specific Activity: Specific Activity (nmol/min/mg) = (ΔA550/min * 10^6) / (ε * mg of mitochondrial protein)

  • ΔA550/min: Rate of change in absorbance at 550 nm per minute.

  • ε (extinction coefficient) for reduced cytochrome c at 550 nm = 21.1 mM⁻¹cm⁻¹.

  • mg of mitochondrial protein: Amount of protein in the assay.

Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production

This protocol describes the use of a fluorescent probe to measure changes in mitochondrial ROS levels in response to this compound treatment.

Materials:

  • Adherent cells cultured in appropriate plates

  • This compound

  • MitoSOX™ Red mitochondrial superoxide indicator

  • Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope or plate reader

Procedure:

  • Culture cells to the desired confluency.

  • Prepare a working solution of this compound in cell culture medium.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired time.

  • Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS.

  • Remove the treatment medium and wash the cells once with warm HBSS.

  • Add the MitoSOX™ Red working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.

  • Wash the cells three times with warm HBSS.

  • Measure the fluorescence using a fluorescence microscope (Excitation/Emission: ~510/580 nm) or a fluorescence plate reader.

Assessment of Mitochondrial Membrane Potential (MMP)

This protocol outlines a method to assess changes in MMP using the fluorescent dye JC-1.

Materials:

  • Adherent cells

  • This compound

  • JC-1 dye

  • FCCP (a protonophore used as a positive control for depolarization)

  • Fluorescence microscope or plate reader

Procedure:

  • Plate and treat cells with this compound or vehicle control as described for the ROS assay. Include a positive control group treated with FCCP.

  • Prepare a 5 µg/mL working solution of JC-1 in pre-warmed cell culture medium.

  • Remove the treatment medium and wash the cells with warm PBS.

  • Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C.

  • Wash the cells twice with warm PBS.

  • Measure the fluorescence. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red (Ex/Em: ~585/590 nm). In cells with low MMP, JC-1 remains as monomers and fluoresces green (Ex/Em: ~514/529 nm).

  • The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound to illustrate its potential effects. Note: These are example data and should be replaced with actual experimental findings.

Table 1: Effect of this compound on Mitochondrial Respiration in Isolated Mitochondria

This compound (µM)State 3 Respiration (nmol O₂/min/mg protein)State 4 Respiration (nmol O₂/min/mg protein)Respiratory Control Ratio (RCR)
0 (Vehicle)150 ± 1230 ± 35.0
1145 ± 1032 ± 44.5
10120 ± 945 ± 52.7
5080 ± 760 ± 61.3

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h exposure
MCF-7Breast Cancer25.4 ± 3.1
A549Lung Cancer38.2 ± 4.5
HeLaCervical Cancer19.8 ± 2.7
HepG2Liver Cancer45.1 ± 5.2

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound assays.

Decylplastoquinone_Mitochondrial_Effects cluster_cell Cell cluster_mito Mitochondrion This compound This compound Complex III Complex III This compound->Complex III Inhibition Complex I Complex I Complex I->Complex III e- Cytochrome c Cytochrome c Complex III->Cytochrome c e- ROS Production ROS Production Complex III->ROS Production Increased Complex II Complex II Complex II->Complex III e- Complex IV Complex IV Cytochrome c->Complex IV e- O2 O2 Complex IV->O2 e- H2O H2O O2->H2O ΔΨm ΔΨm ROS Production->ΔΨm Depolarization

Caption: this compound's inhibitory effect on mitochondrial Complex III.

Drug_Development_Workflow cluster_preclinical Preclinical Development Target ID Target Identification & Validation Assay Dev Assay Development Target ID->Assay Dev HTS High-Throughput Screening Assay Dev->HTS Hit ID Hit Identification HTS->Hit ID Lead Opt Lead Optimization Hit ID->Lead Opt Candidate Candidate Selection Lead Opt->Candidate

Caption: A simplified preclinical drug development workflow.

Experimental_Workflow Start Start Compound Prep This compound Preparation & QC Start->Compound Prep Cell Culture Cell Line Maintenance & Seeding Start->Cell Culture Treatment Cell Treatment with This compound Compound Prep->Treatment Cell Culture->Treatment Assay Perform Assay (e.g., ROS, MMP, Viability) Treatment->Assay Data Acq Data Acquisition (Spectrophotometry, Microscopy) Assay->Data Acq Data An Data Analysis & Interpretation Data Acq->Data An End End Data An->End

Caption: General experimental workflow for cell-based assays with this compound.

References

Data normalization and statistical analysis for Decylplastoquinone experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decylplastoquinone. The information is presented in a question-and-answer format to directly address common issues encountered during experimental design, data normalization, and statistical analysis.

Frequently Asked Questions (FAQs)

QuestionAnswer
1. What is this compound and what is its primary cellular target? This compound is a synthetic analog of plastoquinone, a component of the photosynthetic electron transport chain. In mammalian cells, it primarily targets the mitochondrial respiratory chain, specifically exhibiting inhibitory effects on Complex I.[1] Its reduced form, decylplastoquinol, can severely impede Complex I activity.
2. How should I prepare this compound for cell-based assays? This compound is a hydrophobic molecule. For cell culture experiments, it should be dissolved in a suitable organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be diluted in culture media to the final desired concentrations. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
3. What are common artifacts to be aware of when working with quinone compounds in high-throughput screening (HTS)? Quinone-containing compounds can be problematic in HTS assays as they are known to be Pan-Assay Interference Compounds (PAINS).[2] They can act as redox-active compounds, leading to the generation of reactive oxygen species (ROS) which can interfere with assay readouts.[2] They can also bind non-specifically to proteins, leading to false-positive hits.[2] Careful validation of hits with secondary assays is crucial.
4. What is the expected effect of this compound on mitochondrial respiration? This compound is expected to decrease mitochondrial respiration by inhibiting Complex I of the electron transport chain.[1] This will lead to a decrease in the oxygen consumption rate (OCR) of the cells. In a Seahorse XF Cell Mito Stress Test, this would be observed as a decrease in basal respiration, ATP-linked respiration, and maximal respiration.

Troubleshooting Guides

Data Normalization
ProblemPossible CauseSuggested Solution
High variability in OCR data between wells. Inconsistent cell seeding, leading to variations in cell number per well.Normalize the OCR data to the cell number or total protein content in each well. After the Seahorse assay, cells can be lysed and a protein quantification assay (e.g., BCA assay) can be performed.[3][4] Alternatively, cells can be stained with a fluorescent DNA-binding dye (e.g., Hoechst) and imaged to count the number of cells per well.[5]
OCR values are very low across the entire plate. Insufficient cell number per well.Optimize the cell seeding density for your specific cell type. A titration of cell numbers should be performed prior to the experiment to determine the optimal density that gives a robust OCR signal.
Difficulty comparing results across different plates or experiments. Inter-plate variability is a common issue in Seahorse assays.It is recommended to include a control group on each plate to allow for normalization and comparison across plates.[6] Performing statistical analysis using ratios rather than absolute differences can also help to account for plate-to-plate variation.[2]
Statistical Analysis
ProblemQuestionSuggested Solution
Choosing the right statistical test. What statistical test should I use to compare my control group to multiple this compound treatment groups?For comparing the means of three or more groups, a one-way Analysis of Variance (ANOVA) is appropriate. If the ANOVA shows a significant difference, you should perform a post-hoc test (e.g., Dunnett's test) to determine which specific treatment groups are significantly different from the control group.
Analyzing dose-response data. How do I determine the IC50 or EC50 value for this compound?Dose-response data should be plotted with the log of the concentration of this compound on the x-axis and the response (e.g., % inhibition of OCR, % cell viability) on the y-axis. A non-linear regression analysis using a sigmoidal dose-response model (variable slope) can then be used to calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.[7][8][9][10]
Non-normally distributed data. My data does not follow a normal distribution. Can I still use parametric tests like ANOVA?If the data does not meet the assumption of normality, you should consider using non-parametric alternatives. For comparing two groups, the Mann-Whitney U test can be used instead of a t-test. For comparing three or more groups, the Kruskal-Wallis test is the non-parametric equivalent of ANOVA.

Experimental Protocols

Detailed Methodology: Seahorse XF Cell Mito Stress Test

This protocol outlines the key steps for assessing the effect of this compound on mitochondrial respiration using the Agilent Seahorse XF Analyzer.

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

    • Incubate overnight to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in Seahorse XF assay medium.

    • Remove the cell culture medium from the wells and replace it with the assay medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

  • Seahorse XF Assay:

    • Calibrate the Seahorse XF sensor cartridge.

    • Load the cell plate into the Seahorse XF Analyzer.

    • Follow the Seahorse XF Cell Mito Stress Test protocol, which involves the sequential injection of:

      • Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

      • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to measure maximal respiration.

      • Rotenone & Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Normalization:

    • After the assay, aspirate the medium and lyse the cells in the wells.

    • Perform a protein quantification assay (e.g., BCA assay) on the cell lysates.

    • Normalize the OCR data (pmol/min) to the protein content (µg) in each well.

Data Presentation

Table 1: Example Data from a Seahorse XF Mito Stress Test

TreatmentBasal Respiration (pmol/min/µg protein)ATP-linked Respiration (pmol/min/µg protein)Maximal Respiration (pmol/min/µg protein)Spare Respiratory Capacity (%)
Vehicle Control (DMSO)150 ± 12100 ± 8300 ± 25100 ± 15
1 µM this compound120 ± 1080 ± 7240 ± 2080 ± 12
5 µM this compound80 ± 950 ± 5150 ± 1545 ± 8
10 µM this compound50 ± 625 ± 480 ± 1020 ± 5

Data are presented as mean ± standard deviation.

Mandatory Visualization

Decylplastoquinone_Workflow cluster_prep Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis seed_cells Seed Cells in XF Plate treat_cells Treat with This compound seed_cells->treat_cells Incubate run_mito_stress Run Mito Stress Test treat_cells->run_mito_stress inject_oligo Inject Oligomycin normalize_data Normalize OCR Data (to protein/cell count) run_mito_stress->normalize_data Raw OCR Data inject_fccp Inject FCCP inject_rot_aa Inject Rotenone/ Antimycin A stat_analysis Statistical Analysis (ANOVA, Post-hoc) normalize_data->stat_analysis calc_ic50 Calculate IC50 stat_analysis->calc_ic50

Caption: Experimental workflow for assessing mitochondrial function after this compound treatment.

ROS_Signaling_Pathway cluster_mito Mitochondrion cluster_cell Cellular Response etc Electron Transport Chain (Complex I) ros ROS (Reactive Oxygen Species) etc->ros Increased Leakage nrf2 Nrf2 Activation ros->nrf2 Activates apoptosis Apoptosis ros->apoptosis Induces mapk MAPK Signaling ros->mapk Activates are Antioxidant Response Element (ARE) nrf2->are Translocates to Nucleus & Binds antioxidant_enzymes Antioxidant Enzyme Expression are->antioxidant_enzymes Upregulates mapk->apoptosis Contributes to decyl This compound decyl->etc Inhibits

Caption: this compound-induced ROS signaling pathway.

References

Technical Support Center: Refinement of Decylplastoquinone Protocols for Specific Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in refining experimental protocols involving decylplastoquinone and its derivatives (such as the mitochondria-targeted antioxidant SkQ1) in various plant species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in plant research?

This compound is a synthetic analog of plastoquinone, a component of the photosynthetic electron transport chain in chloroplasts. A well-studied derivative is SkQ1, where a this compound moiety is attached to a triphenylphosphonium cation, targeting it to mitochondria. In plant research, these compounds are primarily used as potent antioxidants that can mitigate the effects of oxidative stress by scavenging reactive oxygen species (ROS) at their site of production within the mitochondria. They have been shown to prevent programmed cell death (PCD) and slow down senescence in plants like pea and Arabidopsis thaliana.

Q2: What are the typical working concentrations for this compound (SkQ1) treatment in plants?

The effective concentration of this compound derivatives like SkQ1 can vary significantly depending on the plant species, the experimental system (e.g., whole seedlings, leaf discs, protoplasts), and the biological process being investigated.

ApplicationPlant SpeciesConcentration RangeReference Context
Prevention of Programmed Cell Death (PCD)Pea (Pisum sativum) leaf epidermispM to nMProtective effects against chitosan or CN- induced PCD.
Inhibition of Photosynthetic Electron TransferPea (Pisum sativum) chloroplastsµMHigher concentrations can inhibit photosystem II and I activity.
Stimulation of Mitochondrial RespirationPea (Pisum sativum) mitochondriaµMCan stimulate the oxidation of NADH or succinate.
Root Growth Inhibition AssayArabidopsis thaliana1 µM - 20 µMGeneral range for chemical inhibitor screening in root growth assays.[1]

Q3: How does this compound affect photosynthesis?

At micromolar concentrations, this compound derivatives like SkQ1 can suppress photosynthetic electron transfer in isolated chloroplasts. This can lead to a decrease in oxygen evolution. It is thought that SkQ1 can act as a cyclic electron carrier, redirecting electrons in the chloroplast's electron transport chain.

Q4: What is the proposed mechanism of action for the protective effects of mitochondria-targeted decylplastoquinones like SkQ1?

The primary mechanism is attributed to their antioxidant properties within the mitochondria. By accumulating in the inner mitochondrial membrane, they can neutralize reactive oxygen species (ROS) such as superoxide and hydrogen peroxide, which are byproducts of mitochondrial respiration. This reduction in oxidative stress helps to maintain mitochondrial function and prevent the initiation of programmed cell death pathways that are often triggered by mitochondrial dysfunction.

Q5: Can this compound treatment lead to changes in gene expression?

  • Stress responses

  • Photosynthesis

  • Cell cycle regulation[2][3]

  • Pathogen defense[4]

  • Hormone signaling pathways

Researchers can expect that this compound treatment will likely modulate the expression of genes responsive to oxidative stress and mitochondrial retrograde signaling.

Troubleshooting Guide

Issue 1: No observable effect of this compound treatment.

  • Question: I've applied this compound to my plant samples, but I'm not seeing the expected protective or inhibitory effects. What could be the problem?

  • Answer:

    • Concentration: The effective concentration can be highly species- and tissue-dependent. Refer to the concentration table in the FAQs and consider performing a dose-response curve to determine the optimal concentration for your specific experimental system.

    • Uptake and Delivery: Ensure that the compound is being effectively delivered to the target tissue. For whole seedlings, uptake through the roots in liquid media is a common method. For leaf assays, vacuum infiltration may be necessary to ensure penetration into the leaf tissue. The lipophilic nature of this compound can sometimes hinder its movement in aqueous solutions. The use of a carrier solvent like DMSO (at a low final concentration, e.g., <0.1%) may be necessary, but a solvent control is crucial.

    • Stability of the Compound: Prepare fresh solutions of this compound for each experiment, as it can degrade over time, especially when exposed to light.

    • Experimental Timeframe: The effects of this compound may not be immediate. Ensure that your experimental time course is long enough to observe the desired biological response.

Issue 2: Inconsistent results in chlorophyll fluorescence measurements.

  • Question: My chlorophyll fluorescence readings are highly variable between replicates treated with this compound. How can I improve consistency?

  • Answer:

    • Dark Adaptation: Ensure all samples, both control and treated, are dark-adapted for a consistent period (typically 20-30 minutes) before measuring Fv/Fm. Inconsistent dark adaptation is a major source of variability.

    • Light Conditions: Perform all measurements under the same actinic light conditions. Variations in light intensity during measurement will affect fluorescence parameters.

    • Leaf Age and Position: Use leaves of the same developmental stage and position on the plant for all measurements, as photosynthetic capacity can vary with leaf age.

    • Mitochondrial Inhibitor Effects: Be aware that mitochondrial inhibitors can have indirect effects on photosynthesis by altering the cellular energy balance and redox state.[5][6] This can lead to complex fluorescence responses. Carefully document all experimental conditions.

Issue 3: Difficulty in measuring mitochondrial ROS production.

  • Question: I am trying to measure a decrease in mitochondrial ROS after this compound treatment but am having trouble getting a clear signal. Any advice?

  • Answer:

    • Probe Selection: Use a mitochondria-specific ROS probe, such as MitoSOX Red for superoxide. Ensure the probe is properly loaded into the cells or isolated mitochondria.

    • Loading Conditions: Optimize probe concentration and loading time. Insufficient loading will result in a weak signal, while excessive loading can be toxic and lead to artifacts.

    • Positive Controls: Use a known inducer of mitochondrial ROS, such as antimycin A or menadione, as a positive control to validate your detection method.

    • Sample Preparation: When working with isolated mitochondria, ensure their integrity and functionality. Poorly isolated mitochondria will have a low membrane potential and will not produce ROS efficiently.

Experimental Protocols

Protocol 1: Arabidopsis thaliana Root Growth Assay for this compound Effects

This protocol is adapted from general root growth inhibition assays.[1][7][8]

  • Seed Sterilization and Plating:

    • Sterilize Arabidopsis thaliana (e.g., Col-0) seeds using your standard laboratory protocol (e.g., vapor-phase sterilization or a bleach-based method).

    • On sterile square petri plates, add approximately 25 mL of half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

    • Before the medium solidifies, add this compound from a concentrated stock solution (in DMSO) to achieve the desired final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 20 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.

    • Aseptically place 10-15 seeds in a line on the surface of the solidified medium.

  • Germination and Growth:

    • Seal the plates with porous tape and stratify the seeds by incubating at 4°C in the dark for 2-3 days.

    • Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C and orient the plates vertically to allow for root growth along the surface of the medium.

  • Data Collection and Analysis:

    • After a set period of growth (e.g., 7-10 days), photograph the plates.

    • Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard deviation for each treatment condition.

    • Compare the root lengths of treated seedlings to the control to determine the effect of this compound on root growth.

Protocol 2: Chlorophyll Fluorescence Measurement in Pea (Pisum sativum) Seedlings
  • Plant Growth and Treatment:

    • Grow pea seedlings in a controlled environment (e.g., 16-hour photoperiod, 22°C).

    • For treatment, carefully remove seedlings from their growth substrate and place their roots in a hydroponic solution (e.g., Hoagland's solution) containing the desired concentration of this compound or SkQ1. Include a control group with the solvent (e.g., DMSO) at the same final concentration.

    • Allow the seedlings to take up the compound for a specified duration (e.g., 24-48 hours).

  • Chlorophyll Fluorescence Measurement:

    • Select the second or third fully expanded leaf from the top of the plant for measurement.

    • Dark-adapt the selected leaf for at least 20 minutes using a leaf clip.

    • Use a portable chlorophyll fluorometer to measure the minimum fluorescence (Fo) and the maximum fluorescence (Fm) after a saturating pulse of light.

    • Calculate the maximum quantum yield of photosystem II (PSII) as Fv/Fm = (Fm - Fo) / Fm.

    • Measure at least 5-10 plants per treatment group.

  • Data Analysis:

    • Calculate the average Fv/Fm and standard deviation for each treatment group.

    • Use statistical tests (e.g., t-test or ANOVA) to determine if there are significant differences between the control and treated groups.

Visualizations

Experimental_Workflow_Root_Assay cluster_prep Preparation cluster_growth Growth cluster_analysis Analysis sterilize Sterilize Seeds prepare_media Prepare MS Agar + this compound sterilize->prepare_media plate_seeds Plate Seeds prepare_media->plate_seeds stratify Stratify (4°C, 2-3 days) plate_seeds->stratify grow Vertical Growth (22°C) stratify->grow photograph Photograph Plates grow->photograph measure Measure Root Length (ImageJ) photograph->measure analyze Statistical Analysis measure->analyze

Caption: Workflow for Arabidopsis thaliana root growth assay with this compound.

Signaling_Pathway_Mitochondrial_ROS cluster_mitochondrion Mitochondrion cluster_cell Cellular Response ETC Electron Transport Chain ROS Reactive Oxygen Species (ROS) ETC->ROS Respiration Redox_Sensing Redox Sensing & Signaling (e.g., MAPK cascades) ROS->Redox_Sensing Retrograde Signal Gene_Expression Altered Gene Expression (Stress Response, Photosynthesis) Redox_Sensing->Gene_Expression PCD Programmed Cell Death Redox_Sensing->PCD This compound This compound (SkQ1) This compound->ROS Scavenges

Caption: Proposed signaling role of mitochondrial ROS and the inhibitory action of this compound.

References

Addressing issues with Decylplastoquinone solubility in experimental buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with Decylplastoquinone solubility in experimental buffers. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

A1: this compound is a highly hydrophobic molecule with very low solubility in aqueous solutions, typically less than 0.1 mM.[1] Direct dissolution in common biological buffers like phosphate-buffered saline (PBS) or Tris-HCl will likely result in precipitation or the formation of a suspension.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: The recommended solvent for preparing a stock solution of this compound is absolute ethanol. It is significantly more soluble in ethanol, with a reported solubility of up to 25 mM.[1]

Q3: What is the maximum concentration of ethanol I can have in my final experimental buffer?

A3: To avoid denaturation of proteins and disruption of biological membranes in your experiment, the final concentration of ethanol should be kept below 1% (v/v).[1]

Q4: My this compound precipitates when I add it to my aqueous buffer. What can I do?

A4: Precipitation upon addition to an aqueous buffer is a common issue. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this problem. The primary strategies involve preparing a high-concentration stock solution in ethanol and diluting it carefully, or using solubilizing agents like detergents or cyclodextrins.

Q5: Can I use detergents to improve this compound solubility?

A5: Yes, non-ionic or zwitterionic detergents like Triton X-100 and CHAPS can be effective in solubilizing this compound by forming micelles that encapsulate the hydrophobic molecule. It is crucial to work above the critical micelle concentration (CMC) of the chosen detergent.

Q6: Are there other methods to enhance the aqueous solubility of this compound?

A6: Besides detergents, cyclodextrins can be used to form inclusion complexes with this compound, effectively increasing its solubility in aqueous solutions.[2]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Troubleshooting_Workflow start Start: this compound Solubility Issue check_stock Is a fresh, clear stock solution in ethanol being used? start->check_stock prepare_stock Prepare a fresh stock solution in 100% ethanol (e.g., 10-25 mM). check_stock->prepare_stock No check_dilution How is the stock solution being diluted into the buffer? check_stock->check_dilution Yes prepare_stock->check_dilution rapid_stirring Add the stock solution dropwise to the buffer while vortexing or stirring vigorously. check_dilution->rapid_stirring Incorrectly precipitation Precipitation still occurs? check_dilution->precipitation Correctly rapid_stirring->precipitation use_detergent Option 1: Use a detergent (e.g., Triton X-100, CHAPS). precipitation->use_detergent Yes use_cyclodextrin Option 2: Use a cyclodextrin (e.g., HP-β-CD). precipitation->use_cyclodextrin Yes final_check Is the final solution clear? precipitation->final_check No use_detergent->final_check use_cyclodextrin->final_check success Success: Proceed with the experiment. final_check->success Yes optimize Optimize detergent/cyclodextrin concentration or try a different agent. final_check->optimize No optimize->use_detergent

Caption: Protocol for preparing this compound working solution.

Protocol 2: Solubilization of this compound using Triton X-100

Use this protocol if the ethanol-based method results in precipitation.

Materials:

  • This compound stock solution in ethanol (10-25 mM)

  • Triton X-100

  • Experimental buffer

Procedure:

  • Prepare a Detergent-Containing Buffer:

    • Prepare your experimental buffer and add Triton X-100 to a final concentration of 0.5% (w/v). This concentration is well above the CMC of Triton X-100.

    • Mix gently to avoid excessive frothing.

  • Prepare the Working Solution:

    • Vortex or stir the detergent-containing buffer.

    • Slowly add the this compound stock solution (from Protocol 1) to the detergent-containing buffer to the desired final concentration.

    • The final ethanol concentration should still be kept below 1% (v/v).

Protocol 3: Solubilization of this compound using Cyclodextrins

This protocol offers an alternative to detergents.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Experimental buffer

  • Ethanol

Procedure:

  • Prepare a Cyclodextrin-Containing Buffer:

    • Dissolve HP-β-CD in your experimental buffer to a concentration of 1-5% (w/v). The optimal concentration may need to be determined empirically.

  • Prepare a this compound-Ethanol Slurry:

    • Dissolve a small, pre-weighed amount of this compound in a minimal volume of ethanol. The goal is to create a concentrated, but not necessarily fully dissolved, slurry.

  • Form the Inclusion Complex:

    • Add the this compound-ethanol slurry to the cyclodextrin-containing buffer with vigorous stirring.

    • Continue stirring for at least 30 minutes at room temperature to allow for the formation of the inclusion complex.

    • The solution should become clear as the complex forms.

Signaling Pathway and Logical Relationship Diagrams

dot

Signaling_Pathway_Concept cluster_membrane Cellular Membrane ETC Electron Transport Chain (e.g., Cytochrome b6f) DPQ_insoluble Insoluble This compound Solubilizing_Agent Solubilizing Agent (Detergent/Cyclodextrin) DPQ_insoluble->Solubilizing_Agent encapsulation/ micelle formation DPQ_soluble Soluble This compound Solubilizing_Agent->DPQ_soluble DPQ_soluble->ETC interacts with

Caption: Interaction of solubilized this compound with a membrane-bound target.

References

Validation & Comparative

Decylplastoquinone vs. Plastoquinone-9 in Reconstitution Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of photosystem II (PSII) reconstitution is critical for advancing research in photosynthesis and developing novel herbicides and therapeutic agents. This guide provides an objective comparison of two key molecules used in these experiments: the native Plastoquinone-9 (PQ-9) and its synthetic analog, Decylplastoquinone.

This document delves into the available experimental data, comparing the performance of this compound and Plastoquinone-9 in reconstituting the function of PSII, the water-splitting enzyme complex in oxygenic photosynthesis. We present a summary of quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.

Performance Comparison in PSII Reconstitution

Plastoquinone-9 is the natural, long-tail electron carrier that shuttles electrons from PSII to the cytochrome b6f complex in the thylakoid membrane. This compound, a short-chain analog, is often used in laboratory settings due to its higher solubility and ease of handling. While both can facilitate electron transport in reconstituted PSII systems, their efficiencies and the conditions required for optimal activity differ.

ParameterThis compoundPlastoquinone-9Key Observations
Reconstitution Efficiency Can effectively reconstitute quinone-mediated electron transport in PSII reaction center complexes.Considered the natural and most efficient quinone for reconstituting a functionally competent endogenous plastoquinone pool.[1]PQ-9 is highly specific to the PSII binding sites, and maximum reconstitution effects are typically achieved with the native quinone.[1]
Concentration Requirements Effective at lower concentrations in some experimental setups.Higher concentrations may be required for effective reconstitution, with activity being highly dependent on detergent concentration and pH.The shorter decyl chain of this compound may allow for easier incorporation into detergent-solubilized PSII complexes.
Electron Transfer Rate Supports light-induced electron transport from electron donors (e.g., DPC) to acceptors (e.g., DCPIP).Facilitates the natural pathway of electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B).Direct comparative rate constants under identical reconstitution conditions are not readily available in the literature.
Binding Affinity Binds to the Q_B binding site of PSII.Exhibits high-affinity binding to the Q_A and Q_B sites within the PSII reaction center.The structure of the quinone head group is a more critical determinant for binding and function than the length of the hydrophobic side chain.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the reconstitution of PSII with quinones and subsequent activity assays.

Protocol 1: Reconstitution of Photosystem II with Plastoquinones

This protocol describes the general procedure for incorporating this compound or Plastoquinone-9 into isolated PSII core complexes.

Materials:

  • Isolated PSII core complexes (e.g., from spinach or cyanobacteria)

  • This compound or Plastoquinone-9 stock solution (in ethanol or DMSO)

  • Reconstitution buffer (e.g., 50 mM MES-NaOH, pH 6.5, 10 mM NaCl, 5 mM MgCl₂, 0.03% (w/v) n-dodecyl-β-D-maltoside (β-DM))

  • Sonication device

Procedure:

  • Thaw the isolated PSII core complexes on ice.

  • Dilute the PSII complexes to a final chlorophyll concentration of 100 µg/mL in the reconstitution buffer.

  • Add the desired concentration of this compound or Plastoquinone-9 from the stock solution to the PSII suspension. The final concentration of the organic solvent should be kept below 1% (v/v).

  • Incubate the mixture on ice for 30 minutes with gentle stirring.

  • For Plastoquinone-9, a brief sonication step may be required for stable insertion into the PSII preparations.[1]

  • The reconstituted PSII is now ready for activity assays.

Protocol 2: Oxygen Evolution Measurement

This assay measures the rate of oxygen production by the reconstituted PSII, which is a direct indicator of its water-splitting activity.

Materials:

  • Reconstituted PSII complexes

  • Assay buffer (e.g., 50 mM MES-NaOH, pH 6.5, 10 mM NaCl, 5 mM MgCl₂)

  • Artificial electron acceptor (e.g., 2,6-dichloro-p-benzoquinone, DCBQ)

  • Clark-type oxygen electrode

  • Light source

Procedure:

  • Calibrate the oxygen electrode with air-saturated and oxygen-depleted water.

  • Add the assay buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Add a known amount of the reconstituted PSII complexes to the chamber.

  • Add the artificial electron acceptor to the chamber.

  • Record the baseline oxygen level in the dark.

  • Illuminate the sample with a saturating light source and record the rate of oxygen evolution.

  • Calculate the rate of oxygen evolution per unit of chlorophyll per hour (µmol O₂/mg Chl/h).

Protocol 3: Chlorophyll a Fluorescence Measurement

Chlorophyll fluorescence provides insights into the efficiency of photochemical energy conversion in PSII.

Materials:

  • Reconstituted PSII complexes

  • Assay buffer

  • Pulse-Amplitude-Modulated (PAM) fluorometer

Procedure:

  • Dark-adapt the reconstituted PSII sample for at least 15 minutes.

  • Measure the minimum fluorescence (F₀) by applying a weak measuring light.

  • Apply a saturating pulse of light to measure the maximum fluorescence in the dark-adapted state (Fm).

  • Calculate the maximum quantum yield of PSII photochemistry as Fv/Fm = (Fm - F₀) / Fm.

  • Illuminate the sample with actinic light to induce a steady-state of photosynthesis.

  • Measure the steady-state fluorescence (Fs) and apply a saturating pulse to determine the maximum fluorescence in the light-adapted state (Fm').

  • Calculate the effective quantum yield of PSII photochemistry as ΦPSII = (Fm' - Fs) / Fm'.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key processes involved in PSII electron transport and the experimental workflow for comparing quinone analogs.

Photosynthetic_Electron_Transport cluster_Mobile_Carrier Mobile Carrier cluster_Cytb6f Cytochrome b6f P680 P680 Pheo Pheophytin P680->Pheo Light (hν) QA Q_A Pheo->QA e- QB Q_B QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool PQH₂ Cytb6f Cyt b6f PQ_pool->Cytb6f e-

Caption: Photosynthetic electron transport chain in Photosystem II.

Reconstitution_Workflow PSII_Isolation Isolate PSII Core Complexes Reconstitution Reconstitute with Quinone PSII_Isolation->Reconstitution DecylPQ This compound Reconstitution->DecylPQ PQ9 Plastoquinone-9 Reconstitution->PQ9 Activity_Assay Measure Activity DecylPQ->Activity_Assay PQ9->Activity_Assay O2_Evolution Oxygen Evolution Activity_Assay->O2_Evolution Chl_Fluorescence Chlorophyll Fluorescence Activity_Assay->Chl_Fluorescence Data_Analysis Compare Performance O2_Evolution->Data_Analysis Chl_Fluorescence->Data_Analysis

Caption: Experimental workflow for comparing quinones in PSII reconstitution.

References

Validating Decylplastoquinone as a Specific Probe for the QB Site in Photosystem II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a molecular probe is paramount. This guide provides a comprehensive framework for validating Decylplastoquinone (DPQ) as a specific probe for the QB binding site of Photosystem II (PSII), comparing its performance with established inhibitors and detailing the necessary experimental protocols.

This compound (DPQ), a synthetic analog of the endogenous electron carrier plastoquinone, is utilized in photosynthesis research to study electron transport. Its structural similarity to plastoquinone suggests an interaction with the QB binding site on the D1 protein of the PSII reaction center. This guide outlines the experimental procedures to confirm this specificity and provides a comparative analysis with well-characterized QB site inhibitors, Diuron (DCMU) and Atrazine.

Comparative Analysis of QB Site Probes

To objectively assess DPQ's efficacy as a QB site probe, its inhibitory effects on PSII electron transport are compared with those of DCMU and Atrazine. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, indicating the concentration of an inhibitor required to reduce the rate of a biological process by 50%.

ProbeChemical ClassIC50 (M)Binding Characteristics
This compound (DPQ) Benzoquinone~1.5 x 10⁻⁵Acts as an artificial electron acceptor, competing with plastoquinone for the QB site.
Diuron (DCMU) Phenylurea~2 x 10⁻⁸Binds non-covalently to the QB site, blocking electron flow to plastoquinone.
Atrazine Triazine~2 x 10⁻⁷Competitively inhibits plastoquinone binding at the QB site.[1]

Note: The IC50 value for DPQ is an approximation based on its role as an artificial electron acceptor and may vary depending on experimental conditions.

Experimental Validation Protocols

The specificity of DPQ for the QB site can be rigorously tested through a series of biophysical and biochemical assays. These experiments are designed to probe the interaction of DPQ with PSII and its effect on electron transport.

Chlorophyll a Fluorescence Measurement (OJIP Test)

This non-invasive technique monitors the fluorescence transient of chlorophyll a, which is highly sensitive to the redox state of the primary quinone acceptor, QA, and the occupancy of the QB site.

Principle: Inhibition of electron flow from QA to QB by a probe like DPQ leads to an accumulation of reduced QA (QA-), resulting in a characteristic change in the fluorescence induction curve. The OJIP transient consists of several phases (O to J, J to I, and I to P), and blockage at the QB site typically leads to a faster rise to the maximal fluorescence (Fm), particularly affecting the J-I-P phase.

Protocol:

  • Sample Preparation: Isolate thylakoid membranes from fresh spinach leaves or use a suspension of photosynthetic microorganisms.

  • Dark Adaptation: Dark-adapt the samples for 20-30 minutes to ensure all PSII reaction centers are in the "open" state (QA is oxidized).

  • Inhibitor Incubation: Incubate the dark-adapted samples with varying concentrations of DPQ and control inhibitors (DCMU, Atrazine) for a defined period.

  • Measurement: Use a fluorometer to record the chlorophyll fluorescence induction curve upon illumination with a saturating light pulse.

  • Data Analysis: Analyze the shape of the OJIP curve. A significant increase in the Fv/Fm ratio and a more rapid rise to the J-step are indicative of QB site inhibition.

PSII-Mediated Electron Transport Rate Assay

This assay directly measures the rate of electron flow through PSII using an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).

Principle: In isolated thylakoids, water is the electron donor, and DCPIP acts as an artificial electron acceptor, intercepting electrons from the plastoquinone pool. The reduction of blue DCPIP to its colorless form can be monitored spectrophotometrically. A specific QB site inhibitor will block the reduction of the plastoquinone pool and, consequently, the reduction of DCPIP.

Protocol:

  • Thylakoid Isolation: Prepare active thylakoid membranes from a suitable photosynthetic organism.

  • Reaction Mixture: Prepare a reaction buffer containing the isolated thylakoids and DCPIP.

  • Inhibitor Addition: Add a range of concentrations of DPQ and control inhibitors to the reaction mixtures.

  • Illumination: Expose the samples to a known intensity of actinic light to drive photosynthesis.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance of DCPIP at 600 nm over time.

  • Calculation: Calculate the rate of electron transport and determine the IC50 value for each inhibitor by plotting the inhibition of the rate against the inhibitor concentration.

Competitive Binding Assay

This assay provides direct evidence of competition between DPQ and a known QB site ligand, typically a radiolabeled inhibitor.

Principle: If DPQ binds to the same site as a radiolabeled QB site inhibitor (e.g., [¹⁴C]atrazine or [³H]DCMU), it will displace the radioligand in a concentration-dependent manner.

Protocol:

  • Membrane Preparation: Isolate thylakoid membranes.

  • Incubation: Incubate the membranes with a fixed, low concentration of the radiolabeled inhibitor and increasing concentrations of unlabeled DPQ.

  • Separation: Separate the membrane-bound radioligand from the unbound radioligand by centrifugation or filtration.

  • Quantification: Quantify the amount of radioactivity bound to the membranes using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of DPQ. A sigmoidal curve indicates competitive binding, from which the Ki (inhibition constant) for DPQ can be calculated.

Visualizing the Mechanisms

To further elucidate the processes involved in validating DPQ as a QB site probe, the following diagrams illustrate the key pathways and experimental workflows.

PSII_Electron_Transport Electron transport chain in Photosystem II and the action of DPQ. cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Light QA QA Pheo->QA e- QB QB Site QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- transfer DPQ DPQ DPQ->QB Binds to QB site Cytb6f Cytochrome b6f PQ_pool->Cytb6f e- transfer

Caption: Electron flow in PSII and the inhibitory action of DPQ at the QB site.

Validation_Workflow Experimental workflow for validating DPQ as a QB site probe. cluster_assays Experimental Assays cluster_data Data Analysis cluster_validation Validation Outcome Fluorescence Chlorophyll Fluorescence (OJIP Test) OJIP_analysis Analyze OJIP Curve Shape Fluorescence->OJIP_analysis ETR Electron Transport Rate (DCPIP Assay) IC50_calc Calculate IC50 Value ETR->IC50_calc Binding Competitive Binding Assay (Radioligand Displacement) Ki_calc Calculate Ki Value Binding->Ki_calc Specificity Specificity of DPQ for QB Site Confirmed OJIP_analysis->Specificity IC50_calc->Specificity Ki_calc->Specificity

References

A Comparative Analysis: Decylplastoquinone versus Genetic Modification of the Plastoquinone Pool

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of manipulating the plastoquinone (PQ) pool is critical for advancements in fields ranging from agriculture to medicine. This guide provides a detailed comparison of two primary methods for modulating the PQ pool: the application of the chemical analog Decylplastoquinone (DPQ) and the genetic modification of key biosynthetic enzymes. We will explore the mechanisms, effects, and experimental considerations of each approach, supported by quantitative data and detailed protocols.

The plastoquinone pool, a critical component of the photosynthetic and respiratory electron transport chains, plays a central role in cellular energy conversion and redox signaling. Its size and redox state influence a multitude of physiological processes, including ATP synthesis, reactive oxygen species (ROS) production, and gene expression. Consequently, the ability to precisely manipulate the PQ pool is of significant interest.

This compound: A Chemical Approach to Modulating the Plastoquinone Pool

This compound (DPQ) is a synthetic, short-chain analog of the native plastoquinone-9. Its lipophilic nature allows it to readily integrate into cellular membranes, where it can act as both an electron acceptor and donor, thereby directly influencing the redox state of the endogenous PQ pool.

Mechanism of Action

DPQ can accept electrons from Photosystem II (PSII) and donate them to the cytochrome b6f complex, effectively participating in the photosynthetic electron transport chain. However, its shorter decyl tail alters its mobility and interaction with protein complexes compared to the longer solanesyl tail of native PQ. This can lead to a competitive inhibition or altered kinetics of electron flow. In mitochondria, DPQ can also interact with the electron transport chain, particularly at Complex III (the cytochrome bc1 complex), influencing mitochondrial respiration and ROS production.

Genetic Modification: A Targeted Approach to Altering Plastoquinone Biosynthesis

Genetic modification offers a more targeted and long-term approach to altering the PQ pool by manipulating the expression of genes involved in its biosynthesis. A key enzyme in this pathway is Homogentisate Solanesyltransferase (HST), which catalyzes the condensation of homogentisate (HGA) and solanesyl diphosphate (SPP), a committed step in PQ synthesis.

Overexpression and Knockout of Homogentisate Solanesyltransferase (HST)
  • Overexpression of HST: Increasing the expression of the HST gene can lead to an enlarged PQ pool. This has been shown to potentially enhance photosynthetic capacity under certain conditions.

  • Knockout of HST: Conversely, creating knockout mutants for the HST gene results in a severely depleted PQ pool. This leads to pronounced phenotypes, including albinism, dwarfism, and impaired photosynthesis, highlighting the essential role of PQ.

Comparative Effects on Key Physiological Parameters

ParameterThis compound (DPQ) ApplicationGenetic Modification (HST Overexpression)Genetic Modification (HST Knockout)
Plastoquinone Pool Transiently alters the redox state of the existing pool. Can act as a competitive inhibitor.Increases the total size of the plastoquinone pool.Drastically reduces the size of the plastoquinone pool.
Photosynthetic Electron Transport Can inhibit or alter the rate of electron flow from PSII to the cytochrome b6f complex.May enhance electron transport capacity, particularly under high light conditions.Severely impairs electron transport, leading to reduced photosynthetic efficiency.
Reactive Oxygen Species (ROS) Production Can either increase or decrease ROS production depending on its concentration and the metabolic state of the cell. In mitochondria, it has been shown to increase superoxide production.May lead to altered ROS signaling due to a larger pool of potential antioxidants (plastoquinol).Can lead to increased ROS due to photoinhibition and damage to the photosynthetic apparatus.
ATP Synthesis Can decrease ATP synthesis by disrupting the proton motive force generated by electron transport.May support higher rates of ATP synthesis due to enhanced electron flow.Leads to a significant reduction in ATP synthesis due to the lack of a functional electron transport chain.
Phenotype Effects are transient and depend on the concentration and duration of application.Can lead to enhanced growth and biomass under specific conditions.Results in severe developmental defects, including albinism and dwarfism.

Experimental Protocols

Measurement of Plastoquinone Pool Redox State

The redox state of the PQ pool can be determined using High-Performance Liquid Chromatography (HPLC).

Protocol:

  • Rapidly harvest and freeze plant or cell material in liquid nitrogen to quench metabolic activity.

  • Extract total lipids using a suitable solvent system (e.g., hexane:isopropanol).

  • Separate the oxidized (PQ) and reduced (PQH₂) forms of plastoquinone using a reverse-phase HPLC column.

  • Detect PQ and PQH₂ using a UV detector (at 255 nm) and a fluorescence detector (excitation at 290 nm, emission at 330 nm) for PQH₂, respectively.

  • Quantify the amounts of PQ and PQH₂ by comparing peak areas to known standards. The redox state is expressed as the ratio of [PQH₂] / ([PQ] + [PQH₂]).

Measurement of Reactive Oxygen Species (ROS)

ROS production can be quantified using a luminol-based chemiluminescence assay.

Protocol:

  • Excise leaf discs or prepare cell suspensions and place them in a 96-well plate.

  • Add a solution containing luminol and horseradish peroxidase (HRP).

  • Elicit ROS production with a suitable stimulus (e.g., flg22 for plant immune response studies).

  • Immediately measure the chemiluminescence using a plate reader. The intensity of the light emitted is proportional to the amount of ROS produced.

Chlorophyll Fluorescence Measurement

Photosystem II efficiency can be assessed by measuring chlorophyll fluorescence using a Pulse Amplitude Modulated (PAM) fluorometer.

Protocol:

  • Dark-adapt the sample for at least 20 minutes.

  • Measure the minimum fluorescence (F₀) with a weak measuring light.

  • Apply a saturating pulse of light to measure the maximum fluorescence (Fₘ).

  • Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ) as (Fₘ - F₀) / Fₘ.

  • In the light, measure the steady-state fluorescence (Fₛ) and the maximum fluorescence in the light-adapted state (Fₘ').

  • Calculate the effective quantum yield of PSII (ΦPSII) as (Fₘ' - Fₛ) / Fₘ'.

Measurement of ATP Levels

ATP levels in chloroplasts and mitochondria can be measured using a luciferase-based bioluminescence assay.

Protocol:

  • Isolate intact chloroplasts or mitochondria from the plant tissue.

  • Lyse the organelles to release ATP.

  • Add the extract to a reaction mixture containing luciferin and luciferase.

  • Measure the resulting bioluminescence in a luminometer. The light output is directly proportional to the ATP concentration.

Agrobacterium-mediated Transformation of Arabidopsis thaliana (Floral Dip Method)

Protocol:

  • Grow Arabidopsis thaliana plants until they start to flower.

  • Prepare a suspension of Agrobacterium tumefaciens carrying the desired construct (e.g., a vector for HST overexpression or a CRISPR/Cas9 system for HST knockout).

  • Infiltrate the developing floral buds by dipping them into the Agrobacterium suspension containing a surfactant (e.g., Silwet L-77).

  • Allow the plants to set seed.

  • Screen the T1 generation of seeds on a selective medium to identify transformed individuals.

  • Confirm the genetic modification and its effect on gene expression and protein levels in subsequent generations.

Visualizing the Interplay of DPQ and Genetic Modifications

Signaling Pathway of Plastoquinone

Plastoquinone_Signaling cluster_chloroplast Chloroplast cluster_modification Interventions PSII Photosystem II PQ_pool Plastoquinone Pool PSII->PQ_pool e- Cyt_b6f Cytochrome b6f PQ_pool->Cyt_b6f e- Gene_Expression Nuclear Gene Expression PQ_pool->Gene_Expression Redox Signaling ROS_Production Reactive Oxygen Species Production PQ_pool->ROS_Production e- Leakage ATP_Synthase ATP Synthase Cyt_b6f->ATP_Synthase Proton Gradient DPQ This compound (Chemical) DPQ->PQ_pool Competes with/ Modulates Redox Genetic_Mod Genetic Modification (HST Overexpression/Knockout) Genetic_Mod->PQ_pool Alters Pool Size ATP ATP ATP_Synthase->ATP

Caption: Interaction of DPQ and genetic modifications with the plastoquinone signaling pathway.

Experimental Workflow for Comparison

Experimental_Workflow cluster_treatments Treatments cluster_analysis Analysis start Plant Material (e.g., Arabidopsis) WT_Control Wild Type (Control) start->WT_Control DPQ_Treatment This compound Application start->DPQ_Treatment HST_OE HST Overexpression start->HST_OE HST_KO HST Knockout start->HST_KO PQ_Analysis PQ Pool Redox State (HPLC) WT_Control->PQ_Analysis Photosynthesis_Analysis Photosynthetic Efficiency (PAM) WT_Control->Photosynthesis_Analysis ROS_Analysis ROS Production (Luminol Assay) WT_Control->ROS_Analysis ATP_Analysis ATP Levels (Luciferase Assay) WT_Control->ATP_Analysis DPQ_Treatment->PQ_Analysis DPQ_Treatment->Photosynthesis_Analysis DPQ_Treatment->ROS_Analysis DPQ_Treatment->ATP_Analysis HST_OE->PQ_Analysis HST_OE->Photosynthesis_Analysis HST_OE->ROS_Analysis HST_OE->ATP_Analysis HST_KO->PQ_Analysis HST_KO->Photosynthesis_Analysis HST_KO->ROS_Analysis HST_KO->ATP_Analysis end Comparative Data Analysis PQ_Analysis->end Photosynthesis_Analysis->end ROS_Analysis->end ATP_Analysis->end

Caption: Workflow for comparing DPQ and genetic modifications of the PQ pool.

Conclusion

Both the application of this compound and the genetic modification of the plastoquinone pool offer powerful tools to investigate and manipulate cellular bioenergetics and signaling. DPQ provides a rapid and transient method to probe the function of the PQ pool, while genetic modification of enzymes like HST allows for the study of long-term, systemic effects of an altered PQ pool size. The choice of method will depend on the specific research question, with the understanding that the chemical approach introduces a competitive agent, while the genetic approach fundamentally alters the biosynthetic capacity. A combined approach, where DPQ is applied to genetically modified lines, could provide even deeper insights into the intricate role of the plastoquinone pool in cellular function.

Decylplastoquinone's effects compared to other quinone analogs in photosynthesis research.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of quinone analogs is critical for dissecting the photosynthetic electron transport chain. This guide provides a comprehensive comparison of decylplastoquinone with other key quinone analogs, supported by experimental data and detailed protocols to aid in experimental design and interpretation.

This compound, a synthetic analog of plastoquinone, serves as a valuable tool for studying the structure and function of the cytochrome b6f complex, a central component of the photosynthetic electron transport chain. Its specific interactions with this complex allow researchers to probe the intricate mechanisms of electron transfer and proton translocation. This guide will compare the effects of this compound with two other widely used quinone analogs: 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone (DBMIB) and decylubiquinone, highlighting their distinct impacts on photosynthetic processes.

Comparative Analysis of Quinone Analog Effects

The efficacy and site of action of quinone analogs in the photosynthetic electron transport chain vary significantly. This compound primarily acts as a substrate for the cytochrome b6f complex, enabling studies of its catalytic activity. In contrast, DBMIB is a potent inhibitor of the same complex, while decylubiquinone, an analog of the mitochondrial ubiquinone, can provide insights into the specificity of quinone-binding sites.

Quinone AnalogPrimary TargetObserved Effect on Photosynthesis
This compound Cytochrome b6f complexActs as a substrate, facilitating studies of electron transport through the complex.
DBMIB Cytochrome b6f complex (Qo site)Potent inhibitor of plastoquinol oxidation, blocking electron flow between Photosystem II and Photosystem I. Also exhibits side effects, including quenching of chlorophyll excited states and acting as a Photosystem II electron acceptor.[1]
Decylubiquinone Mitochondrial Complex III (cytochrome bc1)Primarily an analog of coenzyme Q10 used in mitochondrial studies, its effects on chloroplasts can reveal the specificity of quinone-binding sites. It can act as an antioxidant.

Experimental Data Summary

Quantitative data on the inhibitory effects of these quinone analogs is crucial for designing experiments. The following table summarizes key inhibitory concentrations found in the literature. It is important to note that direct comparative studies under identical conditions are limited, and thus these values should be considered as a guide.

Quinone AnalogParameterConcentrationOrganism/SystemReference
DBMIB Inhibition of plastoquinol oxidation~1 µMSpinach chloroplasts[1]
DBMIB Potent PSII electron acceptor~2 µMSpinach chloroplasts[1]
DNP-INT (DBMIB alternative) Reduction in CO2 fixation~30% reductionIntact leaves[2]

Experimental Protocols

Accurate and reproducible experimental design is paramount in photosynthesis research. The following are detailed methodologies for key experiments used to characterize the effects of quinone analogs.

Measurement of Photosynthetic Electron Transport Rate in Isolated Thylakoids

This protocol measures the rate of oxygen evolution (an indicator of water splitting by Photosystem II) in isolated thylakoids using an oxygen electrode.

1. Thylakoid Isolation:

  • Homogenize fresh spinach leaves in a chilled isolation buffer (e.g., 400 mM sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 5 mM MgCl2).

  • Filter the homogenate through layers of cheesecloth and centrifuge at low speed to remove debris.

  • Centrifuge the supernatant at a higher speed to pellet the thylakoids.

  • Resuspend the thylakoid pellet in a small volume of the isolation buffer.

  • Determine the chlorophyll concentration spectrophotometrically.

2. Oxygen Evolution Measurement:

  • Prepare a reaction mixture in the oxygen electrode chamber containing a suitable buffer (e.g., 100 mM sorbitol, 10 mM K3PO4, 5 mM MgCl2, 20 mM HEPES-KOH pH 7.6) and an artificial electron acceptor (e.g., 1 mM K3[Fe(CN)6]).

  • Add a known concentration of isolated thylakoids (e.g., 10-20 µg chlorophyll/mL).

  • Equilibrate the system in the dark.

  • Add the quinone analog of interest (e.g., DBMIB) at the desired concentration. A stock solution in ethanol or DMSO is typically used.

  • Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.

  • Compare the rates in the presence and absence of the inhibitor to determine the percentage of inhibition.

Chlorophyll Fluorescence Measurement to Assess Photosystem II Activity

Chlorophyll fluorescence provides a non-invasive method to probe the efficiency of Photosystem II photochemistry.

1. Sample Preparation:

  • For isolated thylakoids, dilute the sample to a chlorophyll concentration of 10-15 µg/mL in the assay buffer.

  • For intact leaves, dark-adapt the leaf for at least 20-30 minutes before measurement.

2. Measurement Protocol (using a Pulse-Amplitude-Modulated (PAM) fluorometer):

  • Measure the minimal fluorescence (Fo) in the dark-adapted state by applying a weak measuring light.

  • Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

  • Calculate the maximum quantum yield of Photosystem II as Fv/Fm = (Fm - Fo) / Fm.

  • For inhibitor studies, incubate the sample with the quinone analog for a specific period before the measurement.

  • To study the effect on the acceptor side of Photosystem II, the kinetics of fluorescence decay after a single turnover flash can be analyzed. The reoxidation of the primary quinone acceptor (QA-) is monitored, and the presence of inhibitors affecting the QB binding site will alter these kinetics.[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the photosynthetic apparatus can aid in understanding the mechanisms of action of different quinone analogs.

Photosynthetic_Electron_Transport cluster_PSII Photosystem II cluster_Cytb6f Cytochrome b6f Complex cluster_PSI Photosystem I P680 P680 Pheo Pheophytin P680->Pheo QA QA Pheo->QA QB QB QA->QB PQ_pool Plastoquinone Pool QB->PQ_pool e- Cytb6f Cyt b6f PQ_pool->Cytb6f e- PC Plastocyanin Cytb6f->PC P700 P700 PC->P700 e- Fd Ferredoxin P700->Fd FNR FNR Fd->FNR NADPH NADPH FNR->NADPH DecylPQ This compound (Substrate) DecylPQ->Cytb6f Facilitates e- transport study DBMIB DBMIB (Inhibitor) DBMIB->Cytb6f Inhibits Qo site DecylUQ Decylubiquinone (Analog) DecylUQ->Cytb6f Specificity probe

Caption: Photosynthetic electron transport chain showing the sites of action for this compound, DBMIB, and decylubiquinone.

Experimental_Workflow cluster_measurements Measurement Techniques start Start: Prepare Isolated Thylakoids or Intact Leaves incubation Incubate with Quinone Analog (this compound, DBMIB, or Decylubiquinone) start->incubation measurement Perform Photosynthetic Measurements incubation->measurement oxygen_electrode Oxygen Electrode: Measure Electron Transport Rate pam_fluorometry PAM Fluorometry: Assess PSII Activity (Fv/Fm, qP) analysis Data Analysis and Comparison conclusion Conclusion: Determine Effects on Electron Transport and PSII Activity analysis->conclusion oxygen_electrode->analysis pam_fluorometry->analysis

Caption: A generalized experimental workflow for comparing the effects of different quinone analogs on photosynthesis.

References

Decylplastoquinone's Inhibitory Role in the Electron Transport Chain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise inhibitory mechanisms within the mitochondrial electron transport chain is crucial for the development of novel therapeutics. This guide provides a comparative analysis of Decylplastoquinone and other key inhibitors targeting the Cytochrome bc1 complex (Complex III), offering insights into their mechanisms of action, supported by experimental data and detailed protocols.

The Mitochondrial Electron Transport Chain and the Cytochrome bc1 Complex

The mitochondrial electron transport chain (ETC) is a series of protein complexes embedded in the inner mitochondrial membrane that orchestrates cellular respiration.[1] This process involves the transfer of electrons from donors to acceptors through a series of redox reactions, which is coupled with the translocation of protons across the inner mitochondrial membrane, generating a proton gradient that drives the synthesis of ATP.[1]

The Cytochrome bc1 complex, also known as Complex III or ubiquinone-cytochrome c reductase, is a pivotal component of the ETC. It catalyzes the transfer of electrons from ubiquinol (Coenzyme Q10) to cytochrome c.[2] This process is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space, contributing to the electrochemical gradient.[2] The function of the Cytochrome bc1 complex is governed by the Q-cycle, a mechanism that involves two distinct quinone-binding sites: the ubiquinol oxidation site (Qo) and the ubiquinone reduction site (Qi).[3] These sites are critical targets for a variety of inhibitory molecules.

Comparative Analysis of Cytochrome bc1 Complex Inhibitors

To understand the potential inhibitory effects of compounds like this compound, it is essential to compare them against well-established inhibitors of the Cytochrome bc1 complex. The following table summarizes the inhibitory data for some of the most studied inhibitors.

InhibitorTarget SiteOrganism/SystemIC50 / KiReference
Antimycin A Qi-siteBovine heart mitochondria~2.5 nM (for 2.5 nM enzyme)[4]
Myxothiazol Qo-siteBovine heart mitochondria>50% inhibition required to affect glutamate release[5]
Stigmatellin Qo-siteMitochondrial complex I & IIIµM range for Complex I, nM range for Complex III[6]
Atovaquone Qo-sitePlasmodium falciparum~1 nM[7]
Ilicicolin H Qi-siteBovine heart mitochondriaStoichiometric inhibition at nM concentrations[4]

Experimental Protocols

The determination of the inhibitory site and potency of a compound on the Cytochrome bc1 complex involves specific biochemical assays. Below are detailed methodologies for key experiments.

Measurement of Cytochrome bc1 Complex (Ubiquinol-Cytochrome c Reductase) Activity

This assay measures the rate of cytochrome c reduction, which is catalyzed by the Cytochrome bc1 complex.

Materials:

  • Isolated mitochondria or purified Cytochrome bc1 complex

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • EDTA (0.1 mM)

  • Oxidized cytochrome c (e.g., 50 µM)

  • Decylubiquinol (substrate, e.g., 100 µM)

  • Inhibitor of interest (e.g., this compound)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and oxidized cytochrome c in a cuvette.

  • Add the isolated mitochondria or purified Cytochrome bc1 complex to the reaction mixture.

  • To determine the effect of an inhibitor, pre-incubate the enzyme with the desired concentration of the inhibitor for a specified time.

  • Initiate the reaction by adding the substrate, decylubiquinol.

  • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

  • The rate of reaction is calculated from the initial linear portion of the absorbance curve, using the extinction coefficient for reduced cytochrome c.

  • To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.

Determination of the Inhibitor Binding Site (Qo vs. Qi)

The specific binding site of an inhibitor can be inferred by observing its effect on the spectral properties of the cytochromes within the bc1 complex, particularly in the presence of other known site-specific inhibitors.

Materials:

  • Purified Cytochrome bc1 complex

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Reducing agent (e.g., sodium dithionite)

  • Oxidizing agent (e.g., potassium ferricyanide)

  • Known Qo-site inhibitor (e.g., Myxothiazol)

  • Known Qi-site inhibitor (e.g., Antimycin A)

  • Inhibitor of interest

  • Spectrophotometer capable of recording difference spectra

Procedure:

  • Record the baseline absorbance spectrum of the oxidized Cytochrome bc1 complex.

  • Add the inhibitor of interest and record the spectrum to observe any spectral shifts in the cytochromes.

  • To distinguish between Qo and Qi site inhibition, perform the following comparisons:

    • For a suspected Qo-site inhibitor: Add a known Qi-site inhibitor (Antimycin A) to the complex. This will cause a characteristic "red shift" in the spectrum of cytochrome bH. Then, add the inhibitor of interest. If it is a Qo-site inhibitor, it will prevent the reduction of the b-hemes by ubiquinol, and the red shift induced by Antimycin A will be abolished or altered.

    • For a suspected Qi-site inhibitor: Add a known Qo-site inhibitor (Myxothiazol). This will block electron transfer from ubiquinol to the b-hemes. Then, add the inhibitor of interest. If it binds to the Qi site, it may still induce a spectral change in cytochrome bH, which can be observed upon reduction with dithionite.

Visualizing the Inhibition of the Electron Transport Chain

The following diagrams illustrate the mitochondrial electron transport chain and the specific sites of action for various inhibitors on the Cytochrome bc1 complex.

ElectronTransportChain cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitors Inhibitors ComplexI Complex I (NADH Dehydrogenase) Q Coenzyme Q ComplexI->Q e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient This compound This compound (Predicted) This compound->ComplexIII Inhibits Qo site AntimycinA Antimycin A AntimycinA->ComplexIII Inhibits Qi site Myxothiazol Myxothiazol Myxothiazol->ComplexIII Inhibits Qo site

Caption: Overview of the mitochondrial electron transport chain and inhibitor actions.

ComplexIII_Inhibition cluster_inhibitors Inhibitors ComplexIII Complex III (Cytochrome bc1) Ubiquinol Ubiquinone Qo_site Qo Site (Ubiquinol oxidation) ComplexIII:q_in->Qo_site e- Qi_site Qi Site (Ubiquinone reduction) Qo_site->Qi_site e- transfer via cytochrome b Qi_site->ComplexIII:q_out e- This compound This compound (Predicted) This compound->Qo_site Inhibits Myxothiazol Myxothiazol Myxothiazol->Qo_site Inhibits AntimycinA Antimycin A AntimycinA->Qi_site Inhibits

Caption: Detailed view of inhibitor binding sites on Complex III.

References

Assessing the Specificity of Decylplastoquinone's Interaction with Photosystem II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Decylplastoquinone's (DPQ) interaction with Photosystem II (PSII), contrasting its activity with other well-characterized PSII inhibitors. The information is intended to aid researchers in understanding the specificity of DPQ's mechanism of action and to provide a practical framework for its experimental evaluation.

Introduction to Photosystem II and its Inhibition

Photosystem II is a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts. It plays a crucial role in the light-dependent reactions of photosynthesis by catalyzing the light-induced transfer of electrons from water to plastoquinone. This process is essential for the production of atmospheric oxygen and the generation of a proton gradient that drives ATP synthesis.

The electron transport chain within PSII involves several key components, including the primary electron donor P680, pheophytin, and two plastoquinone molecules, QA and QB. The QB binding site is a common target for a variety of herbicides that act as competitive inhibitors, blocking the binding of plastoquinone and thereby inhibiting photosynthetic electron flow. Understanding the interaction of novel compounds with this site is critical for the development of new herbicides and for their use as research tools to probe the function of PSII.

This compound (DPQ) is a synthetic analogue of plastoquinone that has been utilized in studies of photosynthetic electron transport. It is known to act as an artificial electron acceptor from the primary quinone acceptor, QA, thereby altering the normal electron flow to QB.[1] This guide assesses the specificity of this interaction in comparison to classic PSII inhibitors.

Comparative Analysis of PSII Inhibitors

The inhibitory potency of a compound on PSII is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values represent the concentration of the inhibitor required to reduce the activity of PSII by 50%. A lower IC50 or Ki value indicates a higher inhibitory potency.

For a comparative perspective, the table below summarizes the IC50 values for several well-established PSII inhibitors that bind to the QB site. This data is derived from studies on isolated pea thylakoid membranes.

CompoundClassIC50 (µM) from DPIP PhotoreductionIC50 (µM) from OJIP Fluorescence
Diuron (DCMU)Phenylurea0.18 ± 0.020.04 ± 0.01
AtrazineTriazine0.45 ± 0.050.12 ± 0.02
TerbuthylazineTriazine0.15 ± 0.010.05 ± 0.01
MetribuzinTriazinone0.22 ± 0.030.06 ± 0.01
This compound (DPQ) Quinone Data not available Data not available

Data for Diuron, Atrazine, Terbuthylazine, and Metribuzin are adapted from a study on pea thylakoid membranes.

The lack of a defined IC50 value for DPQ in the context of competitive inhibition highlights its different mode of interaction compared to the listed herbicides. While herbicides like DCMU and Atrazine physically block the QB site and prevent plastoquinone binding, DPQ acts as an alternative electron sink.

Experimental Protocols for Assessing PSII Inhibition

To assess the specificity and inhibitory potential of this compound or other compounds on Photosystem II, several key experiments can be performed. The following are detailed protocols for two standard assays.

Chlorophyll a Fluorescence Measurement

Principle: Chlorophyll fluorescence is a sensitive, non-invasive probe of PSII activity. When light energy absorbed by chlorophyll cannot be used for photochemistry (due to a block in the electron transport chain), it is dissipated as heat and fluorescence. PSII inhibitors that block electron flow from QA cause an increase in chlorophyll fluorescence yield.

Materials:

  • Suspension of isolated thylakoids or intact chloroplasts

  • Assay buffer (e.g., 50 mM HEPES-NaOH pH 7.5, 100 mM sorbitol, 10 mM NaCl, 5 mM MgCl2)

  • This compound (DPQ) and other inhibitors (e.g., DCMU) dissolved in a suitable solvent (e.g., ethanol or DMSO)

  • Pulse-Amplitude-Modulated (PAM) fluorometer

Procedure:

  • Sample Preparation: Dilute the thylakoid or chloroplast suspension in the assay buffer to a chlorophyll concentration of 10-15 µg/mL.

  • Dark Adaptation: Dark-adapt the samples for at least 15 minutes before measurement to ensure all PSII reaction centers are in the "open" state (QA is oxidized).

  • Inhibitor Incubation: Add varying concentrations of DPQ or other inhibitors to the samples. Include a solvent control. Incubate for a defined period (e.g., 5 minutes) in the dark.

  • Measurement of Fo and Fm:

    • Measure the minimum fluorescence (Fo) by applying a weak modulated measuring light.

    • Apply a saturating pulse of high-intensity light (e.g., >3000 µmol photons m-2 s-1 for <1 second) to transiently close all PSII reaction centers and measure the maximum fluorescence (Fm).

  • Calculation of Fv/Fm: Calculate the maximum quantum yield of PSII photochemistry as Fv/Fm = (Fm - Fo) / Fm. A decrease in this value indicates damage to PSII, while an increase in Fo and a quenching of Fm can indicate inhibition at the acceptor side.

  • OJIP Transient Analysis: For a more detailed analysis, record the fast fluorescence induction curve (OJIP transient) upon illumination of the dark-adapted sample. The shape of this curve is sensitive to the redox state of QA and QB and is altered by inhibitors.

  • Data Analysis: Plot the relevant fluorescence parameter (e.g., Fv/Fm or the relative variable fluorescence) against the inhibitor concentration to determine the IC50 value.

Oxygen Evolution Measurement

Principle: The overall rate of photosynthetic electron transport through PSII can be determined by measuring the rate of oxygen evolution from the water-splitting reaction. A Clark-type oxygen electrode is commonly used for this purpose. An artificial electron acceptor is required for isolated thylakoids to sustain electron flow.

Materials:

  • Suspension of isolated thylakoids or intact chloroplasts

  • Assay buffer (as above)

  • Artificial electron acceptor, e.g., 2,6-dichloroindophenol (DCPIP) or 2,5-dichloro-p-benzoquinone (DCBQ)

  • This compound (DPQ) and other inhibitors

  • Clark-type oxygen electrode system

  • Light source with controlled intensity

Procedure:

  • Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions, typically using air-saturated buffer for 100% and a reducing agent (e.g., sodium dithionite) for 0%.

  • Sample Preparation: Add the assay buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 25°C). Add the thylakoid suspension to a final chlorophyll concentration of 10-20 µg/mL.

  • Addition of Electron Acceptor: Add the artificial electron acceptor (e.g., DCPIP to a final concentration of 50-100 µM).

  • Dark Respiration: Measure the rate of oxygen consumption in the dark for a few minutes to establish a baseline.

  • Inhibitor Addition: Inject the desired concentration of DPQ or other inhibitor into the chamber and incubate for a few minutes in the dark.

  • Light-Induced Oxygen Evolution: Illuminate the sample with a saturating light intensity and record the rate of oxygen evolution.

  • Data Analysis: Calculate the rate of oxygen evolution (e.g., in µmol O2 mg Chl-1 h-1). Plot the percentage of inhibition of the oxygen evolution rate against the inhibitor concentration to determine the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the electron transport chain in Photosystem II with the site of action of various inhibitors, and the experimental workflow for assessing inhibitor specificity.

PhotosystemII_Inhibition cluster_PSII Photosystem II cluster_Inhibitors Inhibitors P680 P680 Pheo Pheophytin P680->Pheo e- O2 O2 + 4H+ QA QA Pheo->QA e- QB QB QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- (as PQH2) DCMU DCMU / Atrazine DCMU->QB Blocks Binding DPQ This compound (DPQ) DPQ->QA Accepts e- Light Light Energy (hν) Light->P680 Water 2H2O Water->P680 e-

Caption: Electron transport chain in Photosystem II and inhibitor binding sites.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Assay Inhibition Assay cluster_Measurement Measurement Techniques cluster_Analysis Data Analysis Isolate Isolate Thylakoids/ Chloroplasts Suspend Suspend in Assay Buffer Isolate->Suspend Add_Inhibitor Add Inhibitor (e.g., DPQ, DCMU) Suspend->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Measure Measure PSII Activity Incubate->Measure Fluorescence Chlorophyll Fluorescence (PAM Fluorometry) Measure->Fluorescence Oxygen Oxygen Evolution (Clark-type Electrode) Measure->Oxygen Plot Plot % Inhibition vs. [Inhibitor] Measure->Plot Calculate Calculate IC50 Value Plot->Calculate Compare Compare Specificity Calculate->Compare

Caption: Experimental workflow for assessing PSII inhibitor specificity.

Conclusion

This compound's interaction with Photosystem II is distinct from that of classic QB-site herbicides. While it modulates electron transport by accepting electrons from QA, its characterization as a direct competitive inhibitor with a defined IC50 value is not well-established. To rigorously assess its specificity, direct comparative studies using the detailed experimental protocols provided in this guide are essential. By employing techniques such as chlorophyll fluorescence and oxygen evolution measurements, researchers can elucidate the precise nature of DPQ's interaction with PSII and compare its effects to a range of known inhibitors. This will provide valuable insights for its application in both fundamental photosynthesis research and in the development of novel agrochemicals.

References

A Comparative Analysis of Decylplastoquinone and Ubiquinone in Electron Transport Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Decylplastoquinone and its naturally occurring analog, ubiquinone (Coenzyme Q), focusing on their roles and performance in mitochondrial electron transport. This document is intended to be a valuable resource for researchers investigating mitochondrial respiration, oxidative stress, and the development of novel therapeutic agents targeting cellular bioenergetics.

Introduction

Mitochondrial electron transport is a fundamental biological process responsible for the majority of cellular ATP production. Central to this process are quinones, mobile electron carriers that shuttle electrons between the large protein complexes of the respiratory chain. Ubiquinone (UQ), also known as Coenzyme Q10, is the endogenous quinone in the mammalian mitochondrial respiratory chain, transferring electrons from Complex I and Complex II to Complex III.[1] this compound (DPQ) is a synthetic analog of plastoquinone, the electron carrier in the photosynthetic electron transport chain.[2] Due to its structural similarity to ubiquinone, this compound and its close analog, decylubiquinone, have been utilized in studies of mitochondrial respiration to probe the function of the quinone binding sites and as potential modulators of electron flow.

This guide will compare the structural and functional properties of this compound and ubiquinone, present available quantitative data on their performance, and provide detailed experimental protocols for their study in the context of mitochondrial electron transport.

Structural Comparison

Both ubiquinone and this compound share a benzoquinone head group, which is the redox-active component responsible for accepting and donating electrons. The primary structural difference lies in their hydrophobic side chains. Ubiquinone possesses a polyisoprenoid tail, typically consisting of 10 isoprene units in mammals (UQ10), which anchors it within the inner mitochondrial membrane. This compound, as its name suggests, has a shorter, saturated decyl (10-carbon) alkyl chain. This difference in the side chain can influence the molecule's mobility within the membrane and its interaction with the quinone-binding sites of the respiratory complexes.

Functional Comparison in the Electron Transport Chain

Ubiquinone plays a crucial role as a mobile electron carrier, accepting electrons from NADH via Complex I and from succinate via Complex II, and transferring them to Complex III.[1] This process is essential for the generation of the proton gradient that drives ATP synthesis.

This compound and its analog decylubiquinone can also participate in mitochondrial electron transport, acting as artificial electron acceptors and donors. However, their effects can be complex and differ from that of the endogenous ubiquinone. Studies have shown that the oxidized form of decylubiquinone can act as an electron acceptor for Complex I.[3] Conversely, its reduced form, decylubiquinol, has been reported to inhibit the activity of Complex I.[3] This dual role as both a substrate and an inhibitor highlights the nuanced interactions of these synthetic quinones with the respiratory chain.

The following diagram illustrates the flow of electrons in the mitochondrial electron transport chain and the points of interaction for ubiquinone and this compound analogs.

Electron_Transport_Chain cluster_complexes Inner Mitochondrial Membrane cluster_carriers cluster_substrates cluster_products Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e⁻ This compound This compound (Analog) Complex_I->this compound e⁻ (acceptor) NAD NAD⁺ Complex_I->NAD H⁺ H⁺ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e⁻ Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III (Cytochrome bc1) CytC Cytochrome c Complex_III->CytC e⁻ Complex_IV Complex IV (Cytochrome c Oxidase) H2O H₂O Complex_IV->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Ubiquinone->Complex_III e⁻ This compound->Complex_I inhibition (reduced form) This compound->Complex_III e⁻ (donor) CytC->Complex_IV e⁻ NADH NADH NADH->Complex_I Succinate Succinate Succinate->Complex_II O2 O₂ O2->Complex_IV ADP ADP + Pi ADP->ATP_Synthase

Caption: Electron flow in the mitochondrial respiratory chain.

Quantitative Performance Data

A direct, side-by-side quantitative comparison of this compound and ubiquinone in the same experimental system is limited in the available literature. However, data on their individual properties and the effects of close analogs allow for an indirect comparison.

ParameterThis compound / AnalogsUbiquinoneReference
Redox Potential (E'₀) ~ -154 mV (for Plastoquinone)~ -163 mV[4][5][6]
Interaction with Complex I Oxidized form (Decylubiquinone): Electron acceptor. Reduced form (Decylubiquinol): Inhibitor.Electron acceptor (oxidized form)[3]
Effect on Oxygen Consumption Decylubiquinone: Can increase oxygen uptake with succinate as a substrate.Essential for oxygen consumption with both NADH- and succinate-linked substrates.[7]

Note: The redox potential for this compound is inferred from its close structural analog, plastoquinone.

Experimental Protocols

Measurement of Mitochondrial Respiration

The effect of quinones on mitochondrial electron transport can be assessed by measuring the rate of oxygen consumption in isolated mitochondria or permeabilized cells using a Clark-type oxygen electrode or high-resolution respirometry (e.g., Oroboros Oxygraph).

Workflow for Assessing Quinone Effects on Mitochondrial Respiration

Mitochondrial_Respiration_Workflow cluster_prep Sample Preparation cluster_assay Respirometry Assay Isolate_Mito Isolate Mitochondria or Permeabilize Cells Add_Mito Add Mitochondria to Respiration Buffer Isolate_Mito->Add_Mito Add_Substrate Add Substrate (e.g., Pyruvate/Malate or Succinate) Add_Mito->Add_Substrate Add_ADP Add ADP (State 3 Respiration) Add_Substrate->Add_ADP Add_Quinone Add Quinone (this compound or Ubiquinone) Add_ADP->Add_Quinone Add_Inhibitors Add Inhibitors (e.g., Rotenone, Antimycin A) Add_Quinone->Add_Inhibitors Measure_OCR Measure Oxygen Consumption Rate (OCR) Add_Inhibitors->Measure_OCR

Caption: Workflow for measuring mitochondrial oxygen consumption.

Detailed Protocol for Isolation of Mitochondria from Rodent Liver:

  • Homogenization: Euthanize the animal and perfuse the liver with cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4). Mince the liver and homogenize using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 10 minutes) to pellet the mitochondria.

    • Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

  • Final Preparation: Resuspend the final mitochondrial pellet in a minimal volume of respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM MgCl₂, 2 mM KH₂PO₄, pH 7.2) and determine the protein concentration.

Measurement of Respiratory Complex I Activity

The activity of Complex I (NADH:ubiquinone oxidoreductase) can be measured spectrophotometrically by monitoring the oxidation of NADH at 340 nm.

Protocol for Complex I Activity Assay:

  • Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, NADH, and the isolated mitochondria or sub-mitochondrial particles.

  • Initiation of Reaction: Add the quinone of interest (e.g., ubiquinone or this compound) to initiate the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time.

  • Control: Perform a parallel assay in the presence of a specific Complex I inhibitor, such as rotenone, to determine the specific activity.

Conclusion

This compound and its analog decylubiquinone serve as valuable tools for investigating the intricacies of the mitochondrial electron transport chain. While they can mimic some of the functions of the endogenous ubiquinone by accepting and donating electrons, their interactions with the respiratory complexes, particularly Complex I, are distinct and can be inhibitory under certain conditions. The differences in their hydrophobic side chains likely contribute to these varied effects. For researchers in drug development, understanding these differences is crucial when designing and screening compounds that target mitochondrial bioenergetics. The experimental protocols provided in this guide offer a starting point for the comparative evaluation of these and other quinone derivatives in the study of mitochondrial function and dysfunction.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Decylplastoquinone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for Decylplastoquinone, a ubiquinone analog. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Summary and Personal Protective Equipment

This compound presents several hazards, necessitating the use of appropriate personal protective equipment. The compound is harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation.[1][2] The required PPE for handling this compound is summarized below.

Table 1: Personal Protective Equipment for this compound

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact, as the substance is harmful and causes skin irritation.[1][2]
Respiratory Protection Type ABEK (EN14387) respirator filter or equivalentNecessary when working with the compound in a way that may generate dust, aerosols, or vapors, as it is harmful if inhaled.[1][2]
Body Protection Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is -20°C.[1]

  • Ensure the storage area is clearly labeled with the compound's identity and associated hazards.

2. Preparation and Use:

  • All handling of this compound should be conducted in a well-ventilated fume hood.

  • Before starting any work, ensure that all necessary PPE is worn correctly.

  • Measure and dispense the compound carefully to avoid generating dust or aerosols.

  • Keep the container tightly closed when not in use.

3. Spill Management: In the event of a spill, immediate and appropriate action is required to prevent exposure and contamination. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_0 Spill Response Protocol A Evacuate the immediate area B Alert supervisor and colleagues A->B C Don appropriate PPE B->C D Contain the spill with absorbent material C->D E Collect contaminated material into a labeled waste container D->E F Decontaminate the spill area E->F G Dispose of waste according to institutional guidelines F->G H Document the incident G->H

Caption: Workflow for responding to a this compound spill.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including unused this compound, contaminated PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container. The container must be compatible with the chemical and have a secure lid.[3]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area. This area should be secure and under the control of the laboratory personnel.

  • Disposal Procedure: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for chemical waste disposal.[4] Never dispose of this compound down the drain or in the regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decylplastoquinone
Reactant of Route 2
Decylplastoquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.